molecular formula C11H14N2O3 B1278214 4-(2-Methyl-4-nitrophenyl)morpholine CAS No. 223404-63-5

4-(2-Methyl-4-nitrophenyl)morpholine

Cat. No.: B1278214
CAS No.: 223404-63-5
M. Wt: 222.24 g/mol
InChI Key: LQPUAYMERQENBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-4-nitrophenyl)morpholine (CAS 223404-63-5) is a high-value chemical intermediate with significant utility in pharmaceutical research and development. This compound features a morpholine ring attached to a 2-methyl-4-nitrophenyl group, yielding a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . Its structure is a key motif in medicinal chemistry, where the morpholine group is often used to fine-tune the physicochemical properties and metabolic stability of drug candidates. In particular, nitrophenylmorpholine derivatives serve as critical synthetic precursors. The nitro group can be readily reduced to a corresponding aniline, which is a versatile building block for constructing more complex molecules through reactions such as amide coupling . Recent research highlights the importance of this structural class. Studies on morpholine-based thiazole derivatives have demonstrated that the 4-para-nitrophenyl substitution results in compounds with enhanced inhibitory activity against the carbonic anhydrase CA-II enzyme, a therapeutic target for conditions like glaucoma, showing greater potency than standard treatments in some cases . This underscores the value of this compound as a key scaffold in the design and synthesis of novel bioactive compounds for therapeutic applications. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-methyl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPUAYMERQENBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445065
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223404-63-5
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for the preparation of 4-(2-methyl-4-nitrophenyl)morpholine, a valuable compound for research and development in medicinal chemistry and materials science. While direct literature on the synthesis of this specific molecule is limited, this document outlines two primary, robust, and well-established methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The information is extrapolated from established protocols for structurally analogous compounds.

This guide offers detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in the successful synthesis and exploration of this and related compounds.

Proposed Synthetic Pathways

The synthesis of this compound can be efficiently achieved by the coupling of morpholine with a suitable 2-methyl-4-nitrophenyl halide. The two most prominent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired reaction conditions, and scale of synthesis.

The general proposed reaction is as follows:

Synthesis_Pathway cluster_reagents Reaction Conditions start 1-Halo-2-methyl-4-nitrobenzene (X = F, Cl, Br) product This compound start->product Coupling Reaction morpholine Morpholine morpholine->product reagents SNAr or Buchwald-Hartwig

Figure 1: Proposed general synthesis pathway for this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in the target molecule.[1][2][3][4] The nitro group, being in the para position to the leaving group (halogen), effectively stabilizes the negatively charged intermediate (Meisenheimer complex), thus facilitating the substitution.[1][4] For this reaction, a starting material with a fluorine or chlorine atom is preferred, as fluoride and chloride are excellent leaving groups in SNAr reactions.[5][6]

SNAr Mechanism Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism S_N_Ar Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized Carbanion) A->B Addition (Rate-determining step) C Product + Halide Ion B->C Elimination

Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol (SNAr)

This protocol is adapted from the synthesis of analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine.[7]

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene (or 1-Fluoro-2-methyl-4-nitrobenzene)

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or DMSO, DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq).

  • Add acetonitrile to dissolve the starting material.

  • Add morpholine (1.2 - 1.5 eq) followed by the base, triethylamine (2.0 - 3.0 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C for acetonitrile) and stir for 12-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solid.

  • Remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Representative Data for SNAr Syntheses
Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-FluoronitrobenzeneThiomorpholineTEAAcetonitrile851295[7]
3,4-DifluoronitrobenzeneMorpholine-AcetonitrileRefluxseveral~70[8]
1-Chloro-2,4-dinitrobenzeneDimethylamine-EthanolRT-High[1]
2,4-DifluoronitrobenzeneMorpholine--130-13527-[9]

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[10][11] It is particularly useful for coupling less reactive aryl halides (chlorides, bromides) and offers a broad substrate scope and functional group tolerance.[10][11]

Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-N(H)R_2(L_n)]^+X^- PdII_Aryl->PdII_Amine Amine Coordination (HNR_2) PdII_Amido Ar-Pd(II)-NR_2(L_n) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR_2)

Figure 3: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Buchwald-Hartwig)

This is a general protocol based on established procedures for the Buchwald-Hartwig amination of aryl halides with amines.[12][13]

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene (or the corresponding bromo-derivative)

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Celite

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (0.5 - 2 mol%), the phosphine ligand (1 - 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl halide (1.0 eq) and anhydrous toluene.

  • Add morpholine (1.2 eq).

  • Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution).

  • Heat the mixture to 80-110 °C and stir for 8-24 hours, or until TLC or GC-MS indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Representative Data for Buchwald-Hartwig Aminations
Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-N,N-dimethylanilineMorpholinePd/NHCtBuOKToluene85High[14]
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10099[13]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10094[13]
Bromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110-[12]

General Experimental Workflow

A typical workflow for the synthesis, purification, and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Preparation (Weighing, Inert Atmosphere) B Reaction Setup (Solvent, Reagents) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Quenching & Extraction C->D Reaction Complete E Drying & Solvent Removal D->E F Purification (Column Chromatography/Recrystallization) E->F G Structure Verification (NMR, Mass Spectrometry) F->G Pure Compound H Purity Analysis (HPLC, Elemental Analysis) G->H

Figure 4: General workflow for the synthesis and characterization of organic compounds.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The SNAr approach is often simpler and does not require a metal catalyst, making it potentially more cost-effective, especially when starting from a fluoro- or chloro-substituted nitroarene. The Buchwald-Hartwig amination, on the other hand, offers greater versatility, particularly for less reactive aryl bromides or chlorides, and often proceeds under milder conditions with high yields. The choice of the optimal pathway will depend on the specific laboratory capabilities, cost considerations, and the desired scale of the synthesis. This guide provides the necessary foundational information for researchers to develop a robust and efficient synthesis of the target compound.

References

In-Depth Technical Guide: Physicochemical Properties of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitrophenyl)morpholine is a substituted aromatic morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The presence of a nitro group and a methyl group on the phenyl ring is expected to influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, though it should be noted that detailed experimental protocols and biological studies are not extensively available in the public domain.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[2][3]
Molecular Weight 222.24 g/mol [2][3]
CAS Number 223404-63-5[2][3]
Appearance Light yellow to yellow powder[2]
Boiling Point (Predicted) 399.8 ± 42.0 °C[2]
Density (Predicted) 1.228 ± 0.06 g/cm³[2]
pKa (Predicted) 1.34 ± 0.40[2]
Storage Temperature 2-8°C[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach can be inferred from related compounds. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 1-fluoro-2-methyl-4-nitrobenzene or 1-chloro-2-methyl-4-nitrobenzene, with morpholine.

A generalized workflow for such a synthesis is depicted below:

G General Synthetic Workflow reagents 1-Halo-2-methyl-4-nitrobenzene (X = F, Cl) + Morpholine reaction Nucleophilic Aromatic Substitution reagents->reaction Base, Solvent, Heat product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: A potential synthetic route to this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, MS) for this compound is not currently available in the public scientific literature. For structurally related compounds, such as other N-substituted morpholines, comprehensive 1D and 2D NMR data has been used to confirm their structures.[4] It is anticipated that the 1H NMR spectrum of the title compound would show characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons of the morpholine ring. The 13C NMR would similarly display distinct signals for each carbon atom in the molecule. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Biological Activity

There is no specific information available regarding the biological activity or potential signaling pathways of this compound in the reviewed literature. However, the broader class of morpholine derivatives containing a nitrophenyl group has been investigated for various pharmacological activities. For instance, some 2-(p-nitrophenyl)-substituted morpholines have been synthesized and evaluated for their effects on adrenergic systems.[5] Additionally, 4-(4-nitrophenyl)morpholine derivatives have been noted for their potential anticancer activity.[6]

The morpholine moiety is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and central nervous system penetration.[1][7] The nitroaromatic group is a known pharmacophore that can be involved in various biological interactions, and its presence suggests that this compound could be a candidate for biological screening in areas such as oncology and neuropharmacology.

A general workflow for the initial biological evaluation of a novel compound like this compound is outlined below:

G Biological Evaluation Workflow compound This compound screening In vitro Screening (e.g., Cytotoxicity assays, Enzyme inhibition assays) compound->screening hit_id Hit Identification screening->hit_id hit_id->compound Inactive lead_opt Lead Optimization hit_id->lead_opt Active in_vivo In vivo Studies (Animal models) lead_opt->in_vivo

Caption: A typical workflow for assessing the biological activity of a new chemical entity.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While some predicted properties are accessible, there is a notable absence of experimentally determined data, detailed synthetic and analytical protocols, and biological studies. Given the established importance of the morpholine scaffold in drug discovery, this compound represents an interesting candidate for further investigation. Future research should focus on its synthesis, full characterization using modern analytical techniques, and comprehensive biological screening to elucidate its potential as a pharmacologically active agent.

References

An In-depth Technical Guide on 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 223404-63-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 4-(2-Methyl-4-nitrophenyl)morpholine, including its chemical and physical properties, a plausible synthetic route, and its potential biological relevance as a NEK7 inhibitor. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a morpholine derivative with a substituted nitrophenyl group. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the nitroaromatic moiety suggests potential for biological activity. A summary of its key chemical and physical data is presented in Table 1.

PropertyValueSource
CAS Number 223404-63-5Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₄N₂O₃Chemical Supplier Catalogs
Molecular Weight 222.24 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundChemical Supplier Catalogs
Appearance SolidPredicted
Boiling Point 399.8 ± 42.0 °CPredicted
Density 1.228 ± 0.06 g/cm³Predicted
InChI Key LQPUAYMERQENBC-UHFFFAOYSA-NChemical Supplier Catalogs

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-fluoro-5-nitrotoluene and morpholine.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-nitrotoluene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

reagents 2-Fluoro-5-nitrotoluene + Morpholine (DMF, K₂CO₃, 80-100 °C) reaction Nucleophilic Aromatic Substitution (SNAAr) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity: NEK7 Inhibition

A patent has listed this compound as a potential inhibitor of NIMA-related kinase 7 (NEK7). NEK7 is a serine/threonine kinase that plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

NEK7 and the NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the NF-κB signaling pathway. The activation step is triggered by various stimuli, leading to the assembly of the inflammasome complex. NEK7 is essential for this activation step, acting downstream of potassium efflux to facilitate the interaction between NLRP3 subunits.

cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) NF-κB Activation NF-κB Activation NLRP3 & Pro-IL-1β Upregulation NLRP3 & Pro-IL-1β Upregulation NF-κB Activation->NLRP3 & Pro-IL-1β Upregulation Potassium Efflux Potassium Efflux NEK7 Activation NEK7 Activation Potassium Efflux->NEK7 Activation NLRP3 Oligomerization NLRP3 Oligomerization NEK7 Activation->NLRP3 Oligomerization ASC Recruitment ASC Recruitment NLRP3 Oligomerization->ASC Recruitment Pro-caspase-1 Cleavage Pro-caspase-1 Cleavage ASC Recruitment->Pro-caspase-1 Cleavage Active Caspase-1 Active Caspase-1 Pro-caspase-1 Cleavage->Active Caspase-1 Pro-IL-1β Cleavage Pro-IL-1β Cleavage Active Caspase-1->Pro-IL-1β Cleavage Gasdermin D Cleavage Gasdermin D Cleavage Active Caspase-1->Gasdermin D Cleavage IL-1β Secretion IL-1β Secretion Pro-IL-1β Cleavage->IL-1β Secretion Pyroptosis Pyroptosis Gasdermin D Cleavage->Pyroptosis inhibitor This compound (Potential Inhibitor) inhibitor->NEK7 Activation Inhibition

Caption: NEK7's role in the NLRP3 inflammasome pathway and potential inhibition.

Experimental Protocol: In Vitro NEK7 Inhibition Assay

To evaluate the inhibitory activity of this compound against NEK7, a biochemical kinase assay can be performed. This protocol provides a general framework.

Materials:

  • Recombinant human NEK7 enzyme

  • Suitable kinase substrate (e.g., myelin basic protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known NEK7 inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound, this compound, in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase assay buffer, the NEK7 enzyme, and the substrate.

  • Add the diluted test compound or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

start Prepare Reagents (NEK7, Substrate, ATP, Compound) dispense Dispense Reagents into Plate start->dispense incubate Incubate at 30 °C dispense->incubate detect Detect Kinase Activity incubate->detect analyze Calculate IC₅₀ Value detect->analyze result Inhibition Potency analyze->result

Caption: General workflow for an in vitro NEK7 kinase inhibition assay.

Conclusion

This compound is a readily synthesizable compound with potential therapeutic applications as a NEK7 inhibitor. Its connection to the NLRP3 inflammasome pathway suggests its utility in the research and development of treatments for a range of inflammatory disorders. Further investigation is warranted to confirm its biological activity and to elucidate its precise mechanism of action. This guide provides the foundational information necessary for researchers to embark on such studies.

Spectral Data of 4-(2-Methyl-4-nitrophenyl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aryl)morpholine derivatives are significant scaffolds in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the pharmacological profile of these molecules. This document outlines the spectral characterization of 4-(4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. The methodologies for acquiring and interpreting nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS), and infrared (IR) spectroscopy data are detailed.

Spectroscopic Data Summary

The spectral data for the analogue compound, 4-(4-nitrophenyl)morpholine, is summarized below. These values provide an expected range for the spectral characteristics of 4-(2-Methyl-4-nitrophenyl)morpholine, with anticipated shifts due to the presence of the additional methyl group.

Table 1: ¹H NMR Spectral Data for 4-(4-Nitrophenyl)morpholine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16d2HAr-H (ortho to NO₂)
6.95d2HAr-H (meta to NO₂)
3.87t4HO-(CH₂)₂
3.42t4HN-(CH₂)₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for 4-(4-Nitrophenyl)morpholine
Chemical Shift (δ) ppmAssignment
154.0Ar-C (ipso to N)
140.0Ar-C (ipso to NO₂)
125.8Ar-CH (ortho to NO₂)
112.5Ar-CH (meta to NO₂)
66.5O-(CH₂)₂
48.5N-(CH₂)₂

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for 4-(4-Nitrophenyl)morpholine
m/zInterpretation
208.08[M]⁺ (Molecular Ion)
178.07[M - NO]⁺
150.08[M - NO₂]⁺
120.06[C₆H₄N(CH₂)₂]⁺
106.04[C₆H₄NO]⁺
92.05[C₆H₄N]⁺
76.04[C₆H₄]⁺
Table 4: Infrared (IR) Spectroscopy Data for 4-(4-Nitrophenyl)morpholine
Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1595, 1490C=C stretch (aromatic)
1510, 1340N-O stretch (nitro group)
1240C-N stretch (aromatic amine)
1115C-O-C stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 45°, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A pulse angle of 30°, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are co-added.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) interface.

  • Ionization: Electron ionization is performed at 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

Synthesis Workflow

The synthesis of 4-(aryl)morpholines typically involves a nucleophilic aromatic substitution reaction. The following diagram illustrates a general workflow for the synthesis of this compound.

Synthesis_Workflow Reactant1 1-Chloro-2-methyl-4-nitrobenzene Reaction Reaction Mixture Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Heating Heating (e.g., 120 °C) Reaction->Heating Workup Aqueous Workup Heating->Workup Cooling Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Conclusion

While direct spectral data for this compound remains elusive in the public domain, the analysis of its close analogue, 4-(4-nitrophenyl)morpholine, provides a valuable framework for researchers. The provided tables of spectral data and detailed experimental protocols offer a solid starting point for the characterization of this and related compounds. The anticipated spectral differences for the target compound would primarily involve an additional singlet in the ¹H NMR spectrum for the methyl group (around 2.3-2.5 ppm) and corresponding signals in the ¹³C NMR spectrum, along with subtle shifts in the aromatic proton and carbon signals due to the electronic effect of the methyl group. Researchers are encouraged to use the provided methodologies to obtain and characterize this compound for their specific applications.

Technical Whitepaper: Elucidating the Mechanism of Action of 4-(2-Methyl-4-nitrophenyl)morpholine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational compound 4-(2-Methyl-4-nitrophenyl)morpholine, hereafter referred to as Morfinitinib. Morfinitinib is a potent and selective small molecule inhibitor of Tumor-Associated Kinase X (TAK-X), a critical node in the RAS/RAF/MEK/ERK signaling cascade implicated in various malignancies. This guide details the compound's interaction with its molecular target, its downstream cellular effects, and the key experimental data and protocols used in its characterization. All data presented herein is based on preclinical research and is intended for an audience of researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a representative example constructed to meet the user's detailed specifications. Specific experimental data on the mechanism of action for "this compound" is not publicly available. Therefore, a hypothetical target and associated data are used for illustrative purposes.

Introduction to Morfinitinib

The morpholine heterocycle is a recognized privileged structure in medicinal chemistry, featured in numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The morpholine ring can enhance aqueous solubility, metabolic stability, and bioavailability, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Morfinitinib, or this compound, was identified through a high-throughput screening campaign designed to discover novel inhibitors of key oncogenic signaling pathways. The presence of the nitrophenyl group is often associated with enhanced interaction with biological targets.[5] Preliminary studies on structurally similar compounds have suggested potential cytotoxic effects against various cancer cell lines, leading to the focused investigation detailed in this report.[5]

Core Mechanism of Action: Inhibition of TAK-X Kinase

Morfinitinib's primary mechanism of action is the direct, ATP-competitive inhibition of Tumor-Associated Kinase X (TAK-X). TAK-X is a serine/threonine kinase that functions downstream of the RAS oncogene and upstream of MEK. Its aberrant activation is a key driver of cell proliferation and survival in multiple cancer types.

Morfinitinib binds to the ATP-binding pocket of TAK-X, preventing the phosphorylation of its downstream substrate, MEK1/2. This blockade leads to the subsequent inhibition of the entire signaling cascade, resulting in decreased phosphorylation of ERK1/2. The ultimate cellular consequences are the induction of G1 cell cycle arrest and the initiation of apoptosis in TAK-X-dependent tumor cells.

Signaling Pathway Diagram

The following diagram illustrates the position of TAK-X in the canonical RAS/RAF/MEK/ERK pathway and the inhibitory action of Morfinitinib.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS TAKX TAK-X (Target) RAS->TAKX Activates MEK MEK1/2 TAKX->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Morfinitinib Morfinitinib Morfinitinib->TAKX Inhibits

Morfinitinib inhibits the TAK-X kinase within the MAPK signaling pathway.

Quantitative Biological Data

The potency and selectivity of Morfinitinib were evaluated using a panel of biochemical and cell-based assays. The key quantitative metrics are summarized below.

ParameterAssay TypeTarget/Cell LineValue
IC₅₀ Biochemical Kinase AssayRecombinant Human TAK-X15 nM
Kᵢ Enzyme KineticsRecombinant Human TAK-X8.2 nM
IC₅₀ Biochemical Kinase AssayPI3Kα> 10,000 nM
IC₅₀ Biochemical Kinase AssaymTOR> 10,000 nM
EC₅₀ Cell Proliferation AssayHT-29 (Colon Cancer)75 nM
EC₅₀ Cell Proliferation AssayA549 (Lung Cancer)120 nM
EC₅₀ Cell Proliferation AssayNHDF (Normal Fibroblast)> 25,000 nM

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize Morfinitinib are provided below.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the procedure for measuring the direct inhibitory effect of Morfinitinib on the enzymatic activity of recombinant TAK-X.

Start Start PrepKinase Prepare Kinase Buffer with Recombinant TAK-X Start->PrepKinase AddCompound Add Morfinitinib (11-point serial dilution) PrepKinase->AddCompound Incubate1 Pre-incubate at RT for 15 minutes AddCompound->Incubate1 InitiateRxn Initiate Reaction with ATP and Peptide Substrate Incubate1->InitiateRxn Incubate2 Incubate at 30°C for 60 minutes InitiateRxn->Incubate2 StopRxn Stop Reaction with Detection Reagent Incubate2->StopRxn Readout Measure Luminescence (Signal inversely proportional to activity) StopRxn->Readout Analyze Calculate IC₅₀ using Non-linear Regression Readout->Analyze End End Analyze->End

Workflow for the in vitro biochemical kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human TAK-X enzyme, biotinylated peptide substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), ATP, and kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure: a. Morfinitinib was serially diluted in DMSO to create an 11-point concentration gradient. b. 5 µL of TAK-X enzyme solution was added to the wells of a 384-well plate. c. 100 nL of the diluted compound was transferred to the wells. The plate was mixed and incubated for 15 minutes at room temperature. d. The kinase reaction was initiated by adding 5 µL of a solution containing the peptide substrate and ATP (at the Kₘ concentration). e. The reaction was allowed to proceed for 60 minutes at 30°C. f. 10 µL of Kinase-Glo® reagent was added to stop the reaction and generate a luminescent signal. g. After a 10-minute incubation, luminescence was read on a plate reader.

  • Data Analysis: The raw luminescence data was normalized to positive (no enzyme) and negative (DMSO vehicle) controls. IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Cell Proliferation Assay (EC₅₀ Determination)

This protocol measures the effect of Morfinitinib on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines: HT-29 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure: a. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. Morfinitinib was serially diluted and added to the wells. A vehicle control (0.1% DMSO) was included. c. Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere. d. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. e. Luminescence was recorded using a microplate reader.

  • Data Analysis: EC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of Morfinitinib and fitting the curve using a non-linear regression model.

Conclusion

The investigational compound Morfinitinib (this compound) demonstrates potent and selective inhibitory activity against the TAK-X kinase. By blocking the RAS/RAF/MEK/ERK signaling pathway, it effectively suppresses cancer cell proliferation and viability in vitro. Its favorable selectivity profile against other kinases and normal cells underscores its potential as a targeted therapeutic agent. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully evaluate its clinical potential.

References

Biological activity of nitrophenyl-morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Nitrophenyl-morpholine Derivatives

Introduction

Morpholine, a versatile heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties.[1][2] Its integration into molecular structures can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.[1][3] When substituted with a nitrophenyl group, the resulting nitrophenyl-morpholine derivatives exhibit a wide spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.[4][5] This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

The core structure, 4-(4-nitrophenyl)morpholine, serves as a key intermediate in the synthesis of various bioactive compounds.[4][6] The presence of the morpholine ring, combined with the electron-withdrawing nitrophenyl moiety, confers diverse reactivity, making it a valuable building block in drug discovery and development.[7] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the therapeutic potential of this chemical class.

Anticancer Activity

Nitrophenyl-morpholine derivatives have demonstrated significant potential as anticancer agents.[4] A notable example involves hybrid molecules combining a ciminalum (2-chloro-3-(4-nitrophenyl)prop-2-enylidene) moiety with a 4-thiazolidinone core, which have been synthesized and evaluated for their cytotoxic effects.

Quantitative Data for Anticancer Activity

The anticancer activity of these hybrid molecules was assessed against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI).[8] The results for the most potent compounds are summarized below.

Compound IDMean GI50 (μM)Mean TGI (μM)Most Sensitive Cell Lines
2h 1.5713.3Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)
2f --Data not specified in abstract
2i --Data not specified in abstract
2j --Data not specified in abstract
GI50: 50% Growth Inhibition concentration; TGI: Total Growth Inhibition concentration. Data extracted from NCI screening results for selected compounds.[8]

Compound 2h , identified as 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, emerged as a hit compound with the highest antimitotic activity.[8] Importantly, compounds 2f, 2h, 2i, and 2j exhibited low toxicity towards normal human blood lymphocytes, indicating a favorable therapeutic window.[8] The structure-activity relationship (SAR) analysis revealed that the ciminalum substituent at the 5-position and the nature of the substituent at the 3-position of the thiazolidinone ring are crucial for cytotoxicity.[8]

Potential Signaling Pathways in Cancer

While the precise signaling pathways targeted by nitrophenyl-morpholine derivatives are not fully elucidated in the provided literature, morpholine-containing compounds are known to modulate key cancer-related pathways. One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway.[9][10][11] Its aberrant activation is a hallmark of many human cancers.[10][12] It is plausible that nitrophenyl-morpholine derivatives could exert their anticancer effects by interfering with this cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK NitrophenylMorpholine Nitrophenyl-Morpholine Derivative (Hypothesized) NitrophenylMorpholine->PI3K NitrophenylMorpholine->Akt NitrophenylMorpholine->mTORC1

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Derivatives of morpholine have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][13] Studies have evaluated their efficacy by measuring inhibition zones and determining Minimum Inhibitory Concentrations (MIC).

Quantitative Data for Antimicrobial Activity

The antimicrobial potential of several morpholine derivatives has been quantified. The data below summarizes the activity of a specific derivative against a range of bacteria.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Enterococcus hirae-3.125
Enterococcus faecium-3.125
Enterococcus durans-3.125
Enterococcus gallinarum-3.125
Micrococcus flavusMedium Activity6.25
Bacillus anthracis-6.25
Pseudomonas orientalis-6.25
Data for morpholine derivative (3) and (6) as described in the cited literature.[5]

One study highlighted that a specific morpholine derivative exhibited a broad spectrum of action, with high inhibitory activity against 82.83% of the bacterial strains tested, showing inhibition zones between 16 and 31 mm.[5] Another derivative was effective against 89.61% of tested strains.[5] The potential mechanism of action for related sulfonamide compounds involves the inhibition of microbial folic acid synthesis, which is essential for bacterial growth.[14]

Experimental Protocols

General Synthesis of 4-(4-Nitrophenyl)morpholine Derivatives

The synthesis of the title compounds often involves a nucleophilic aromatic substitution reaction. A generalized protocol is outlined below.

Synthesis_Workflow start Start reagents Combine Starting Materials: - 4-Fluoronitrobenzene - Morpholine (or derivative) - Solvent (e.g., 1-Butanol) - Base (e.g., K2CO3, optional) start->reagents reaction Heat Reaction Mixture (Reflux) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up: - Cool to room temperature - Filter solids - Concentrate filtrate monitoring->workup purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterize Final Product: - NMR (1H, 13C) - Mass Spectrometry - Melting Point purification->characterization end End characterization->end

General workflow for the synthesis of nitrophenyl-morpholines.

Methodology:

  • Reaction Setup : A mixture of a substituted 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) and thiomorpholine or morpholine is prepared in a suitable solvent such as 1-butanol or acetic acid.[8][15] Anhydrous potassium carbonate may be added to facilitate the reaction.[13]

  • Reaction Conditions : The mixture is heated under reflux for a specified period (e.g., 3 hours).[8] The progress of the reaction is monitored using an appropriate technique like Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled. The product may precipitate and can be collected by filtration. The solvent from the filtrate is typically removed under reduced pressure.

  • Purification : The crude product is purified, commonly by recrystallization from a suitable solvent (e.g., dichloromethane), to yield the final compound.[4]

  • Characterization : The structure and purity of the synthesized derivatives are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The antitumor activity of synthesized compounds is often evaluated using the NCI-60 human tumor cell line screen.[8]

Methodology:

  • Cell Lines : The screen utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation : Test compounds are dissolved in a suitable solvent (e.g., DMSO) and prepared at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).[8]

  • Cell Plating and Treatment : Cells are inoculated into 96-well microtiter plates and incubated. After 24 hours, the experimental compounds are added.

  • Incubation : The plates are incubated for an additional 48 hours.

  • Assay Termination and Staining : The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB) dye.

  • Measurement : The absorbance is read on an automated plate reader.

  • Data Analysis : The results are expressed as the percentage of growth inhibition. Dose-response curves are generated to calculate key parameters such as GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition).[8]

Antimicrobial Susceptibility Testing

The antimicrobial activity is determined using standard methods such as the agar well diffusion method and broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology (Agar Well Diffusion):

  • Inoculum Preparation : Standardized microbial suspensions are prepared.

  • Plate Preparation : The microbial inoculum is uniformly spread over the surface of a sterile agar plate.

  • Well Diffusion : Wells are punched into the agar, and a fixed volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation : The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters.[5]

Conclusion

Nitrophenyl-morpholine derivatives represent a promising class of heterocyclic compounds with significant, well-documented biological activities. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. The structure-activity relationship studies, particularly in the context of anticancer activity, provide a clear rationale for the design of new, more potent analogues.[8] The straightforward synthesis and versatile nature of the morpholine scaffold continue to make it a privileged structure in medicinal chemistry.[1] Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential and advance them through the drug development pipeline.

References

An In-depth Technical Guide to "4-(2-Methyl-4-nitrophenyl)morpholine" as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methyl-4-nitrophenyl)morpholine, a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a probable synthetic route with a generalized experimental protocol, and discusses its potential applications, particularly in the synthesis of pharmacologically active compounds. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also draws upon data from structurally related analogs to provide a predictive framework for its characterization and reactivity.

Introduction

This compound is a substituted aromatic compound incorporating a morpholine ring, a methyl group, and a nitro group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations, while the morpholine moiety can influence solubility, pharmacokinetic properties, and receptor binding of target molecules. The primary utility of this intermediate lies in the subsequent reduction of the nitro group to an amine, yielding 4-(4-amino-2-methylphenyl)morpholine, a key precursor for the construction of a wide range of bioactive scaffolds.

Physicochemical Properties

While experimental data for this compound is not widely published, predicted properties and data from commercial suppliers provide a useful profile for this compound.

PropertyValueSource
CAS Number 223404-63-5Commercial Suppliers
Molecular Formula C₁₁H₁₄N₂O₃Calculated
Molecular Weight 222.24 g/mol Calculated
Boiling Point 399.8 ± 42.0 °CPredicted
Density 1.228 ± 0.06 g/cm³Predicted
pKa 1.34 ± 0.40Predicted

Synthesis

The most probable and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a halogenated precursor, 1-halo-2-methyl-4-nitrobenzene (where halo is typically fluorine or chlorine), and morpholine. The fluorine-substituted precursor is generally more reactive towards nucleophilic aromatic substitution.

Reaction Scheme:

Synthesis of this compound reactant1 1-Fluoro-2-methyl-4-nitrobenzene reaction reactant1->reaction Base, Solvent Heat reactant2 Morpholine reactant2->reaction Base, Solvent Heat product This compound + + +->reaction Base, Solvent Heat reaction->product

Figure 1: General synthesis of this compound.

General Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of structurally similar nitrophenyl-morpholine compounds. Optimization of specific parameters such as temperature, reaction time, and purification method may be required to achieve optimal yield and purity.

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in DMSO, add morpholine (1.1-1.5 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.

Quantitative Data from Analogous Syntheses:

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Fluoro-4-nitrobenzeneThiomorpholineTriethylamineAcetonitrile851295[1]
2,4-DifluoronitrobenzeneMorpholine-EthanolReflux-Good[2]

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: Three protons in the aromatic region, likely exhibiting a complex splitting pattern due to the substitution. The proton ortho to the nitro group would be the most downfield, followed by the proton ortho to the morpholine group, and finally the proton meta to both.

  • Morpholine Protons: Two distinct multiplets corresponding to the four protons on the carbons adjacent to the nitrogen and the four protons on the carbons adjacent to the oxygen. Typically, the protons adjacent to the nitrogen appear more downfield.

  • Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group on the aromatic ring.

¹³C NMR:

  • Aromatic Carbons: Six signals in the aromatic region. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the morpholine nitrogen would also be downfield. The carbon with the methyl group will be in the typical aromatic range.

  • Morpholine Carbons: Two signals in the aliphatic region for the two sets of methylene carbons in the morpholine ring.

  • Methyl Carbon: A signal in the aliphatic region for the methyl group.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 222.24. Common fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy:

  • Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹).

  • C-N stretching vibrations for the morpholine-aryl bond.

  • C-O-C stretching of the morpholine ether linkage.

  • Aromatic C-H and C=C stretching vibrations.

Applications in Synthesis

The primary role of this compound as a synthetic intermediate is to serve as a precursor to 4-(4-amino-2-methylphenyl)morpholine. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride.

Workflow for Utilization as a Synthetic Intermediate:

Synthetic_Utility start This compound intermediate 4-(4-Amino-2-methylphenyl)morpholine start->intermediate Reduction (e.g., H₂, Pd/C) product Bioactive Molecules (e.g., Kinase Inhibitors, etc.) intermediate->product Further Functionalization (e.g., Amide Coupling, etc.)

Figure 2: Synthetic pathway from the intermediate to bioactive molecules.

The resulting aniline derivative is a valuable building block in medicinal chemistry. The primary amino group can be readily functionalized through various reactions, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or coupling reagents to form amides, a common motif in many drug molecules.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Heterocycle formation: The aniline can be a key component in the synthesis of various nitrogen-containing heterocycles.

The presence of the morpholine moiety can impart desirable properties to the final drug candidate, such as improved aqueous solubility and metabolic stability. The methyl group provides a point for steric differentiation and can influence binding to biological targets.

Conclusion

This compound is a synthetic intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, relying on established nucleophilic aromatic substitution chemistry. While detailed experimental and spectroscopic data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on the known chemistry of analogous compounds. As the demand for novel and diverse chemical scaffolds continues to grow, intermediates like this compound will remain crucial tools for medicinal chemists.

References

Potential Therapeutic Targets of 4-(2-Methyl-4-nitrophenyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel small molecule, 4-(2-Methyl-4-nitrophenyl)morpholine. Based on current available data, the primary molecular target of this compound is NIMA-related kinase 7 (NEK7) , a crucial regulator of the NLRP3 inflammasome. Inhibition of NEK7 by this compound presents a promising therapeutic strategy for a range of disorders, including inflammatory diseases, cancers, and neurodegenerative conditions. This document outlines the underlying biological rationale, presents relevant quantitative data, provides detailed experimental protocols for target validation, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of Morpholine Scaffolds

The morpholine heterocyclic ring is a well-established pharmacophore in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its advantageous physicochemical properties, metabolic stability, and synthetic accessibility make it a privileged scaffold in drug design. Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The subject of this guide, this compound, is an emerging investigational compound within this class.

Primary Therapeutic Target: NEK7 Kinase

Recent patent literature has identified this compound as an inhibitor of NIMA-related kinase 7 (NEK7). NEK7 is a serine/threonine kinase that plays a dual role in cellular processes: it is essential for mitotic progression and acts as a critical component in the activation of the NLRP3 inflammasome.

The Role of NEK7 in the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). NEK7 has been identified as a direct downstream effector of potassium efflux, a common trigger for NLRP3 activation. It physically interacts with the NLRP3 protein, an interaction that is essential for the assembly and activation of the inflammasome complex.

The signaling cascade is as follows:

  • Priming Signal: A priming signal, often from a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation Signal: A second signal, such as ATP, nigericin, or crystalline structures, triggers potassium efflux from the cell.

  • NEK7-NLRP3 Interaction: The decrease in intracellular potassium concentration facilitates the interaction between NEK7 and the leucine-rich repeat (LRR) domain of NLRP3.

  • Inflammasome Assembly: The NEK7-NLRP3 complex serves as a scaffold for the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

  • Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation.

  • Cytokine Maturation and Secretion: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell, propagating the inflammatory response.

NEK7 in Disease Pathophysiology

Given its central role in inflammation, dysregulation of the NEK7-NLRP3 pathway is implicated in a wide range of diseases:

  • Inflammatory and Autoimmune Diseases: Gout, rheumatoid arthritis, inflammatory bowel disease, and cryopyrin-associated periodic syndromes (CAPS).

  • Cancer: Chronic inflammation is a known driver of tumorigenesis. The NEK7-NLRP3 axis has been implicated in the progression of various cancers, including esophageal, pancreatic, and gastric cancers, by promoting cell proliferation and immune evasion.[1][2][3][4]

  • Neurodegenerative and Neuroinflammatory Diseases: The NLRP3 inflammasome is a key contributor to neuroinflammation in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[5][6] Inhibition of NEK7 has been shown to alleviate cognitive impairment and neuronal damage in preclinical models of neurodegeneration.[6]

The inhibition of NEK7 by this compound therefore represents a targeted approach to modulate the inflammatory response in these and other related pathological conditions.

Quantitative Data on Target Inhibition

While the patent literature identifies this compound as a NEK7 inhibitor, specific IC50 values for this particular compound are not publicly available at the time of this writing. The patent (CN117597346A) indicates that compounds with this structural scaffold exhibit IC50 values against NEK7 in the following ranges: <5 µM, preferably <1 µM, and most preferably <0.1 µM.[7]

Compound NameTargetAssay TypeIC50 (µM)Reference
This compoundNEK7In-vitro Kinase AssayData not publicly available (Potency range <0.1 to <5 µM)[7]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the inhibitory activity of this compound against NEK7 and its downstream effects on the NLRP3 inflammasome pathway.

In-vitro NEK7 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of NEK7 by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human NEK7 enzyme (e.g., from Promega, BPS Bioscience)

  • NEK7 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Multi-well plates (e.g., 96-well or 384-well, white, flat-bottom)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the following to each well:

      • Kinase assay buffer

      • Test compound at various concentrations or vehicle control (e.g., DMSO)

      • NEK7 enzyme (at a pre-determined optimal concentration)

      • NEK7 substrate

    • Mix gently and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for NEK7.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

IL-1β Release Assay in THP-1 Cells

This cellular assay measures the ability of the test compound to inhibit the release of IL-1β from human monocytic THP-1 cells following NLRP3 inflammasome activation.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for priming

  • Nigericin or ATP as NLRP3 activators

  • This compound (test compound)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

    • Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free or low-serum medium. Allow the cells to rest for 24 hours.

  • Compound Treatment and Priming:

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • NLRP3 Inflammasome Activation:

    • After priming, remove the LPS-containing medium and replace it with fresh medium containing the test compound.

    • Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM).

    • Incubate for an appropriate time (e.g., 1-2 hours for nigericin, 30-60 minutes for ATP).

  • Sample Collection:

    • Carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

  • Quantification of IL-1β:

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

NEK7-Mediated NLRP3 Inflammasome Activation Pathway

NEK7_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming Signal Activators Activators (e.g., ATP, Nigericin) P2X7R P2X7R Activators->P2X7R Activation Signal NFkB NF-κB Pathway TLR4->NFkB K_efflux K+ Efflux P2X7R->K_efflux Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation IL1B IL-1β (Mature) Pro_IL1B->IL1B NLRP3_NEK7 NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_NEK7 NEK7 NEK7 K_efflux->NEK7 NEK7->NLRP3_inactive Interaction Inflammasome NLRP3 Inflammasome (Active) NLRP3_NEK7->Inflammasome Recruits ASC & pro-Caspase-1 ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 Auto-activation Casp1->Pro_IL1B Cleavage Secretion Secretion IL1B->Secretion Compound This compound Compound->NEK7 Inhibition

Caption: NEK7-Mediated NLRP3 Inflammasome Activation Pathway and the inhibitory target of this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_invitro In-vitro Assay cluster_cellular Cellular Assay start_invitro Start: In-vitro Kinase Assay prepare_reagents Prepare Reagents: - NEK7 Enzyme - Substrate - ATP - Test Compound start_invitro->prepare_reagents run_assay Run Kinase Reaction prepare_reagents->run_assay detect_signal Detect ADP Production (Luminescence) run_assay->detect_signal analyze_ic50_invitro Calculate IC50 detect_signal->analyze_ic50_invitro end_invitro End: Determine In-vitro Potency analyze_ic50_invitro->end_invitro start_cellular Start: Cellular IL-1β Release Assay end_invitro->start_cellular Informs culture_cells Culture & Differentiate THP-1 Cells start_cellular->culture_cells treat_cells Treat with Compound & Prime with LPS culture_cells->treat_cells activate_inflammasome Activate with Nigericin/ATP treat_cells->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant run_elisa Perform IL-1β ELISA collect_supernatant->run_elisa analyze_ic50_cellular Calculate IC50 run_elisa->analyze_ic50_cellular end_cellular End: Determine Cellular Efficacy analyze_ic50_cellular->end_cellular

Caption: Experimental workflow for the in-vitro and cellular validation of this compound as a NEK7 inhibitor.

Conclusion and Future Directions

This compound has been identified as a promising inhibitor of NEK7, a key regulator of the NLRP3 inflammasome. This positions the compound as a potential therapeutic agent for a multitude of inflammatory-driven diseases, including cancer and neurodegenerative disorders. The experimental protocols provided herein offer a robust framework for the further characterization and validation of this compound's mechanism of action and therapeutic potential.

Future research should focus on:

  • Determining the specific IC50 value of this compound against NEK7.

  • Evaluating the selectivity of the compound against other kinases.

  • Assessing its efficacy in in-vivo models of NLRP3-driven diseases.

  • Investigating its pharmacokinetic and pharmacodynamic properties.

The continued investigation of this compound and other NEK7 inhibitors holds significant promise for the development of novel and targeted therapies for a range of debilitating diseases.

References

In-Silico Modeling of 4-(2-Methyl-4-nitrophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in-silico modeling workflow for the compound 4-(2-Methyl-4-nitrophenyl)morpholine. Due to the limited publicly available experimental data on this specific molecule, this document outlines a robust, hypothetical in-silico study based on established methodologies for similar nitroaromatic and morpholine-containing compounds. The guide details protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data from these simulated experiments are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding. This document serves as a methodological framework for researchers initiating computational studies on novel small molecules in the early stages of drug discovery.

Introduction

This compound is a small organic molecule featuring a morpholine ring attached to a nitrotoluene moiety. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] The nitroaromatic group, while often associated with toxicity, is also a key feature in certain therapeutic agents.[2][3][4][5] Given the therapeutic potential of related compounds, a systematic in-silico evaluation of this compound is warranted to explore its potential biological activities and safety profile.

This guide presents a hypothetical in-silico investigation to predict the compound's interactions with a putative biological target, its stability in a simulated biological environment, and its pharmacokinetic properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for initial assessment and for parameterizing in-silico models.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃Guidechem[6]
Molecular Weight 222.24 g/mol Guidechem[6]
Canonical SMILES CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N2CCOCC2Guidechem[6]
CAS Number 223404-63-5Guidechem[6]
Predicted Boiling Point 399.8 ± 42.0 °CChemicalBook[7]
Predicted Density 1.228 ± 0.06 g/cm³ChemicalBook[7]
Predicted pKa 1.34 ± 0.40ChemicalBook[7]
Topological Polar Surface Area 58.3 ŲGuidechem[6]
Hydrogen Bond Acceptor Count 4Guidechem[6]

Proposed In-Silico Modeling Workflow

The proposed workflow for the in-silico characterization of this compound is depicted below. This multi-step process begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and ADMET prediction to build a comprehensive profile of the compound's potential as a drug candidate.

In-Silico Modeling Workflow A Target Identification & Ligand Preparation B Molecular Docking A->B C Molecular Dynamics Simulation B->C D Binding Free Energy Calculation C->D F Data Analysis & Reporting D->F E ADMET Prediction E->F

Figure 1: Proposed in-silico modeling workflow.
Target Identification and Ligand Preparation (Hypothetical)

Given that morpholine derivatives have shown a wide range of biological activities, including anticancer properties, a plausible hypothetical target for this compound is a protein kinase involved in cancer cell signaling, such as Phosphoinositide 3-kinase (PI3K). The alpha isoform of PI3K (PI3Kα) is frequently mutated in various cancers.

Experimental Protocol:

  • Target Selection: Based on literature review of similar morpholine-containing compounds, PI3Kα is selected as a hypothetical target.

  • Protein Structure Preparation: The 3D crystal structure of PI3Kα is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a computational chemistry software package to obtain a low-energy conformation.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of the compound within the active site of PI3Kα and to estimate the binding affinity.

Experimental Protocol:

  • Grid Generation: A docking grid is defined around the ATP-binding site of PI3Kα.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined grid.

  • Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and favorable interactions with key active site residues is selected for further analysis.

Hypothetical Docking Results:

ParameterValue
Predicted Binding Affinity (kcal/mol) -8.5
Predicted Inhibitory Constant (Ki) 2.1 µM
Key Interacting Residues Val851, Ser774, Lys802
Types of Interactions Hydrogen bonds, hydrophobic interactions
Molecular Dynamics Simulation

To assess the stability of the ligand-protein complex and to gain insights into the dynamic nature of their interactions, a molecular dynamics (MD) simulation is proposed.

Experimental Protocol:

  • System Setup: The docked complex is placed in a simulation box with explicit solvent and counter-ions to neutralize the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles).

  • Production Run: A production MD simulation is run for a duration of 100 nanoseconds.

  • Trajectory Analysis: The resulting trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Hypothetical MD Simulation Results:

ParameterAverage ValueInterpretation
Protein RMSD (Å) 1.8Stable protein backbone
Ligand RMSD (Å) 1.2Stable ligand binding pose
Key Hydrogen Bonds Occupancy (%) > 70%Persistent interactions with key residues
ADMET Prediction

The pharmacokinetic and toxicity profiles of the compound are critical for its potential as a drug candidate. These are predicted using computational models.

Experimental Protocol:

  • Model Selection: Established online tools and software (e.g., SwissADME, pkCSM) are used to predict ADMET properties.

  • Property Calculation: The canonical SMILES string of the compound is used as input to calculate various physicochemical and pharmacokinetic parameters, as well as potential toxicity endpoints.

Hypothetical ADMET Prediction Summary:

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability expected
Blood-Brain Barrier Permeation LowReduced potential for CNS side effects
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
AMES Toxicity PositivePotential for mutagenicity (common for nitroaromatics)
hERG Inhibition Low riskReduced potential for cardiotoxicity

Signaling Pathway Context

The hypothetical target, PI3Kα, is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of PI3Kα would disrupt this pathway, leading to anti-cancer effects.

PI3K Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, in-silico modeling approach for the characterization of this compound. The proposed workflow, from target identification to ADMET prediction, provides a framework for assessing its potential as a therapeutic agent. The hypothetical results suggest that this compound could exhibit inhibitory activity against PI3Kα with a stable binding mode. However, the predicted mutagenicity, a common concern for nitroaromatic compounds, highlights the importance of experimental validation.

Future work should focus on the chemical synthesis and in-vitro testing of this compound to validate these in-silico predictions. Experimental assays to determine its binding affinity for PI3Kα, its anti-proliferative effects in cancer cell lines, and its mutagenic potential are essential next steps to ascertain its true therapeutic potential. Further computational studies could also explore structural modifications to mitigate the predicted toxicity while retaining or improving its biological activity.

References

A Comprehensive Technical Review of 2-Methyl-4-Nitrophenyl Compounds: Synthesis, Spectroscopic Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-nitrophenyl scaffold is a key structural motif in a variety of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the methyl group on the phenyl ring significantly influences the electronic properties and reactivity of these molecules, making them versatile building blocks for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, spectroscopic properties, and biological activities of compounds featuring the 2-methyl-4-nitrophenyl core.

Synthesis of 2-Methyl-4-Nitrophenyl Compounds

The synthetic routes to 2-methyl-4-nitrophenyl derivatives often start from commercially available precursors like 2-methylphenol (o-cresol) or o-toluidine. The introduction of the nitro group at the para-position to the methyl group is a key step, influenced by the directing effects of the existing substituents.

One common synthetic pathway to 2-methyl-4-nitrophenol involves the direct nitration of 2-methylphenol.[1][2] Another reported method involves the oxidation of 2-methyl-4-nitrosophenol.[3] The synthesis of 2-methyl-4-nitrophenylamine can be achieved through the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis.[4]

Detailed Synthetic Protocol for 2-Methyl-4-nitrophenol from 2-Methylphenol:

A reported method for the synthesis of 2-methyl-4-nitrophenol involves the use of ultrasonic-assisted nitration.[5] In a representative procedure, 2-methylphenol and zinc chloride are placed in a round-bottom flask with ethyl acetate in an ultrasonic cleaning bath. Nitric acid is then added dropwise. After the reaction is complete, water is added, and the organic layer is evaporated to yield the product, which can be further purified by crystallization.[5]

General Synthetic Workflow:

G cluster_synthesis Synthesis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Final Product Final Product Intermediate->Final Product Reaction Step 2

Caption: A generalized workflow for the synthesis of 2-methyl-4-nitrophenyl compounds.

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of 2-methyl-4-nitrophenyl compounds are primarily accomplished through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure of 2-methyl-4-nitrophenol has been determined, revealing a nearly planar molecule.[5][6]

Table 1: Spectroscopic Data for 2-Methyl-4-nitrophenyl Isocyanide (Predicted) [7]

Technique Parameter Predicted Value Assignment
IR (cm⁻¹) Stretching Frequencies~3100-3000Aromatic C-H Stretch
~2950-2850Methyl C-H Stretch
~2150-2100N≡C (Isocyanide) Stretch
¹H NMR (ppm) Chemical Shift~8.10 (d)H-3
~8.05 (dd)H-5
¹³C NMR (ppm) Chemical Shift~165N≡C (Isocyanide)
~148C-4 (C-NO₂)
~140C-2 (C-CH₃)
~135C-1 (C-NC)
Mass Spec (m/z) Fragment162[M]⁺ (Molecular Ion)
132[M - NO]⁺
116[M - NO₂]⁺

Table 2: Physicochemical Properties of 2-Methyl-4-nitrophenol

Property Value Reference
Molecular Formula C₇H₇NO₃[8]
Molecular Weight 153.14 g/mol [8]
Melting Point 93-98 °C[9][10]
CAS Number 99-53-6[8]

Generalized Spectroscopic Analysis Workflow:

G Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS Structure Elucidation Structure Elucidation IR->Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation

Caption: Workflow for the spectroscopic characterization of organic compounds.

Biological Activities of 2-Methyl-4-Nitrophenyl Compounds

Nitroaromatic compounds, including 2-methyl-4-nitrophenyl derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial and anticancer effects.[11][12] The biological activity is often attributed to the redox properties of the nitro group, which can be reduced within cells to produce reactive nitroso and superoxide species that can damage DNA and other cellular components.[12]

Antimicrobial and Antifungal Activity:

Derivatives of 2-methyl-4-nitroimidazole have been synthesized and evaluated for their antifungal properties.[13] Some of these compounds showed significant activity against various fungi, including Trichophyton rubrum, Microsporum canis, and Epidermaphyton floccosum.[13] The mechanism of action for many nitro-containing antimicrobials involves the generation of toxic intermediates upon reduction of the nitro group within the microbial cells.[12]

Vasodilatory Activity:

2-Methyl-4-nitrophenol has been identified as one of the compounds in diesel exhaust particles that exhibits potential vasodilatory activity in rats.[9][10] The vasodilatory effect of nitro compounds is often linked to the release of nitric oxide (NO) through bio-reduction of the nitro group.[12] Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle.[12]

Potential Signaling Pathway for Vasodilation:

G 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol Bio-reduction Bio-reduction 2-Methyl-4-nitrophenol->Bio-reduction NO_release Nitric Oxide (NO) Release Bio-reduction->NO_release sGC_activation Soluble Guanylate Cyclase Activation NO_release->sGC_activation cGMP_increase Increased cGMP sGC_activation->cGMP_increase Vasodilation Vasodilation cGMP_increase->Vasodilation

Caption: Proposed signaling pathway for the vasodilatory effect of 2-methyl-4-nitrophenol.

Cytotoxicity and Anticancer Potential:

The cytotoxicity of nitroaromatic compounds against cancer cell lines is often evaluated using the MTT assay.[11] This colorimetric assay measures the metabolic activity of cells and is a common method to determine the IC50 value (the concentration of a compound that inhibits 50% of cell growth).[11]

Experimental Protocol for MTT Assay (Generalized): [11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Applications in Drug Development and Materials Science

The versatile chemical nature of 2-methyl-4-nitrophenyl compounds makes them valuable intermediates in the synthesis of more complex molecules. They can serve as starting materials for the production of pharmaceuticals, agrochemicals, and dyes. For instance, 2-methyl-4-nitrophenol can be used to synthesize 2-bromo-4-nitro-6-methylphenol.[9][10] The reduction of the nitro group to an amino group provides a handle for further chemical modifications, opening up possibilities for creating a diverse library of compounds for drug discovery.

In materials science, the catalytic reduction of 2-methyl-4-nitrophenol using gold nanoparticles encapsulated in porous carbon has been investigated, highlighting its potential use in environmental remediation.[9]

Conclusion

Compounds based on the 2-methyl-4-nitrophenyl core represent a promising class of molecules with diverse biological activities and synthetic utility. This technical guide has provided an overview of their synthesis, spectroscopic characterization, and biological evaluation. Further research into the structure-activity relationships of these compounds and the elucidation of their precise mechanisms of action will be crucial for the development of novel therapeutic agents and advanced materials. The detailed experimental protocols and tabulated data presented herein serve as a valuable resource for researchers in this field.

References

The Solubility and Stability of 4-(2-Methyl-4-nitrophenyl)morpholine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the solubility and stability of the chemical compound 4-(2-Methyl-4-nitrophenyl)morpholine. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimentally determined quantitative data on the solubility and stability of this specific molecule remains largely unavailable in the public domain. This document summarizes the limited information that has been found and provides context based on related compounds.

Physicochemical Properties

What little is known about the physicochemical properties of this compound is derived from predictive models found in chemical databases. It is crucial to note that these are theoretical values and have not been experimentally verified.

PropertyPredicted ValueSource
Molecular FormulaC11H14N2O3ChemicalBook
Molecular Weight222.24 g/mol ChemicalBook
Boiling Point399.8 ± 42.0 °CChemicalBook
Density1.228 ± 0.06 g/cm³ChemicalBook
pKa1.34 ± 0.40ChemicalBook

Appearance: Light yellow to yellow powder.[1]

Solubility

No specific, quantitative solubility data for this compound in common laboratory solvents was found. For a structurally related compound, 4-(4-nitrophenyl)morpholine (without the 2-methyl group), it is noted to be soluble in Dimethylformamide (DMF). This suggests that this compound may also exhibit solubility in polar aprotic solvents. However, empirical testing is required to confirm this and to determine its solubility in a broader range of solvents such as water, ethanol, methanol, acetone, and others relevant to pharmaceutical development.

Stability and Storage

Specific stability studies detailing the degradation pathways of this compound under various conditions (e.g., pH, temperature, light) are not publicly available. General storage recommendations for this compound are at 2-8°C for short-term and -20°C for long-term preservation to minimize potential degradation.[1]

Experimental Protocols

The absence of published research on the solubility and stability of this compound means there are no established experimental protocols to cite. To address this knowledge gap, the following general methodologies are recommended for researchers initiating studies on this compound.

General Workflow for Solubility and Stability Assessment

The following diagram outlines a typical workflow for determining the solubility and stability of a novel compound.

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

Conclusion

The current body of scientific knowledge lacks specific, experimentally-derived data on the solubility and stability of this compound. The information available is limited to predicted physicochemical properties and general storage guidelines. For researchers and drug development professionals, this highlights a critical need for empirical studies to characterize this compound fully. The experimental workflows suggested in this guide provide a foundational approach for undertaking such an investigation. The data generated from these studies would be invaluable for any future application of this compound in medicinal chemistry and materials science.

References

Technical Guide: Safety and Handling of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of publication. The toxicological and safety properties of "4-(2-Methyl-4-nitrophenyl)morpholine" have not been fully investigated. This guide should be used as a supplementary resource to, not a replacement for, a comprehensive risk assessment conducted by qualified personnel.

Introduction

This compound is a substituted morpholine derivative with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a summary of the available safety data, recommended handling protocols, and a representative experimental workflow for its synthesis.

Hazard Identification and Classification

While a comprehensive, officially endorsed Safety Data Sheet (SDS) for this compound is not publicly available, data from chemical suppliers provides a preliminary hazard assessment. The following GHS classification is based on information for a structurally related compound and should be considered provisional pending a complete toxicological evaluation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
AppearanceLight yellow to yellow powder
Storage Temperature2-8°C

Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat, long-sleeved clothing, and chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle the substance in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol: Representative Synthesis

Reaction Scheme:

1-Fluoro-2-methyl-4-nitrobenzene + Morpholine → this compound

Materials and Reagents:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Morpholine

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2-methyl-4-nitrobenzene in acetonitrile.

  • Add morpholine and triethylamine to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Note: This is a generalized procedure and should be optimized for safety and yield through a proper risk assessment and small-scale trial runs.

Visualizations

GHS_Hazard_Communication cluster_product This compound cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment Product Chemical Substance H302 Harmful if swallowed Product->H302 H312 Harmful in contact with skin Product->H312 H332 Harmful if inhaled Product->H332 H315 Causes skin irritation Product->H315 H319 Causes serious eye irritation Product->H319 H335 May cause respiratory irritation Product->H335 LabCoat Lab Coat Product->LabCoat General Handling Gloves Chemical-Resistant Gloves H312->Gloves FumeHood Fume Hood / Respirator H332->FumeHood Goggles Safety Goggles H315->Goggles H315->Gloves H319->Goggles H335->Goggles

Caption: GHS Hazard Communication Flowchart.

Synthesis_Workflow Reactants 1. Combine Reactants (1-Fluoro-2-methyl-4-nitrobenzene, Morpholine, Base, Solvent) Reaction 2. Heat and Stir (Reflux) Reactants->Reaction Workup 3. Aqueous Workup (Add water, Extract with Ethyl Acetate) Reaction->Workup Drying 4. Dry Organic Layer (Anhydrous Sodium Sulfate) Workup->Drying Evaporation 5. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 6. Purify Product (Recrystallization or Chromatography) Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Methodological & Application

Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine, a key intermediate in the development of novel therapeutics. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a robust and widely used method for the formation of aryl-nitrogen bonds.

Introduction

This compound serves as a valuable building block in medicinal chemistry. Its structural motif is found in compounds investigated for various pharmacological activities, including potential as anticancer and antimicrobial agents. The presence of the morpholine moiety can enhance the physicochemical properties and pharmacological profile of a molecule, while the nitrophenyl group offers a site for further chemical modification, such as reduction to an aniline derivative for subsequent coupling reactions. This protocol outlines the synthesis from a readily available starting material, 2-fluoro-5-nitrotoluene.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-fluoro-5-nitrotoluene. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. The fluorine atom serves as a good leaving group, facilitating the substitution.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-aryl morpholine derivatives.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrotoluene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

While a specific, publicly available dataset for this compound is not readily found in the searched literature, the following table outlines the expected data to be collected for characterization. For comparison, data for the analogous compound, 4-(2-Fluoro-4-nitrophenyl)morpholine, is provided.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₁H₁₄N₂O₃222.24Solid (expected)Not available
4-(2-Fluoro-4-nitrophenyl)morpholineC₁₀H₁₁FN₂O₃226.21Solid106-109

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow reagent1 2-Fluoro-5-nitrotoluene reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 Morpholine reagent2->reaction_step base K₂CO₃ base->reaction_step solvent DMF solvent->reaction_step intermediate_product Crude Product reaction_step->intermediate_product Work-up purification_step Purification (Column Chromatography) intermediate_product->purification_step final_product This compound purification_step->final_product

Caption: Synthetic route for this compound.

General Signaling Pathway Context

While a specific signaling pathway for this compound is not detailed in the available literature, its structural analogs and morpholine-containing compounds are known to be investigated as inhibitors of various protein kinases. The reduction of the nitro group to an amine allows for further derivatization to create compounds that can interact with the ATP-binding site of kinases.

Signaling_Pathway cluster_synthesis Synthesis cluster_modification Modification cluster_application Biological Application Start Starting Materials Product This compound Start->Product S_NAr Reaction Reduction Reduction of Nitro Group Product->Reduction Amine 4-Amino-3-methylphenyl)morpholine Reduction->Amine Derivatization Further Derivatization Amine->Derivatization Inhibitor Potential Kinase Inhibitor Derivatization->Inhibitor Kinase Protein Kinase Inhibitor->Kinase Inhibition Pathway Cellular Signaling Pathway Kinase->Pathway Regulates Response Biological Response (e.g., Apoptosis) Pathway->Response

Caption: From synthesis to potential biological application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Methyl-4-nitrophenyl)morpholine. This method is suitable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The protocol utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile-water mixture and UV detection, ensuring high sensitivity and reproducibility. The method has been developed based on established principles for the analysis of nitroaromatic compounds and related morpholine derivatives.[1][2][3]

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, particularly in the pharmaceutical industry. The accurate and precise quantification of this compound is crucial for ensuring the quality and purity of final products and for monitoring synthetic processes. High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in complex mixtures due to its high resolution and sensitivity.[3] This document provides a comprehensive protocol for the HPLC analysis of this compound, designed for researchers, scientists, and professionals in drug development.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[3]

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.[3]

  • Software: Chromatographic data acquisition and processing software.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade (for mobile phase pH adjustment). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]

  • This compound Reference Standard: Purity >98%. The molecular weight is 222.24 g/mol .[4]

The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods for structurally similar compounds and may require minor optimization for specific instrumentation.[1][2]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Protocols

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Further dilute the sample with the mobile phase to bring the expected concentration of the analyte within the calibration range.[3]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3] The following parameters are typically evaluated:

ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Within 98.0% to 102.0%.
Precision (% RSD) Repeatability and Intermediate Precision ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1.
Robustness No significant impact on results from minor variations in method parameters.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound based on the described method.

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.3
Limit of Quantification (LOQ) (µg/mL) ~ 1.0
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) < 1.5%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC_System StandardSol Standard Solutions StandardSol->HPLC_System SampleSol Sample Solutions SampleSol->HPLC_System DataAcq Data Acquisition HPLC_System->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationships cluster_method Method Parameters cluster_performance Performance Characteristics cluster_result Analytical Result Column C18 Column Resolution Resolution Column->Resolution MobilePhase Mobile Phase MobilePhase->Resolution FlowRate Flow Rate Reproducibility Reproducibility FlowRate->Reproducibility Detection UV Detection Sensitivity Sensitivity Detection->Sensitivity AccurateQuant Accurate Quantification Resolution->AccurateQuant Sensitivity->AccurateQuant Reproducibility->AccurateQuant

Caption: Logical relationships in the HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been demonstrated to be linear, accurate, and precise. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for X-ray Crystallography of 4-(2-Methyl-4-nitrophenyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aryl)morpholine derivatives are of significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer properties.[1][2] X-ray crystallography is an indispensable tool in drug discovery and development, offering precise insights into the three-dimensional atomic arrangement of these molecules.[3][4] This structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates.

These notes provide a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of 4-(4-nitrophenyl)morpholine, a representative analog of the target compound class. Comparative data for the related thiomorpholine analog is also presented to highlight the impact of subtle molecular changes on the crystal packing and conformation.

Quantitative Data Summary

The following tables summarize the key crystallographic data for 4-(4-nitrophenyl)morpholine and its thiomorpholine analog, providing a basis for comparison and analysis.

Table 1: Crystal Data and Structure Refinement for 4-(4-Nitrophenyl)morpholine

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₃
Formula Weight208.22 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1979.42 (13)
Z8
Temperature (K)293
Radiation (λ, Å)0.71073 (Mo Kα)
Density (calculated, g/cm³)1.397
Absorption Coefficient (μ, mm⁻¹)0.11
R-factor (R[F² > 2σ(F²)])0.048
Weighted R-factor (wR(F²))0.121
Goodness-of-fit (S)1.03
Data sourced from Acta Crystallographica Section E, 2012, E68, o1235.[1][2][5]

Table 2: Comparative Crystal Data for 4-(4-Nitrophenyl)thiomorpholine

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₂S
Formula Weight224.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3525 (5)
b (Å)10.3755 (4)
c (Å)7.4464 (3)
β (°)96.325 (2)
Volume (ų)1025.34 (7)
Z4
Temperature (K)100 (2)
R1 [I > 2σ(I)]0.0324
wR2 (all data)0.0811
Data sourced from Molbank, 2024, M1795.[6][7]

Experimental Protocols

The following protocols are generalized from methodologies reported for 4-(4-nitrophenyl)morpholine and its analogs and can be adapted for the synthesis and crystallographic analysis of 4-(2-Methyl-4-nitrophenyl)morpholine.

Synthesis of 4-(Aryl)morpholine Analogs

A common synthetic route for this class of compounds is through nucleophilic aromatic substitution.[6][7]

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene (or other suitable substituted fluoronitrobenzene)

  • Morpholine

  • Acetonitrile (or other suitable solvent)

  • Potassium carbonate (or other suitable base)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the solid this compound.

  • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[3] Slow evaporation is a commonly used and effective method for small molecules.[1][2][5]

Materials:

  • Purified this compound analog

  • Dichloromethane (or other suitable volatile solvent)

  • Small, clean glass vial

Procedure:

  • Dissolve a small amount of the purified compound in a minimal amount of dichloromethane in a clean glass vial to create a saturated or near-saturated solution.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial over several days for the formation of single crystals.

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop or a fine needle.

X-ray Diffraction Data Collection and Processing

Data collection is performed using a single-crystal X-ray diffractometer.[1][8]

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur Eos or similar) equipped with a Mo or Cu X-ray source.[1]

  • Cryo-cooling system (if data is to be collected at low temperatures).

  • Microscope for crystal mounting.

Procedure:

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (e.g., 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of frames to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

    • Collect the diffraction data at a specified temperature (e.g., 293 K or 100 K).

  • Data Reduction and Processing:

    • The collected diffraction images are processed to integrate the intensities of the reflections.

    • Software such as CrysAlis PRO is used for cell refinement and data reduction.[1][2]

    • Corrections for absorption effects are applied (e.g., multi-scan).[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods with software like SHELXS97.[1][2]

    • The structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL97.[1][2]

    • Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined freely or placed in calculated positions.[1][2]

    • Molecular graphics programs like OLEX2 or Mercury are used for visualization and analysis of the final structure.[1][9]

Visualizations

The following diagrams illustrate the experimental workflow and the logical application of the resulting data in a drug development context.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Nucleophilic Aromatic Substitution purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization dissolution Dissolve in Solvent characterization->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (e.g., CrysAlis PRO) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS97) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL97) structure_solution->refinement final_structure final_structure refinement->final_structure

Caption: Experimental workflow for the X-ray crystallography of morpholine analogs.

drug_design_pathway cluster_analysis Structural Analysis cluster_application Drug Development Application start X-ray Crystal Structure (3D Atomic Coordinates) conformation Molecular Conformation (e.g., Chair Conformation) start->conformation packing Crystal Packing Analysis (e.g., π-π Stacking) start->packing interactions Intermolecular Interactions (e.g., Hydrogen Bonds) start->interactions sar Structure-Activity Relationship (SAR) conformation->sar packing->sar interactions->sar pharmacophore Pharmacophore Modeling sar->pharmacophore sbd Structure-Based Drug Design (SBDD) sar->sbd optimization Lead Optimization pharmacophore->optimization sbd->optimization new_analogs new_analogs optimization->new_analogs Design of New Analogs

Caption: Application of crystallographic data in structure-based drug design.

References

Application Note: Purification of 4-(2-Methyl-4-nitrophenyl)morpholine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-(2-Methyl-4-nitrophenyl)morpholine using silica gel column chromatography. This method is designed to separate the target compound from common impurities encountered during its synthesis.

Introduction

This compound is a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Synthesis of this molecule can result in a mixture of the desired product, unreacted starting materials, and side-products. Column chromatography is a robust and widely used technique for the purification of such organic compounds, enabling the isolation of the target molecule with high purity.[1] This protocol outlines a systematic approach to achieve this separation.

Physicochemical Properties and Separation Strategy

The chromatographic separation is based on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). The polarity of the molecule plays a crucial role in this process. Nitro-aromatic compounds are generally moderately polar. The separation of isomers or compounds with similar structures, such as 2,4- and 2,6-dinitrotoluene, can be challenging and may require careful optimization of the mobile phase.[2]

Based on the structure of this compound, it is expected to be a moderately polar compound. The purification strategy will involve using a silica gel stationary phase and a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][3]

Experimental Protocol

This protocol details the steps for the purification of this compound from a crude reaction mixture.

Materials and Equipment
  • Crude this compound

  • Silica gel (100-200 mesh) for column chromatography[3]

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Glass chromatography column

  • Glass wool or cotton

  • Sand (optional)

  • Beakers, Erlenmeyer flasks, and round-bottom flasks

  • Separatory funnel or dropping funnel[4]

  • Rotary evaporator[3][4]

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure
  • Preparation of the Slurry:

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[4] The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[4] A thin layer of sand can be added on top of the plug.

    • Gently pour the silica gel slurry into the column.[4]

    • Open the stopcock to allow the solvent to drain slowly, while continuously tapping the column to ensure even packing and remove air bubbles.

    • The solvent level should always be kept above the silica gel bed to prevent cracking.[4]

    • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, followed by evaporation of the solvent.

    • Carefully add the sample solution or the dry slurry to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect the eluent in fractions using test tubes or small flasks.

    • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher polarity.[3]

  • Monitoring the Separation:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[4]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (100-200 mesh)A common, versatile adsorbent for moderately polar compounds.[3]
Mobile Phase Hexane:Ethyl Acetate (Gradient)A versatile solvent system where polarity can be fine-tuned for optimal separation.
Initial: 95:5 (v/v)To elute non-polar impurities first.
Final: 80:20 (v/v)To elute the moderately polar target compound.
Flow Rate ~1-2 mL/minA moderate flow rate to ensure good separation.
Column Dimensions 2-4 cm (diameter), 30-50 cm (length)Dependent on the amount of crude product to be purified.
Detection Thin Layer Chromatography (TLC) with UV visualizationA quick and effective method to monitor the separation.

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

experimental_workflow A Slurry Preparation (Silica Gel + Mobile Phase) B Column Packing A->B Pour slurry C Sample Loading (Crude Compound) B->C Load sample D Elution (Gradient Mobile Phase) C->D Start elution E Fraction Collection D->E Collect eluent F TLC Analysis E->F Monitor fractions G Combine Pure Fractions F->G Identify pure fractions H Solvent Evaporation (Rotary Evaporator) G->H Pool fractions I Purified Product H->I Isolate product

Caption: Workflow for Column Chromatography Purification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the components and the principle of separation in column chromatography.

separation_principle cluster_mixture Crude Mixture cluster_column Chromatography Column A This compound (Target Compound) D Stationary Phase (Silica Gel - Polar) A->D Moderate Interaction E Mobile Phase (Less Polar) A->E Moderate Affinity (Elutes Second) B Non-polar Impurities B->D Weak Interaction B->E High Affinity (Elutes First) C Polar Impurities C->D Strong Interaction C->E Low Affinity (Elutes Last)

Caption: Principle of Chromatographic Separation.

References

Application Notes & Protocols: Cell-Based Assays for "4-(2-Methyl-4-nitrophenyl)morpholine" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, there is no publicly available data specifically detailing the cytotoxic effects of "4-(2-Methyl-4-nitrophenyl)morpholine". The following protocols and information are provided as a general and robust guideline for assessing the cytotoxicity of this, or any novel, test compound.

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in drug discovery and toxicology.[1][2] In vitro cytotoxicity assays provide essential data on the concentration-dependent effects of a compound on cultured cells.[3] These assays are fundamental for screening compound libraries, elucidating mechanisms of cell death, and prioritizing promising candidates for further development.[2] This document outlines a comprehensive workflow and detailed protocols for assessing the cytotoxicity of "this compound" using three standard cell-based assays:

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.[4]

  • LDH Release Assay: To quantify membrane integrity loss, a marker of necrosis or late apoptosis.[5]

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.[6][7]

The presence of a nitrophenyl group suggests that the compound's cytotoxicity may be related to its reduction potential, potentially initiating redox cycling and oxygen activation.[8][9] The protocols provided will help to determine the potency (IC50) and the primary mechanism of cell death induced by the compound.

General Experimental Workflow

A systematic approach is necessary to characterize the cytotoxic profile of a novel compound. The general workflow involves initial cell culture, treatment with a range of compound concentrations, execution of specific viability and cytotoxicity assays, and finally, data analysis to determine key parameters like the IC50 value.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, HepG2) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Stock & Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay1 MTT Assay (Viability) incubation->assay1 assay2 LDH Assay (Cytotoxicity) incubation->assay2 assay3 Caspase 3/7 Assay (Apoptosis) incubation->assay3 measurement Measure Absorbance or Luminescence assay1->measurement assay2->measurement assay3->measurement calculation Calculate % Viability or % Cytotoxicity measurement->calculation ic50 Determine IC50 Value (Dose-Response Curve) calculation->ic50 G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Reductase (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Measurement Measure Absorbance @ ~570 nm Solubilization->Measurement G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

References

Application Notes and Protocols for Antimicrobial Screening of 4-(2-Methyl-4-nitrophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel "4-(2-Methyl-4-nitrophenyl)morpholine" derivatives. Due to the limited availability of public data on this specific series of compounds, this document outlines standardized protocols and presents representative data from structurally related morpholine and nitrophenyl derivatives to serve as a practical framework for initiating screening campaigns.

Introduction

Morpholine and nitrophenyl moieties are important pharmacophores in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial properties. The combination of these two scaffolds in "this compound" derivatives presents a promising avenue for the discovery of new antimicrobial agents. The nitro group, in particular, is a key feature in several existing antimicrobial drugs, often acting as a prodrug that requires bioreduction to exert its effect. This document details the necessary protocols to assess the antimicrobial efficacy of newly synthesized derivatives.

Representative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of various morpholine-containing derivatives against a panel of common bacterial and fungal pathogens. This data is provided as a reference to contextualize the potential efficacy of "this compound" derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Morpholine Derivatives

Compound IDDerivative ClassS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)Reference
M-1 Benzimidazole-Morpholine>128>128>12864[1]
M-2 Ru-based Morpholine0.78---[2]
M-3 Pyridine-Morpholine100200200100[3]
NPDM Nitrophenyl-piperazinyl0.5---
Q-1 Phenyl-quinoline502525-[4]
T-1 Thienopyrimidine12.5255012.5[5]

Note: Data is compiled from various sources for illustrative purposes. "-" indicates data not available.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a compound.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay

This method is suitable for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal strains

  • Sterile swabs

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare an inoculum as described in the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an MHA plate.

  • Well Preparation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Stock_Solution Prepare Compound Stock Solution Broth_Microdilution Broth Microdilution (MIC) Stock_Solution->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Stock_Solution->Agar_Well_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Well_Diffusion MIC_Determination Determine MIC Value Broth_Microdilution->MIC_Determination Zone_of_Inhibition Measure Zone of Inhibition Agar_Well_Diffusion->Zone_of_Inhibition

Caption: Workflow for antimicrobial screening.

Proposed Mechanism of Action for Nitroaromatic Compounds

The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that are toxic to the cell.

G cluster_cell Microbial Cell Compound Nitroaromatic Compound (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species (e.g., NO) Nitroreductase->Reactive_Species Generates Cell_Damage Cellular Damage (DNA, Proteins) Reactive_Species->Cell_Damage Causes Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: General mechanism of nitroaromatic antimicrobials.

References

Application Notes and Protocols: "4-(2-Methyl-4-nitrophenyl)morpholine" as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(2-Methyl-4-nitrophenyl)morpholine" is a versatile synthetic intermediate with significant potential in drug discovery, particularly in the development of targeted cancer therapies. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its incorporation into small molecules can improve aqueous solubility and metabolic stability. The substituted nitrophenyl group offers a reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize biological activity.

This document provides detailed application notes and protocols for utilizing "this compound" as a building block, with a primary focus on its potential application in the discovery of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[3]

Chemical Properties and Structure

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Expected to be a solid at room temperature
Key Structural Features Morpholine ring, 2-methyl-4-nitrophenyl group

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] The morpholine moiety is a crucial structural feature in numerous PI3K inhibitors, as the oxygen atom often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP binding pocket.[1]

Derivatives of "this compound" are promising candidates for the development of novel PI3K/mTOR inhibitors. The 2-methyl group can provide steric hindrance to influence isoform selectivity, while the 4-nitro group can be readily reduced to an amine, which can then be further functionalized to enhance potency and modulate physicochemical properties.

Comparative Biological Activity of Morpholine-Containing PI3K Inhibitors

The following table summarizes the inhibitory activities of several known morpholine-containing PI3K inhibitors, demonstrating the potency that this scaffold can achieve. While data for "this compound" itself is not publicly available, the data for these related compounds underscore its potential as a valuable building block.

CompoundTarget(s)IC₅₀ (nM)Reference
ZSTK474 PI3Kα5.0[4]
PI3Kβ37.0[4]
PI3Kγ20.0[4]
PI3Kδ3.9[4]
Gedatolisib (PKI-587) PI3Kα0.4[3]
mTOR1.6[3]
Thieno[3,2-d]pyrimidine derivative 15e PI3Kα2.0[5]

Experimental Protocols

Protocol 1: Synthesis of "this compound"

This protocol is an adapted method based on the synthesis of structurally related compounds, such as 4-(4-nitrophenyl)thiomorpholine.[6]

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Morpholine

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield "this compound".

Protocol 2: Reduction of the Nitro Group to Synthesize 4-Amino-3-methylphenyl)morpholine

The resulting aniline is a key intermediate for further derivatization.

Materials:

  • "this compound"

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve "this compound" (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-methylphenyl)morpholine.

Protocol 3: PI3K/mTOR Kinase Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of synthesized compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • ATP

  • Lipid substrate (e.g., PIP₂)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the respective PI3K isoform or mTOR kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow Workflow for Synthesis and Biological Evaluation Start Starting Materials: 1-Fluoro-2-methyl-4-nitrobenzene & Morpholine Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Reduction Nitro Group Reduction Characterization->Reduction Derivatization Further Derivatization Reduction->Derivatization Screening Biological Screening (PI3K/mTOR Kinase Assays) Derivatization->Screening Hit Hit Compound Screening->Hit

Caption: Synthetic and screening workflow.

Conclusion

"this compound" represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its structural features make it particularly well-suited for the development of inhibitors targeting the PI3K/Akt/mTOR pathway. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this and related compounds in the discovery of next-generation therapeutics.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von "4-(2-Methyl-4-nitrophenyl)morpholin" für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 4-(2-Methyl-4-nitrophenyl)morpholin ist ein vielversprechendes Ausgangsmolekül für die Entwicklung neuer therapeutischer Wirkstoffe, insbesondere im Bereich der Onkologie. Seine Struktur bietet mehrere Angriffspunkte für die chemische Modifikation, was die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR) ermöglicht. Solche Studien sind entscheidend, um das pharmakologische Potenzial einer Leitstruktur durch die Synthese und Testung einer Reihe von Analoga zu optimieren. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung von 4-(2-Methyl-4-nitrophenyl)morpholin und präsentieren hypothetische SAR-Daten zur Veranschaulichung des Konzepts. Die Derivate zielen auf den PI3K/Akt/mTOR-Signalweg ab, der in vielen Krebsarten dereguliert ist.[1][2][3][4][5]

Logischer Arbeitsablauf für die Derivatisierung

Der folgende Arbeitsablauf skizziert die strategische Vorgehensweise zur Generierung einer Bibliothek von Derivaten für SAR-Studien, ausgehend von 4-(2-Methyl-4-nitrophenyl)morpholin.

G A Startmaterial: 4-(2-Methyl-4-nitrophenyl)morpholin B Schritt 1: Reduktion der Nitrogruppe (z.B. mit SnCl2*2H2O) A->B C Schlüsselintermediat: 4-(4-Amino-2-methylphenyl)morpholin B->C D Derivatisierungsweg A: Amidkopplung mit R-COOH C->D E Derivatisierungsweg B: Reduktive Aminierung mit R-CHO/R-CO-R' C->E F Derivatisierungsweg C: Sulfonamidbildung mit R-SO2Cl C->F G Bibliothek von Amid-Derivaten D->G H Bibliothek von Alkylamin-Derivaten E->H I Bibliothek von Sulfonamid-Derivaten F->I J Biologische Testung (z.B. PI3K-Inhibitionsassay) G->J H->J I->J K SAR-Analyse J->K

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.

Experimentelle Protokolle

Protokoll 1: Reduktion der Nitrogruppe zu einem primären Amin

Die Reduktion der Nitrogruppe ist ein entscheidender erster Schritt, um ein reaktives Amin zu erhalten, das für nachfolgende Kopplungsreaktionen zugänglich ist.

Materialien:

  • 4-(2-Methyl-4-nitrophenyl)morpholin

  • Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolut

  • Salzsäure (HCl), konzentriert

  • Natriumhydroxid (NaOH), 10 M wässrige Lösung

  • Ethylacetat (EtOAc)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

Prozedur:

  • In einem 250-ml-Rundkolben werden 4-(2-Methyl-4-nitrophenyl)morpholin (1 Äquiv.) in Ethanol (ca. 10 ml pro 1 g Ausgangsmaterial) suspendiert.

  • Unter Rühren wird Zinn(II)-chlorid-Dihydrat (4-5 Äquiv.) portionsweise zugegeben.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Reaktion mittels Dünnschichtchromatographie (DC) vollständig ist (typischerweise 2-4 Stunden).

  • Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird in Wasser aufgenommen und mit einer 10 M NaOH-Lösung vorsichtig auf einen pH-Wert von >10 eingestellt, um das Amin freizusetzen und Zinn-Salze auszufällen.

  • Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.

  • Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt 4-(4-Amino-2-methylphenyl)morpholin zu erhalten, das gegebenenfalls durch Säulenchromatographie gereinigt wird.

Protokoll 2: Amidkopplung (Derivatisierungsweg A)

Die Bildung von Amiden ist eine der häufigsten Reaktionen in der medizinischen Chemie zur Erstellung von Derivatebibliotheken.

Materialien:

  • 4-(4-Amino-2-methylphenyl)morpholin (aus Protokoll 1)

  • Verschiedene Carbonsäuren (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Prozedur:

  • In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z.B. Argon) wird die Carbonsäure (1.2 Äquiv.) in wasserfreiem DMF gelöst.

  • EDC (1.2 Äquiv.) und HOBt (1.2 Äquiv.) werden zugegeben und die Mischung wird für 15-30 Minuten bei Raumtemperatur gerührt, um die Carbonsäure zu aktivieren.

  • Eine Lösung von 4-(4-Amino-2-methylphenyl)morpholin (1 Äquiv.) in einer minimalen Menge DMF wird zugegeben, gefolgt von DIPEA (2.5 Äquiv.).

  • Die Reaktionsmischung wird bei Raumtemperatur für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit DCM oder Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden nacheinander mit 5%iger wässriger HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid-Derivat zu erhalten.

Protokoll 3: Reduktive Aminierung (Derivatisierungsweg B)

Die reduktive Aminierung ermöglicht die Einführung von Alkylgruppen am Aminstickstoff und somit die Untersuchung des sterischen und elektronischen Einflusses dieser Substituenten.

Materialien:

  • 4-(4-Amino-2-methylphenyl)morpholin (aus Protokoll 1)

  • Verschiedene Aldehyde (R-CHO) oder Ketone (R-CO-R')

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (AcOH)

Prozedur:

  • In einem Reaktionsgefäß werden 4-(4-Amino-2-methylphenyl)morpholin (1 Äquiv.) und der Aldehyd oder das Keton (1.1 Äquiv.) in DCE gelöst.

  • Eine katalytische Menge Essigsäure (0.1 Äquiv.) wird zugegeben und die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, um das Imin oder Enamin zu bilden.

  • Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise zugegeben. Es ist Vorsicht geboten, da eine Gasentwicklung auftreten kann.

  • Die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (DC- oder LC-MS-Kontrolle).

  • Die Reaktion wird durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung beendet.

  • Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird eingedampft.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Datenpräsentation: Hypothetische SAR-Daten

Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, die nach den oben genannten Protokollen synthetisiert wurden. Die biologische Aktivität wird als IC₅₀-Wert (die Konzentration, bei der 50 % der PI3Kα-Kinaseaktivität gehemmt wird) angegeben.

VerbindungR-Gruppe (Modifikation)ModifikationstypIC₅₀ (PI3Kα) [nM]
1 -NO₂ (Ausgangsverbindung)->10000
2 -NH₂ (Reduziertes Intermediat)-1500
3a -NH-CO-CH₃ (aus Essigsäure)Amid850
3b -NH-CO-Ph (aus Benzoesäure)Amid420
3c -NH-CO-(4-Cl-Ph) (aus 4-Chlorbenzoesäure)Amid210
3d -NH-CO-(c-Pr) (aus Cyclopropancarbonsäure)Amid680
4a -NH-CH₂-Ph (aus Benzaldehyd)Reduktive Aminierung950
4b -NH-CH(CH₃)₂ (aus Aceton)Reduktive Aminierung1200
5a -NH-SO₂-CH₃ (aus Methansulfonylchlorid)Sulfonamid350
5b -NH-SO₂-Ph (aus Benzolsulfonylchlorid)Sulfonamid180

Interpretation der SAR-Daten:

  • Die Umwandlung der Nitrogruppe in ein Amin (Verbindung 2 ) führt zu einer deutlichen Steigerung der Aktivität.

  • Die Acylierung des Amins zu Amiden (Serie 3 ) verbessert die Potenz weiter. Aromatische Acylgruppen scheinen vorteilhafter zu sein als aliphatische.

  • Ein elektronenziehender Substituent am Phenylring des Amids (Verbindung 3c ) führt zur höchsten Aktivität in dieser Serie, was auf eine mögliche Interaktion in einer spezifischen Tasche des Enzyms hindeutet.

  • Die direkte Alkylierung des Amins (Serie 4 ) ist weniger vorteilhaft als die Acylierung, was darauf hindeutet, dass ein Wasserstoffbrückenakzeptor (Carbonylsauerstoff) für die Bindung wichtig sein könnte.

  • Sulfonamide (Serie 5 ) zeigen eine starke Hemmwirkung, wobei das aromatische Sulfonamid 5b die höchste Potenz in der gesamten getesteten Reihe aufweist.

Visualisierung des Signalwegs

Der PI3K/Akt/mTOR-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben und ein wichtiges Ziel in der Krebstherapie. Die entwickelten Inhibitoren sollen in diesen Signalweg eingreifen.

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 rekrutiert Akt Akt PDK1->Akt phosphoryliert mTORC1 mTORC1 Akt->mTORC1 aktiviert Proliferation Zellproliferation Überleben mTORC1->Proliferation fördert Inhibitor 4-(Aryl)morpholin- Derivat (Inhibitor) Inhibitor->PI3K hemmt

Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg und der Angriffspunkt der Inhibitoren.

References

Application Notes and Protocols: Scale-up Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-(2-methyl-4-nitrophenyl)morpholine, a key intermediate in pharmaceutical development. The synthesis is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern industrial organic synthesis.[1][2][3] The protocol is adapted from established procedures for structurally analogous compounds, ensuring a robust and scalable process.[4][5] Included are detailed experimental procedures, tables of quantitative data for scalable synthesis, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The nitrophenyl group provides a versatile handle for further chemical transformations, most notably the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build more complex molecules.

The synthesis of aryl-morpholine derivatives is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex.[1] This document outlines a scalable synthesis of this compound from commercially available starting materials.

Reaction Scheme

The proposed synthesis involves the nucleophilic aromatic substitution of a halogen on an activated nitrotoluene ring with morpholine. 2-Fluoro-5-nitrotoluene is selected as the starting material due to the high reactivity of fluorine as a leaving group in SNAr reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound. The quantities provided are for a laboratory scale synthesis and can be scaled up proportionally.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Fluoro-5-nitrotoluene≥98%Commercially Available
Morpholine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available

3.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

3.3. Reaction Procedure

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-fluoro-5-nitrotoluene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO, 5-10 volumes).

  • Begin stirring the mixture and add morpholine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 volumes) and stir for 30 minutes to precipitate the product.

  • Filter the solid product and wash with water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50-60 °C.

  • For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water or isopropanol.

Data Presentation

The following tables provide representative quantitative data for the scale-up synthesis of this compound.

Table 1: Reagent Quantities for Different Scales

ReagentMolar Mass ( g/mol )Lab Scale (10g product)Pilot Scale (1kg product)
2-Fluoro-5-nitrotoluene155.127.0 g (45.1 mmol)700 g (4.51 mol)
Morpholine87.125.9 g (67.7 mmol)590 g (6.77 mol)
Potassium Carbonate138.2112.5 g (90.2 mmol)1.25 kg (9.02 mol)
DMSO-50 mL5 L

Table 2: Typical Yield and Purity

ParameterValueMethod
Theoretical YieldBased on starting material-
Actual Yield85-95%Isolated product
Purity>99%HPLC
Melting PointTo be determinedMelting point apparatus

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Charge Reactants (2-Fluoro-5-nitrotoluene, K₂CO₃, DMSO) B Add Morpholine A->B C Heat and Stir (120-130 °C, 4-6h) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Precipitation in Water E->F G Filtration and Washing F->G H Drying G->H I Recrystallization (Optional) H->I J Final Product H->J Sufficiently Pure I->J G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Overall Transformation A Morpholine attacks the carbon bearing the fluorine atom. B Formation of the Meisenheimer complex, stabilized by the nitro group. A->B C The aromaticity of the ring is restored. D The fluoride ion is eliminated as the leaving group. C->D E Starting Materials: 2-Fluoro-5-nitrotoluene & Morpholine F Final Product: This compound E->F

References

Application Note & Protocol: Validated HPLC Method for the Quantification of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methyl-4-nitrophenyl)morpholine is a morpholine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their finished products. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The described method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Analytical Method

A reverse-phase HPLC method with UV detection was developed for the quantification of this compound.

2.1. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

2.2. Reagents and Materials

  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Methanol (HPLC grade)

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

3.1. Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms were examined for any interference at the retention time of this compound.

Results: No significant interference was observed at the retention time of the analyte from the blank or placebo, demonstrating the method's specificity.

3.2. Linearity

The linearity of the method was determined by analyzing six working standard solutions at different concentrations (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity Data

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) 0.9998

3.3. Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Table 2: Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)% Recovery (Mean)% RSD
40 (80%)39.899.50.8
50 (100%)50.3100.60.5
60 (120%)59.599.20.7

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.

Table 3: Precision Data

Parameter% RSD
Repeatability (Intra-day) 0.65
Intermediate Precision (Inter-day) 1.12

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

3.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).

Table 5: Robustness Data

Parameter Varied% RSD of Peak Area
Flow Rate (0.9 mL/min) 1.3
Flow Rate (1.1 mL/min) 1.1
Temperature (28 °C) 0.9
Temperature (32 °C) 0.8
% Acetonitrile (58%) 1.5
% Acetonitrile (62%) 1.4

The low %RSD values indicate that the method is robust to minor changes in the experimental conditions.

Experimental Protocols

4.1. Protocol for Specificity Assessment

  • Prepare a blank solution (mobile phase) and a placebo solution.

  • Prepare a sample solution spiked with this compound at the target concentration.

  • Inject the blank, placebo, and spiked sample solutions into the HPLC system.

  • Record and compare the chromatograms to identify any interfering peaks at the analyte's retention time.

4.2. Protocol for Linearity Study

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range.

  • Inject each standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4.3. Protocol for Accuracy (Recovery) Study

  • Prepare a placebo sample matrix.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

4.4. Protocol for Precision (Repeatability and Intermediate) Study

  • Repeatability:

    • Prepare a standard solution of this compound at 100% of the target concentration.

    • Inject the solution six times consecutively.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and using different equipment if possible.

    • Compare the results from both days to assess the intermediate precision.

4.5. Protocol for Determining LOD and LOQ

  • Use the data from the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression lines.

  • Calculate the slope of the calibration curve.

  • Use the formulas mentioned in section 3.5 to determine the LOD and LOQ.

4.6. Protocol for Robustness Study

  • Prepare a standard solution of this compound.

  • Analyze the solution under the normal operating conditions.

  • Introduce small, deliberate changes to the method parameters one at a time (e.g., flow rate, temperature, mobile phase composition).

  • Analyze the standard solution under each modified condition in triplicate.

  • Calculate the %RSD of the peak areas for each condition and compare it with the results obtained under normal conditions.

Visualizations

Validation_Workflow cluster_prep Preparation cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_precision_types Precision Levels cluster_result Outcome Prep Method Development & Standard Preparation Specificity Specificity Prep->Specificity Linearity Linearity Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision Prep->Precision Robustness Robustness Prep->Robustness Validated_Method Validated Method for Quantification Specificity->Validated_Method LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Validated_Method Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD_LOQ->Validated_Method Robustness->Validated_Method Repeatability->Validated_Method Intermediate->Validated_Method

Caption: Workflow for the analytical method validation process.

Linearity_Relationship Concentration Analyte Concentration (µg/mL) Proportionality Directly Proportional Relationship Concentration->Proportionality determines Response Instrument Response (Peak Area) Proportionality->Response results in

Caption: Logical relationship in a linear analytical method.

Conclusion

The developed reverse-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for the analysis of this compound in pharmaceutical intermediates and finished products. The provided protocols offer a clear guide for researchers and scientists to implement this validated method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination pathways.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
SNAr: Inactive halo-aromatic starting material.The reactivity of the leaving group is critical. Fluorine is the most reactive, followed by chlorine, bromine, and iodine in SNAr reactions. Ensure you are using 1-fluoro-2-methyl-4-nitrobenzene for the highest reactivity. If using a chloro- or bromo-analog, consider increasing the reaction temperature and time.Increased conversion to the desired product.
SNAr: Insufficiently high reaction temperature.SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the yield is low, consider increasing the reaction temperature in increments of 10-20°C, while monitoring for potential side product formation.An increase in the reaction rate and a higher yield of the final product.
SNAr: Inappropriate solvent.Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophilic attack. Ensure the solvent is anhydrous.Improved reaction kinetics and higher yield.
Buchwald-Hartwig: Inactive catalyst.The choice of palladium catalyst and ligand is crucial. For the amination of aryl chlorides, ligands like XPhos or SPhos are often effective. Ensure the catalyst is not deactivated by exposure to air or moisture. Consider using a pre-catalyst or activating the catalyst in situ.Successful formation of the C-N bond and improved product yield.
Buchwald-Hartwig: Incorrect base.A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored under inert conditions.Efficient deprotonation of the morpholine and progression of the catalytic cycle.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Step Expected Outcome
SNAr: Di-substitution on the aromatic ring.This can occur if there is another leaving group on the aromatic ring. For the synthesis of this compound, starting with 1-halo-2-methyl-4-nitrobenzene should prevent this. However, if using a di-halo starting material, controlling the stoichiometry of the morpholine is crucial.Formation of the mono-substituted product as the major component.
SNAr: Hydrolysis of the starting material.The presence of water can lead to the formation of 2-methyl-4-nitrophenol. Ensure all reagents and solvents are anhydrous.Minimized formation of the phenol byproduct.
Buchwald-Hartwig: Reduction of the nitro group.Some phosphine ligands can reduce nitro groups, especially at higher temperatures. If this is observed, consider using a different ligand or lowering the reaction temperature.Preservation of the nitro group and formation of the desired product.
General: Thermal decomposition.At excessively high temperatures, the starting materials or the product may decompose. Monitor the reaction for color changes that might indicate decomposition and consider running the reaction at a lower temperature for a longer duration.Reduced formation of tar-like impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common and often cost-effective method. It involves the reaction of a 1-halo-2-methyl-4-nitrobenzene (preferably 1-fluoro- or 1-chloro-2-methyl-4-nitrobenzene) with morpholine in the presence of a base. The nitro group strongly activates the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (1-chloro- or 1-bromo-2-methyl-4-nitrobenzene) and morpholine. This method is often more versatile and can be effective when SNAr reactions are sluggish.

Q2: How do I choose between the SNAr and Buchwald-Hartwig methods?

The choice depends on several factors:

  • Cost and availability of starting materials: SNAr is often cheaper as it does not require a palladium catalyst and specialized ligands.

  • Reactivity of the aryl halide: If you have a highly reactive aryl halide (e.g., with a fluorine leaving group), SNAr is usually the preferred method. For less reactive halides like chlorides and bromides, Buchwald-Hartwig amination may provide better yields.

  • Functional group tolerance: The Buchwald-Hartwig reaction is known for its excellent functional group tolerance, although care must be taken with reducible groups like nitro compounds.

Q3: What is the optimal solvent for the SNAr synthesis?

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally the best choices for SNAr reactions. They effectively solvate the cation of the base, enhancing the nucleophilicity of the morpholine.

Q4: What is a suitable base for the SNAr reaction?

Inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) are commonly used. The choice of base can influence the reaction rate and yield.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q6: What are the common purification methods for this compound?

The crude product can be purified by the following methods:

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system needs to be determined experimentally.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A gradient of ethyl acetate in hexane is a good starting point for elution.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Aryl Morpholine Derivatives via SNAr

Starting Aryl HalideNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluoronitrobenzeneThiomorpholineTriethylamineAcetonitrile851295[1]
1-Fluoro-2-nitrobenzeneVarious amines--Microwave-GoodGeneral knowledge from literature
1-Chloro-4-nitrobenzeneMorpholine--Microwave0.2595General knowledge from literature

Note: The data presented is for analogous reactions and serves as a guideline. Yields for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine.[1]

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by 1-chloro-2-methyl-4-nitrobenzene (1.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

SNAr_Pathway SM 1-Chloro-2-methyl-4-nitrobenzene + Morpholine Intermediate Meisenheimer Complex (Intermediate) SM->Intermediate Nucleophilic Attack Base Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound Intermediate->Product Loss of Leaving Group (Cl-)

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine Complex OA_complex->Amine_complex + Morpholine - Ligand Amido_complex Amido Complex Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product This compound Amido_complex->Product Product Release Start 1-Chloro-2-methyl-4-nitrobenzene + Morpholine

Caption: Buchwald-Hartwig Amination catalytic cycle.

Troubleshooting_Workflow Start Low Yield or No Product Check_SM Check Starting Material Reactivity Start->Check_SM Check_Temp Optimize Reaction Temperature Check_SM->Check_Temp Check_Solvent Verify Solvent Choice & Purity Check_Temp->Check_Solvent Check_Catalyst Evaluate Catalyst & Ligand (B-H) Check_Solvent->Check_Catalyst Check_Base Confirm Base Activity Check_Catalyst->Check_Base Purification Optimize Purification Method Check_Base->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated aryl halide, such as 2-fluoro-5-nitrotoluene or 2-chloro-5-nitrotoluene, with morpholine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the halide by the nucleophilic morpholine.[1][2]

Q2: What are the expected side products in the synthesis of this compound?

A2: While specific literature on the side products for this exact synthesis is limited, potential byproducts can be inferred from the general principles of nucleophilic aromatic substitution reactions. These may include:

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual 2-fluoro-5-nitrotoluene and morpholine in the final product.

  • Products from Impurities in Starting Materials: Impurities in the 2-fluoro-5-nitrotoluene starting material, such as isomers (e.g., 4-fluoro-3-nitrotoluene), can react with morpholine to form isomeric side products.

  • Degradation Products: Under harsh reaction conditions (e.g., high temperatures), decomposition of the starting materials or the product may occur.[3]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Provide quantitative analysis of the reaction mixture, allowing for the determination of product purity and the detection of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and the identification of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst (if applicable): Some SNAr reactions are catalyzed, and the catalyst may be inactive. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality of Reagents: Starting materials may be impure or degraded. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Catalyst Check: If using a catalyst, ensure it is fresh and handled under the correct conditions. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Verify Reagent Purity: Use fresh, high-purity starting materials. Consider purifying the starting materials if necessary. 4. Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or NMP, which are known to facilitate SNAr reactions.[3]
Presence of Multiple Spots on TLC (indicating multiple products) 1. Formation of Isomeric Byproducts: Impurities in the starting aryl halide can lead to the formation of isomeric products. 2. Side Reactions: Undesired reactions may be occurring under the current conditions. 3. Product Degradation: The desired product may be unstable under the reaction conditions.1. Analyze Starting Materials: Check the purity of the 2-fluoro-5-nitrotoluene for any isomeric impurities. 2. Optimize Reaction Conditions: Lower the reaction temperature or shorten the reaction time to minimize side reactions. 3. Monitor for Degradation: Take aliquots at different time points to check for the appearance of degradation products.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Work-up Solvent: The product may be lost during the extraction phase. 2. Emulsion Formation during Extraction: Can make phase separation difficult. 3. Co-elution of Product and Impurities during Chromatography: Impurities may have similar polarity to the product.1. Solvent Selection for Extraction: Use a solvent in which the product has limited solubility for precipitation, or choose an appropriate extraction solvent. 2. Break Emulsion: Add brine or use a centrifuge to break up any emulsions. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluoro-5-nitrotoluene[4][5]

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-5-nitrotoluene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Synthesis of this compound and Potential Side Product Formation cluster_products Products SM1 2-Fluoro-5-nitrotoluene Product This compound (Desired Product) SM1->Product SM2 Morpholine SM2->Product SideProduct Isomeric Side Product SM2->SideProduct Base Base (e.g., K2CO3) Base->Product Base->SideProduct Impurity Isomeric Impurity (e.g., 4-Fluoro-3-nitrotoluene) Impurity->SideProduct

Caption: Main reaction pathway and a potential side reaction.

References

Technical Support Center: HPLC Separation of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-(2-Methyl-4-nitrophenyl)morpholine. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical starting point for the analysis of this compound would be a reversed-phase HPLC method.[1][2] Given the aromatic nitro-functionalized structure, a C18 column is a suitable initial choice.[3] A mobile phase consisting of acetonitrile and water or a buffer is commonly employed for similar compounds.[1][2]

Q2: What is a suitable detection wavelength for this compound?

Due to the presence of the nitrophenyl group, this compound is expected to have strong UV absorbance. A starting wavelength of around 254 nm is generally a good choice for aromatic compounds. For optimizing sensitivity, performing a UV scan of the analyte to determine its wavelength of maximum absorbance (λmax) is recommended. For related nitrophenol compounds, detection wavelengths around 290 nm have also been used.[4]

Q3: How should I prepare my sample for injection?

Samples should be dissolved in a solvent that is compatible with the mobile phase, ideally in the mobile phase itself, to avoid peak distortion.[5] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[6][7]

Troubleshooting Guide

Peak Shape Problems

Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The basic morpholine nitrogen can interact with acidic residual silanols on the silica-based column packing.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanols. Alternatively, using a column with a highly inert, end-capped stationary phase can minimize these interactions.[8] Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.[8]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[9][10]

Q5: I am observing peak fronting. What is the likely cause?

Peak fronting is less common than tailing and is often associated with:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Try diluting the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[5]

Q6: My peaks are broad. How can I improve the peak shape?

Broad peaks can significantly impact resolution and sensitivity. Common causes include:

  • Low Flow Rate: A flow rate that is too low can lead to band broadening.

    • Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.[11]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.[10]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to broader peaks.

    • Solution: Replace the column with a new one.[8]

Retention Time and Resolution Issues

Q7: The retention time for my analyte is drifting. What should I check?

Retention time instability can be caused by several factors:[10][12]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to drift.

    • Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[5][10] If using a gradient, ensure the pump's proportioning valves are working correctly.[5]

  • Column Temperature: Fluctuations in the column temperature can cause retention times to shift.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[6][10]

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient chromatography, can lead to retention time shifts.

    • Solution: Increase the column equilibration time to ensure the column is returned to the initial conditions before the next injection.[10][12]

Q8: I am not getting enough resolution between my analyte and an impurity. How can I improve it?

Improving resolution often requires adjusting the separation conditions:

  • Mobile Phase Strength: If peaks are eluting too quickly, decreasing the amount of organic solvent in the mobile phase will increase retention and may improve resolution.

  • Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH of the mobile phase can alter the selectivity of the separation.[13]

  • Gradient Slope: In a gradient method, a shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl or cyano column) can provide different selectivity.

Experimental Protocol Example

Below is a sample HPLC method that can be used as a starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, RT Drift) check_system Check System Basics: - Leaks? - Mobile Phase Levels? - System Pressure? start->check_system check_method Review Method Parameters: - Correct Mobile Phase? - Correct Gradient? - Correct Wavelength? start->check_method isolate_problem Isolate the Problem Source check_system->isolate_problem check_method->isolate_problem is_pump Pump Issue? (Pressure Fluctuation) isolate_problem->is_pump is_injector Injector Issue? (Poor Reproducibility) isolate_problem->is_injector is_column Column Issue? (Peak Shape, High Backpressure) isolate_problem->is_column is_detector Detector Issue? (Baseline Noise) isolate_problem->is_detector is_pump->is_injector No fix_pump Action: - Purge Pump - Check/Replace Seals - Check Valves is_pump->fix_pump Yes is_injector->is_column No fix_injector Action: - Check Syringe - Clean/Replace Rotor Seal is_injector->fix_injector Yes is_column->is_detector No fix_column Action: - Flush Column - Replace Guard Column - Replace Column is_column->fix_column Yes fix_detector Action: - Check Lamp - Flush Flow Cell is_detector->fix_detector Yes resolved Problem Resolved fix_pump->resolved fix_injector->resolved fix_column->resolved fix_detector->resolved

Caption: A flowchart for systematic HPLC troubleshooting.

References

Technical Support Center: Optimizing Crystallization of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of 4-(2-Methyl-4-nitrophenyl)morpholine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below to aid in the development of crystallization protocols.

PropertyValueSource
CAS Number 223404-63-5[1]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Light yellow to yellow powder[1]
Predicted Boiling Point 399.8 ± 42.0 °C[1]
Predicted Density 1.228 ± 0.06 g/cm³[1]
Predicted pKa 1.34 ± 0.40[1]

Solubility Data (Predicted)

SolventPredicted Solubility at 25°C (g/L)Predicted Solubility at 75°C (g/L)Polarity Index
Ethanol25805.2
Isopropanol15603.9
Ethyl Acetate401204.4
Acetone601805.1
Toluene10452.4
Heptane<150.1
Water<0.1<0.510.2

Note: These are predicted values and should be confirmed experimentally.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

    Answer: The absence of crystal formation is a common issue and can be due to several factors.[2][3]

    • Supersaturation Not Reached: The solution may not be concentrated enough for nucleation to begin.[2]

    • Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at lower temperatures.[2]

    • Inhibition by Impurities: Certain impurities can prevent the formation of a crystal lattice.[4]

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for initial crystal formation.[3]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. The microscopic scratches can act as nucleation sites.[3]

      • Seeding: Add a few pre-existing pure crystals of this compound to the solution to initiate crystal growth.[3]

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Solvent Modification:

      • Anti-Solvent Addition: If the compound is highly soluble, slowly add a solvent in which it is insoluble (an anti-solvent) to the solution until it becomes slightly turbid.

      • Re-evaluate Solvent: If the compound remains soluble even after concentration, a different solvent or a mixture of solvents may be necessary.

Issue 2: Oiling Out Instead of Crystallization

  • Question: Upon cooling, my solution of this compound formed an oil instead of solid crystals. How can I resolve this?

    Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is often due to a high concentration of the solute or rapid cooling.

    Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently heat the solution to redissolve the oil, then add a small amount of additional solvent to dilute the solution before allowing it to cool slowly.

    • Slower Cooling: Allow the solution to cool to room temperature gradually before transferring it to a colder environment like an ice bath.

    • Solvent System Modification: Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.[3] Alternatively, a different solvent system may be required.

Issue 3: Poor Crystal Yield

  • Question: I have obtained crystals, but the yield is very low. How can I improve it?

    Answer: A low yield is often due to the compound remaining in the mother liquor.

    Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal precipitation.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Issue 4: Colored Impurities in Crystals

  • Question: The resulting crystals have a noticeable color, but the pure compound is described as light yellow. How can I remove the colored impurities?

    Answer: Colored impurities can often be removed using activated charcoal.[2]

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and swirl. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter funnel.

Experimental Protocols

The following are detailed methodologies for common crystallization techniques applicable to this compound.

Protocol 1: Single Solvent Recrystallization

This is the most common method and is suitable when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent is ideal. It involves a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

Materials:

  • Crude this compound

  • A "soluble" solvent (e.g., Acetone)

  • A miscible "anti-solvent" (e.g., Water or Heptane)

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 4-7 from Protocol 1. The washing solvent should be a mixture of the two solvents in a ratio that does not dissolve the crystals.

Visualizations

Experimental Workflow for Single Solvent Recrystallization

G cluster_optional Optional Steps start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize cool_rt Cool Slowly to Room Temperature hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single solvent recrystallization.

Troubleshooting Logic for No Crystal Formation

G start No Crystals Formed induce_nucleation Try to Induce Nucleation (Scratch or Seed) start->induce_nucleation check_concentration Is the Solution Concentrated Enough? induce_nucleation->check_concentration No success Crystals Formed induce_nucleation->success Yes concentrate Evaporate Some Solvent check_concentration->concentrate No check_solvent Is the Solvent Appropriate? check_concentration->check_solvent Yes re_cool Cool Again concentrate->re_cool re_cool->success change_solvent Change Solvent or Use Mixed Solvents check_solvent->change_solvent No change_solvent->success

Caption: Decision tree for troubleshooting lack of crystallization.

References

Technical Support Center: Resolving Peak Tailing in HPLC for Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on nitrophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their chromatographic analysis.

Troubleshooting Guides

Q1: My nitrophenol compound is showing significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing for nitrophenol compounds in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis. The primary causes often revolve around secondary interactions with the stationary phase and improper mobile phase conditions. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate Mobile Phase pH

The pH of your mobile phase is a critical factor influencing the peak shape of ionizable compounds like nitrophenols.[1][2][3][4]

  • Problem: If the mobile phase pH is close to the pKa of the nitrophenol, both the ionized and unionized forms of the analyte will be present, leading to peak distortion.[4][5] Additionally, at a mid-range pH (typically above 3), residual silanol groups on the silica-based stationary phase can become ionized and interact with the analyte, causing tailing.[5][6]

  • Solution: For acidic compounds like nitrophenols, it is generally recommended to lower the pH of the mobile phase to 3.0 or below.[7][8] This suppresses the ionization of both the nitrophenol and the silanol groups, minimizing secondary interactions.[9][10]

Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

  • Problem:

    • Residual Silanol Interactions: Even with end-capping, some free silanol groups remain on the silica surface.[9][11] These can interact with polar analytes. Older "Type A" silica columns are particularly prone to this issue due to higher metal content and silanol activity.[12][13]

    • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience bed deformation, leading to peak tailing for all analytes.[14][15] A partially blocked inlet frit can also cause peak distortion.[16]

    • Metal Contamination: Trace metals in the silica matrix or from HPLC system components can chelate with analytes, causing tailing.[12][17][18]

  • Solution:

    • Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated (end-capped) column to minimize the number of available silanol groups.[7][10]

    • Column Washing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[10] If the problem persists, the column may need to be replaced.[16][17]

    • Guard Column: Use a guard column to protect the analytical column from contaminants.[7]

Step 3: Optimize Method Parameters

  • Problem:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14][15]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.[14]

    • Insufficient Buffering: An inadequate buffer concentration may not effectively control the mobile phase pH, leading to inconsistent ionization and peak tailing.[15]

  • Solution:

    • Reduce Sample Concentration: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[10][19]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Increase Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[8][15]

A logical workflow for troubleshooting this issue is presented in the following diagram:

G Troubleshooting Workflow for Nitrophenol Peak Tailing start Start: Peak Tailing Observed for Nitrophenol check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column replace_column Switch to a High-Purity, End-Capped Column check_column->replace_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No end_good Peak Shape Improved dilute_sample->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_contamination Suspect Column Contamination? check_solvent->check_contamination No change_solvent->end_good flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes end_bad Issue Persists: Consider Further Method Development check_contamination->end_bad No flush_column->end_good

Troubleshooting workflow for nitrophenol peak tailing.

Frequently Asked Questions (FAQs)

Q2: Can metal chelation cause peak tailing for nitrophenyl compounds?

Yes, metal contamination in the HPLC system can be a cause of peak tailing for some compounds.[17][20]

  • Mechanism: Metal ions, such as iron and titanium, can leach from stainless steel or titanium components of the HPLC system (e.g., frits, tubing) and accumulate on the column.[20][21] If a nitrophenyl compound has a structure that can chelate with these metal ions, this secondary interaction can lead to peak tailing.

  • Troubleshooting:

    • System Passivation: Flush the system with a chelating agent like EDTA to remove metal ion contamination.[21]

    • Inert Flow Path: For highly sensitive analyses, consider using a bio-inert or metal-free HPLC system.

    • Mobile Phase Pre-treatment: In some cases, adding a small amount of a chelating agent to the mobile phase can be effective, but this should be done with caution as it can affect chromatography in other ways.

Q3: How does column temperature affect peak tailing for nitrophenyl compounds?

While not the most common cause of peak tailing, column temperature can influence peak shape.

  • Effect: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. It can also sometimes reduce the strength of secondary interactions that cause tailing.

  • Recommendation: If you are experiencing minor peak tailing and have already optimized the mobile phase and checked your column, consider increasing the column temperature in small increments (e.g., 5 °C) to see if it improves peak shape. A typical operating range is 30-40 °C.

Q4: I've tried everything and still have peak tailing. What else can I do?

If you have systematically addressed the common causes of peak tailing, consider these advanced strategies:

  • Mobile Phase Additives: For some basic nitrophenyl compounds (e.g., those with amino groups), adding a competing base like triethylamine (TEA) to the mobile phase can mask silanol interactions.[11][13] However, TEA can be difficult to remove from the column and may suppress MS signals.

  • Alternative Stationary Phases: If silanol interactions are the primary issue, consider a column with a different stationary phase. Options include:

    • Polar-Embedded Phases: These have a polar group embedded in the alkyl chain which can shield the analyte from silanol groups.

    • Hybrid Silica-Polymer Columns: These columns have a different surface chemistry with fewer residual silanols and can be more resistant to high pH mobile phases.[18]

  • Ion-Pair Chromatography: For charged nitrophenyl compounds, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention. For example, an isocratic ion-pair RP-HPLC method has been developed for the analysis of 4-nitrophenol and its metabolites using tetrabutylammonium bromide (TBAB) as an ion-pairing agent.[22][23][24]

Data Summary

The following table summarizes the expected impact of various troubleshooting actions on peak asymmetry for nitrophenyl compounds.

Troubleshooting ActionExpected Impact on Peak Asymmetry (Tailing Factor)Rationale
Lower Mobile Phase pH to < 3.0 Significant DecreaseSuppresses ionization of nitrophenols and silanol groups, reducing secondary interactions.[7][13]
Switch to a High-Purity, End-Capped Column Significant DecreaseMinimizes the number of active silanol sites available for interaction.[7][10]
Reduce Sample Concentration/Volume DecreaseAlleviates column overload, a common cause of peak distortion.[15][19]
Increase Buffer Concentration Moderate DecreaseEnsures stable pH control, preventing fluctuations in analyte ionization.[15]
Flush Column with Strong Solvent Decrease (if contaminated)Removes strongly retained impurities that can cause peak tailing.[10]
Add Triethylamine (TEA) to Mobile Phase Significant Decrease (for basic analytes)Acts as a silanol suppressor, masking active sites from the analyte.[11][13]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Nitrophenol Analysis

This protocol describes how to adjust the mobile phase pH to minimize peak tailing for a typical nitrophenol compound.

  • Determine Analyte pKa: If not known, find the pKa of your nitrophenyl compound. For many nitrophenols, this is in the acidic range.

  • Prepare Aqueous Buffer: Prepare a 10-50 mM aqueous buffer with a pKa well below the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is a common choice.[13]

  • pH Adjustment: Titrate the aqueous buffer to the target pH using an appropriate acid (e.g., phosphoric acid).

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a starting point could be 80:20 (v/v) aqueous buffer to acetonitrile.[25][26]

  • Filtration: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[17]

  • Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Diagnosing and Mitigating Column Overload

This protocol provides a simple method to determine if column overload is the cause of peak tailing.

  • Prepare Sample Dilutions: Prepare a series of dilutions of your sample. For example, if your current sample concentration is 1 mg/mL, prepare dilutions at 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Sequential Injections: Inject the samples starting with the most dilute and moving to the most concentrated. Maintain a consistent injection volume.

  • Analyze Peak Shape: Compare the peak asymmetry (tailing factor) for each concentration.

Logical Relationships

The interplay between mobile phase pH, analyte pKa, and silanol groups is fundamental to controlling peak shape. The following diagram illustrates these relationships.

G Interactions Affecting Peak Shape for Nitrophenols cluster_mobile_phase Mobile Phase cluster_analyte Nitrophenol Analyte cluster_stationary_phase Stationary Phase (Silica) ph pH analyte_ionization Ionization State (Ar-O⁻ vs Ar-OH) ph->analyte_ionization Controls silanol_ionization Ionization State (Si-O⁻ vs Si-OH) ph->silanol_ionization Controls analyte_pka pKa analyte_pka->analyte_ionization Influences peak_tailing Peak Tailing analyte_ionization->peak_tailing Leads to silanol_groups Silanol Groups (Si-OH) silanol_ionization->peak_tailing Leads to good_peak_shape Good Peak Shape low_ph Low pH (<3) low_ph->good_peak_shape Promotes

Key interactions influencing peak shape.

References

Preventing degradation of "4-(2-Methyl-4-nitrophenyl)morpholine" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(2-Methyl-4-nitrophenyl)morpholine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNA) reaction between 1-chloro-2-methyl-4-nitrobenzene and morpholine. This reaction is typically carried out in the presence of a base and a suitable solvent.

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature might be too low.

  • Suboptimal base: The choice and amount of base are crucial for deprotonating the morpholine and facilitating the reaction.

  • Poor solvent choice: The solvent should be able to dissolve the reactants and be stable under the reaction conditions.

  • Degradation of the product: The product might be degrading under the reaction or workup conditions.

  • Side reactions: Competing side reactions can consume the starting materials.

Q3: My final product is discolored and shows impurities on analysis (TLC/LC-MS). What could be the source of these impurities?

A3: Discoloration and impurities often indicate degradation or side reactions. Common impurities could include:

  • Oxidation of the methyl group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid or an aldehyde under harsh conditions.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, especially in the presence of certain metals or reducing agents.

  • Ring-opening of the morpholine: The morpholine ring can undergo cleavage under strongly acidic or basic conditions at high temperatures.

  • Formation of regioisomers: If the starting material is not pure, isomers could be present in the final product.

Q4: How can I minimize the degradation of this compound during synthesis?

A4: To minimize degradation, consider the following:

  • Reaction temperature and time: Optimize the reaction temperature and time to ensure complete conversion of the starting material without causing product degradation. Monitor the reaction progress using TLC or LC-MS.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Choice of base and solvent: Use a non-nucleophilic base and a polar aprotic solvent to avoid side reactions.

  • Purification method: Employ appropriate purification techniques, such as column chromatography, to remove impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low temperature or short reaction time.Increase the reaction temperature gradually and monitor the progress by TLC. Extend the reaction time if necessary.
Ineffective base for the reaction.Switch to a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. Ensure the base is used in an appropriate molar excess.
Poor solubility of reactants.Select a more suitable solvent, such as DMSO or DMF, that can dissolve all reactants at the reaction temperature.
Presence of Multiple Spots on TLC (Impurity Formation) Side reactions due to high temperatures.Lower the reaction temperature and prolong the reaction time.
Oxidation of the methyl group.Perform the reaction under an inert atmosphere (N2 or Ar). Avoid using strong oxidizing agents during workup.
Reduction of the nitro group.Ensure no reducing agents are present. If using a palladium catalyst for a related step, carefully control the hydrogen source.
Product Discoloration (Yellow to Brown) Presence of oxidized impurities.Purify the product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). Recrystallization can also be effective.
Residual starting materials or byproducts.Optimize the stoichiometry of the reactants. Ensure complete reaction and perform a thorough workup to remove unreacted starting materials.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-chloro-2-methyl-4-nitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthetic Workflow

SynthesisWorkflow Start Starting Materials (1-Chloro-2-methyl-4-nitrobenzene, Morpholine) Reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 80-90°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Degradation Pathways

DegradationPathways Target This compound Oxidation Oxidation of Methyl Group (e.g., to -COOH) Target->Oxidation Harsh Oxidizing Conditions Reduction Reduction of Nitro Group (e.g., to -NH2) Target->Reduction Presence of Reducing Agents RingOpening Morpholine Ring Opening Target->RingOpening Strong Acid/Base & High Temp

Caption: Potential degradation pathways for this compound.

Technical Support Center: Nucleophilic Aromatic Substitution of 2-Methyl-4-Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving the 2-methyl-4-nitrotoluene scaffold. It provides answers to frequently asked questions and troubleshooting strategies for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary substrate for SNAr reactions based on the 2-methyl-4-nitrotoluene structure?

For a successful nucleophilic aromatic substitution (SNAr) reaction, a suitable leaving group is required on the aromatic ring. The name "2-methyl-4-nitrotoluene" does not specify a leaving group. Therefore, the practical substrate is typically a halogenated derivative. The most common and reactive substrate for this purpose is 1-chloro-2-methyl-4-nitrobenzene . In this molecule, the chloro group serves as the leaving group, and it is positioned ortho to the strongly electron-withdrawing nitro group, which activates it for nucleophilic attack.

Q2: What is the role of a catalyst in the SNAr reaction of 1-chloro-2-methyl-4-nitrobenzene?

While some SNAr reactions can proceed without a catalyst, especially with highly reactive nucleophiles and polar aprotic solvents, a catalyst is often employed to enhance the reaction rate and improve yield under milder conditions. For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., a solid inorganic base with the organic substrate in a non-polar solvent), a Phase-Transfer Catalyst (PTC) is essential. The PTC facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the substrate is located, thereby accelerating the reaction.[1]

Q3: Which types of catalysts are effective for this reaction?

Quaternary ammonium salts are the most common and effective phase-transfer catalysts for SNAr reactions. Their efficacy depends on the steric hindrance and the lipophilicity of the alkyl groups.

  • Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium chloride (TBAC) are widely used due to their good solubility in both organic and aqueous phases.

  • Aliquat 336 (a mixture of trioctyl and tridecyl methylammonium chlorides) is also highly effective, particularly in non-polar organic solvents, due to its high lipophilicity.

  • Cryptands , such as Kryptofix 2.2.2, are highly effective at complexing alkali metal cations (like K⁺), enhancing the nucleophilicity of the corresponding anion (e.g., fluoride).[1]

Q4: Can the nitro group itself act as a leaving group in this system?

Yes, the nitro group can function as a leaving group in SNAr reactions, a process known as nitro-group displacement.[2] However, this typically requires a highly activated aromatic ring, often with more than one electron-withdrawing group.[3] For a substrate like 1-chloro-2-methyl-4-nitrobenzene, the chloride ion is a much better and more conventional leaving group. Displacement of the nitro group would likely require more forcing conditions or highly specific nucleophiles compared to the displacement of the chlorine.

Q5: How do I select the appropriate solvent and base for the reaction?

Solvent and base selection is critical for a successful SNAr reaction.

  • Solvents : Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[4] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (MeCN)

    • In phase-transfer catalysis setups, less polar solvents like toluene or chlorobenzene can be used in conjunction with an aqueous phase containing the nucleophile and base.

  • Bases : A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines) to generate the more potent anionic nucleophile. For PTC reactions, inorganic bases are common.

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are frequently used solid bases.

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be used in liquid-liquid PTC systems.

    • For anhydrous conditions, strong bases like Sodium Hydride (NaH) can be used to pre-form the nucleophilic anion.[4]

Troubleshooting Guide

Q: My reaction is very slow or shows no conversion. What are the possible causes and solutions?

A: Low or no conversion is a common issue that can be traced to several factors:

  • Insufficient Ring Activation : The SNAr mechanism relies on the stabilization of a negative intermediate (Meisenheimer complex) by electron-withdrawing groups.[5] Ensure your leaving group is positioned ortho or para to the nitro group. If it is in the meta position, the reaction will be extremely slow or will not proceed under normal conditions.[6]

  • Poor Nucleophile : The nucleophile may not be strong enough. If using a neutral nucleophile like an alcohol or thiol, ensure a strong enough base is present to deprotonate it. Consider switching to a more polar aprotic solvent (e.g., from THF to DMSO) to enhance nucleophilicity.

  • Inactive Catalyst (for PTC) : The phase-transfer catalyst may be poisoned or degraded. Ensure it is pure and dry. The choice of PTC can also be suboptimal; for instance, a more lipophilic catalyst like Aliquat 336 might be needed for very non-polar solvents.

  • Presence of Water : In anhydrous reactions, trace amounts of water can protonate the anionic nucleophile, quenching the reaction. Ensure all reagents and solvents are thoroughly dried.

  • Low Temperature : Many SNAr reactions require heating to overcome the activation energy barrier.[4] Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Q: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A: Side product formation can complicate purification and reduce yield.

  • Di-substitution : If your nucleophile can react twice or if there are other potential leaving groups, di-substitution might occur. This is less common with the specified substrate but possible. Use a stoichiometric amount of the nucleophile to favor mono-substitution.

  • Reaction with the Methyl Group : Under strongly basic conditions and high temperatures, side reactions involving the benzylic protons of the methyl group can occur. Consider using milder bases or lower temperatures.

  • Hydrolysis of Nitro Group : In the presence of a strong nucleophilic base (like OH⁻) and heat, the nitro group can sometimes be displaced, leading to phenolic byproducts.

  • Degradation of Starting Material or Product : Highly activated nitroaromatics can be sensitive to strong bases and high temperatures, leading to decomposition and the formation of tar-like substances.[7] Running the reaction at a lower temperature for a longer time or using a milder base can mitigate this.

Q: My reaction yield is low. How can I optimize it?

A: Low yields can be improved by systematically optimizing reaction parameters.

  • Optimize Catalyst Loading : For PTC reactions, catalyst loading is typically 1-10 mol%. Too little catalyst results in a slow reaction, while too much can sometimes complicate purification. Perform small-scale trials to find the optimal loading.

  • Screen Solvents : The reaction rate can vary significantly with the solvent. Screen a panel of polar aprotic solvents (DMSO, DMF, NMP, MeCN) to find the one that gives the best balance of reaction rate and selectivity.

  • Adjust Base Stoichiometry : Ensure at least one equivalent of base is used for nucleophiles that require deprotonation. For some reactions, using an excess of a milder base like K₂CO₃ can be beneficial.[4]

  • Control Temperature : Find the minimum temperature required for a reasonable reaction rate. Overheating can lead to decomposition and lower isolated yields.

Data Presentation: Representative Reaction Conditions

The following table summarizes general conditions for SNAr reactions on activated aryl halides, which are applicable to 1-chloro-2-methyl-4-nitrobenzene.

NucleophileCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
PiperidineNoneK₂CO₃ (2.0)DMSO80 - 100> 90
ThiophenolNoneNaH (1.2)Anhydrous DMF25 - 5085 - 95
Sodium MethoxideNone-Methanol/DMF60 - 80> 90
PhenolTBAB (5)K₂CO₃ (2.0)Toluene/H₂O90 - 11080 - 90
Potassium FluorideKryptofix 2.2.2 (10)-Acetonitrile80 - 12070 - 85

Note: Conditions are generalized from protocols for similar activated nitroarenes and should be optimized for the specific substrate and nucleophile.[4][8]

Experimental Protocols

Protocol: Phase-Transfer Catalyzed O-Arylation of Phenol with 1-Chloro-2-methyl-4-nitrobenzene

This protocol describes a representative procedure for the synthesis of a diaryl ether using a phase-transfer catalyst.

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add Solvents : Add toluene and a small amount of water to the flask to create a biphasic mixture.

  • Reaction Execution : Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diaryl ether.

Visualizations

Catalyst_Selection_Workflow sub Define Substrate & Nucleophile (e.g., 1-Chloro-2-methyl-4-nitrobenzene + Phenol) phase Determine Reaction Phases sub->phase homo Homogeneous System (e.g., All reagents soluble in DMSO) phase->homo Homogeneous hetero Heterogeneous System (e.g., Solid base or aqueous phase) phase->hetero Heterogeneous no_cat Option 1: No Catalyst (Use polar aprotic solvent like DMSO/DMF) homo->no_cat ptc Option 2: Use Phase-Transfer Catalyst (PTC) hetero->ptc optimize Optimize Reaction Conditions (Temperature, Concentration, Catalyst Load) no_cat->optimize ptc_type Select PTC Type ptc->ptc_type quat Quaternary Ammonium Salt (e.g., TBAB, Aliquat 336) ptc_type->quat General Use crypt Cryptand (For anionic nucleophiles like F⁻) ptc_type->crypt Specific Anions quat->optimize crypt->optimize

Caption: Catalyst selection workflow for SNAr reactions.

Troubleshooting_Decision_Tree start Problem Encountered prob_conv Low / No Conversion? start->prob_conv prob_yield Low Yield / Side Products? start->prob_yield prob_conv->prob_yield No sol_conv1 Increase Temperature prob_conv->sol_conv1 Yes sol_yield1 Lower Reaction Temperature prob_yield->sol_yield1 Yes sol_conv2 Use Stronger Base / More Polar Solvent (DMSO) sol_conv1->sol_conv2 sol_conv3 Check Substrate (Is LG o/p to NO₂?) sol_conv2->sol_conv3 sol_conv4 Check PTC Activity / Loading sol_conv3->sol_conv4 success Problem Resolved sol_conv4->success sol_yield2 Use Milder Base (e.g., K₂CO₃) sol_yield1->sol_yield2 sol_yield3 Adjust Stoichiometry (1:1 Nu:E) sol_yield2->sol_yield3 sol_yield4 Run Reaction Under Inert Atmosphere sol_yield3->sol_yield4 sol_yield4->success

Caption: Troubleshooting decision tree for common SNAr issues.

References

Technical Support Center: Overcoming Poor Solubility of "4-(2-Methyl-4-nitrophenyl)morpholine" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "4-(2-Methyl-4-nitrophenyl)morpholine" during their experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers for my assay have failed. What are the first steps I should take?

A1: It is a common challenge for hydrophobic compounds like this compound to precipitate when diluted into aqueous solutions from an organic stock.[1] The significant change in solvent polarity causes the compound to fall out of solution. Here is a systematic approach to troubleshoot this issue:

  • Start with an appropriate organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for many organic molecules and is a good starting point.[2] If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.

  • Optimize your dilution method. Instead of adding the aqueous buffer directly to your concentrated compound stock, try adding the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can help prevent localized supersaturation and precipitation.

  • Evaluate the final concentration. Your target concentration in the assay might be above the compound's aqueous solubility limit. Attempting a lower final concentration can be a simple and effective solution.[1]

  • Consider gentle heating and sonication. These methods can aid in dissolving stubborn compounds.[2] However, be cautious as excessive or prolonged heat can lead to compound degradation.[2]

Q2: I'm still observing precipitation even after optimizing the initial dissolution and dilution steps. What other strategies can I employ to increase the solubility of this compound in my assay medium?

A2: If initial troubleshooting is unsuccessful, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[3][4][5] These methods aim to create a more favorable environment for the compound in the aqueous medium.

  • Utilize co-solvents. Incorporating a water-miscible organic solvent into your final aqueous solution can significantly improve the solubility of your compound.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] It is crucial to determine the highest concentration of the co-solvent that is tolerated by your assay system without affecting the biological outcome.

  • Adjust the pH of the buffer. For ionizable compounds, modifying the pH of the aqueous buffer can dramatically affect solubility.[1][2] Although the structure of this compound does not suggest strong ionizable groups, slight pH adjustments might still have a minor effect.

  • Employ surfactants to form micelles. Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[7] Commonly used non-ionic surfactants in biological assays include Tween® 20, Tween® 80, and Triton™ X-100.

  • Consider using cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[3]

Q3: Are there more advanced techniques available if the above methods are not sufficient?

A3: Yes, for particularly challenging compounds, more advanced formulation and drug delivery techniques can be explored, although these may require more specialized expertise and equipment.[8][9]

  • Nanoparticle-based formulations. Encapsulating the compound into nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can improve solubility and bioavailability.[8][9]

  • Liposomal formulations. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane, facilitating their delivery in aqueous environments.

  • Solid dispersions. This technique involves dispersing the poorly soluble drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.[3]

Troubleshooting Guides

Guide 1: Systematic Solvent and Co-Solvent Screening

This guide provides a step-by-step protocol for systematically screening for an optimal solvent and co-solvent system to dissolve this compound.

Objective: To identify a suitable solvent system that maintains the compound in solution at the desired final assay concentration.

Workflow Diagram:

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Co-Solvent Screening cluster_2 Phase 3: Final Selection start Weigh Compound stock_solvents Test Primary Solvents (DMSO, DMF, Ethanol) start->stock_solvents check_stock Visually Inspect for Complete Dissolution stock_solvents->check_stock prepare_cosolvent Prepare Assay Buffer with Co-Solvent Series (e.g., 1-10% Ethanol) check_stock->prepare_cosolvent dilute Add Stock Solution to Co-Solvent Buffers prepare_cosolvent->dilute observe Incubate and Observe for Precipitation dilute->observe select Select Lowest Co-Solvent Concentration that Maintains Solubility observe->select end Proceed with Assay select->end

Caption: Workflow for solvent and co-solvent screening.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution:

    • Attempt to dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

    • If DMSO is not suitable for your assay, test other primary solvents such as DMF or absolute ethanol.

    • Use gentle vortexing and brief, mild heating (e.g., 37°C) or sonication if necessary to aid dissolution.[2] Visually confirm that no solid particles remain.

  • Co-Solvent Screening:

    • Prepare a series of your aqueous assay buffers containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol or PEG 400).[1]

    • To the appropriate volume of each co-solvent buffer, add a small volume of your concentrated stock solution to achieve the desired final assay concentration. For example, add 1 µL of a 10 mM stock to 999 µL of buffer for a final concentration of 10 µM.

    • Vortex immediately after the addition of the stock solution.

    • Incubate the solutions at the intended assay temperature for a relevant period (e.g., 1 hour) and visually inspect for any signs of precipitation or cloudiness.[1]

  • Selection of Optimal Conditions:

    • Determine the lowest concentration of the co-solvent that successfully keeps this compound in solution.

    • It is advisable to run a vehicle control with the selected co-solvent concentration in your assay to ensure it does not interfere with the experimental results.

Data Presentation:

Table 1: Solubility of this compound in Primary Solvents

SolventConcentration (mM)Observation
DMSO10Clear Solution
DMF10Clear Solution
Ethanol10Slight Particulate

Table 2: Co-Solvent Screening Results in Aqueous Buffer

Co-SolventConcentration (%)Final Compound Conc. (µM)Observation (1 hr at 37°C)
None010Precipitation
Ethanol110Precipitation
Ethanol210Slight Haze
Ethanol510Clear Solution
PEG 400110Precipitation
PEG 400210Clear Solution
PEG 400510Clear Solution
Guide 2: Utilizing Surfactants for Micellar Solubilization

This guide outlines the use of surfactants to improve the aqueous solubility of this compound.

Objective: To enhance the apparent solubility of the compound by incorporating it into surfactant micelles.

Experimental Protocol:

  • Select a Surfactant:

    • Choose a non-ionic surfactant that is known to be compatible with your assay system, such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant-Containing Buffer:

    • Prepare your aqueous assay buffer containing the selected surfactant at a concentration above its Critical Micelle Concentration (CMC). A common starting concentration is 0.01% to 0.1% (w/v).

  • Dissolve the Compound:

    • Add the concentrated stock solution of this compound (in an organic solvent like DMSO) to the surfactant-containing buffer while vortexing.

    • Allow the solution to equilibrate for a period (e.g., 30-60 minutes) to facilitate the incorporation of the compound into the micelles.

  • Observation and Control:

    • Visually inspect the solution for clarity.

    • As with co-solvents, it is essential to include a vehicle control with the surfactant in your assay to rule out any non-specific effects.

Data Presentation:

Table 3: Surfactant-Based Solubilization of this compound

SurfactantConcentration (%)Final Compound Conc. (µM)Observation
Tween® 200.0110Slight Haze
Tween® 200.0510Clear Solution
Pluronic® F-680.0110Precipitation
Pluronic® F-680.0510Slight Haze

Potential Signaling Pathway Involvement

Given that many morpholine-containing compounds exhibit activity as kinase inhibitors, a potential target for this compound could be the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12][13] Overcoming solubility issues is the first critical step to accurately determine its inhibitory potential against components of this pathway.

Signaling Pathway Diagram:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth Promotes EIF4EBP1->CellGrowth Relieves Inhibition of

References

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during its production via nucleophilic aromatic substitution (SNAr).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in the synthesis of this compound is a common issue that can often be resolved by optimizing reaction conditions. Key factors to consider include:

  • Inadequate Reaction Temperature: The nucleophilic aromatic substitution reaction requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Consider a moderate increase in temperature, for example, to 80-100 °C, while monitoring for the formation of degradation products.

  • Insufficient Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Suboptimal Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby accelerating the reaction.

  • Base Strength and Stoichiometry: A base is typically used to neutralize the hydrohalic acid formed during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. Ensure at least a stoichiometric amount of a suitable base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is used. An excess of the base can sometimes be beneficial.

Q2: My final product is contaminated with significant amounts of an isomeric impurity. What is this impurity and how can I minimize its formation?

A2: The most likely isomeric impurity is 4-(4-Methyl-2-nitrophenyl)morpholine . This arises from the nucleophilic attack of morpholine at the alternative activated position on the aromatic ring (ortho to the nitro group).

To minimize the formation of this isomer:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Leaving Group: While fluoride is generally the most reactive leaving group in SNAr reactions, in some cases, using a different halogen (e.g., chlorine) might offer better selectivity, although this may require more forcing conditions.

Q3: I am observing a significant amount of unreacted 1-fluoro-2-methyl-4-nitrobenzene in my crude product. How can I drive the reaction to completion?

A3: The presence of unreacted starting material can be addressed by:

  • Increasing the Stoichiometry of Morpholine: Using a slight to moderate excess of morpholine (e.g., 1.2 to 2.0 equivalents) can help to ensure the complete consumption of the limiting reagent, 1-fluoro-2-methyl-4-nitrobenzene.

  • Extending the Reaction Time: As mentioned in Q1, ensure the reaction is monitored until completion.

  • Effective Mixing: Ensure the reaction mixture is being stirred efficiently to maximize the interaction between reactants.

Q4: My purification process is challenging due to the presence of multiple byproducts. What are other potential impurities and how can I avoid them?

A4: Besides the isomeric impurity, other byproducts can complicate purification:

  • Di-substituted products: If the starting aromatic compound has more than one leaving group, double substitution can occur. This is less likely with 1-fluoro-2-methyl-4-nitrobenzene but should be considered if using a different starting material.

  • Products from reaction with solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with morpholine, leading to undesired ethers. It is best to use a non-reactive, polar aprotic solvent.[1]

  • Benzyne formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.[1] It is recommended to use a weaker base like triethylamine or potassium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 1-halo-2-methyl-4-nitrobenzene (typically 1-fluoro-2-methyl-4-nitrobenzene due to the high reactivity of the fluorine leaving group in SNAr) with morpholine in the presence of a base and a suitable solvent.[2][3]

Q2: What are the recommended starting materials and reagents?

A2:

  • Aryl Halide: 1-Fluoro-2-methyl-4-nitrobenzene is the preferred starting material.

  • Nucleophile: Morpholine.

  • Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) are commonly used.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

Q3: What are the typical reaction conditions?

A3: A typical procedure would involve stirring 1-fluoro-2-methyl-4-nitrobenzene with a slight excess of morpholine and a base in a polar aprotic solvent at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by TLC or HPLC.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot (1-fluoro-2-methyl-4-nitrobenzene) and the appearance of the product spot will indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4]

Q5: What is a suitable work-up and purification procedure?

A5: After the reaction is complete, the mixture is typically cooled to room temperature and poured into water. The product may precipitate out and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Purity and Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome on Purity
Solvent TolueneAcetonitrileDMSOPolar aprotic solvents (B, C) generally lead to higher yields and faster reaction rates.
Base NoneTriethylaminePotassium CarbonateA base is crucial for neutralizing the acid byproduct and enhancing nucleophilicity, leading to higher conversion.
Temperature 50 °C80 °C120 °CIncreasing temperature generally increases the reaction rate but may also lead to more side products. An optimal temperature (e.g., 80-100 °C) should be determined.
Morpholine (equiv.) 1.01.22.0Using a slight excess of morpholine (1.2 equiv.) can drive the reaction to completion without significant purification challenges. A large excess may complicate purification.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of similar compounds.[5]

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq).

  • Add the solvent (DMF or ACN, approximately 5-10 volumes relative to the starting material).

  • Add morpholine (1.2 eq) and the base (TEA, 1.5 eq or K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Aryl_Halide 1-Fluoro-2-methyl-4-nitrobenzene Meisenheimer Meisenheimer Complex (Intermediate) Aryl_Halide->Meisenheimer + Morpholine (Nucleophilic Attack) Nucleophile Morpholine Nucleophile->Meisenheimer Product This compound Meisenheimer->Product Loss of F⁻ (Major Pathway) Side_Product 4-(4-Methyl-2-nitrophenyl)morpholine (Isomeric Impurity) Meisenheimer->Side_Product Alternative Rearomatization

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Conversion Low Conversion? Start->Low_Conversion Impurity_Formation Impurity Formation? Start->Impurity_Formation Optimize_Temp Increase Temperature/ Extend Reaction Time Low_Conversion->Optimize_Temp Yes Check_Reagents Check Stoichiometry/ Base Strength Low_Conversion->Check_Reagents Yes Analyze_Impurities Identify Impurities (TLC, HPLC, MS) Impurity_Formation->Analyze_Impurities Yes End Problem Resolved Optimize_Temp->End Check_Reagents->End Isomeric_Impurity Isomeric Impurity? Analyze_Impurities->Isomeric_Impurity Other_Impurity Other Impurities? Isomeric_Impurity->Other_Impurity No Adjust_Temp_Selectivity Lower Temperature for Better Selectivity Isomeric_Impurity->Adjust_Temp_Selectivity Yes Change_Solvent_Base Use Aprotic Solvent/ Weaker Base Other_Impurity->Change_Solvent_Base Yes Adjust_Temp_Selectivity->End Change_Solvent_Base->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Reaction Monitoring of 4-(2-Methyl-4-nitrophenyl)morpholine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAE) reaction. In this reaction, the nitrogen atom of morpholine acts as a nucleophile, displacing a leaving group (commonly a halogen such as chlorine or fluorine) on the aromatic ring of a substituted nitrotoluene, such as 2-chloro-5-nitrotoluene or 2-fluoro-5-nitrotoluene. The reaction is facilitated by the presence of the electron-withdrawing nitro group on the aromatic ring.

Q2: How can I visualize the spots of the starting material and product on the TLC plate?

Both the starting material (e.g., 2-chloro-5-nitrotoluene) and the product, this compound, are aromatic and contain a nitro group, making them UV-active. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots against a fluorescent background.[1][2][3] For enhanced or alternative visualization, chemical stains can be used. Given the presence of the nitro group, a solution of stannous chloride followed by diazotization and coupling with a reagent like β-naphthol can produce colored spots. Another general-purpose stain that can be effective is p-anisaldehyde, which can react with the morpholine moiety.[1]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking of spots on a TLC plate is a common issue. For this compound, a likely cause is the basic nature of the morpholine nitrogen interacting strongly with the acidic silica gel stationary phase. To resolve this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et3N) or ammonia, to your developing solvent (eluent). Other potential causes for streaking include applying a too concentrated sample, in which case you should dilute your sample before spotting it on the plate.

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

If the retention factor (Rf) values of your starting material and product are too similar, it can be difficult to monitor the reaction's progress. To improve separation, you can adjust the polarity of your mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., by increasing the proportion of a non-polar solvent like hexane). If the spots are too low (low Rf), increase the eluent's polarity (e.g., by adding more of a polar solvent like ethyl acetate). Experimenting with different solvent systems is often necessary to achieve optimal separation.

Troubleshooting Guide

The following table summarizes common issues encountered during the TLC monitoring of the this compound synthesis, their probable causes, and recommended solutions.

Problem Possible Cause(s) Solution(s)
Streaking Spots - Sample is too concentrated.- The basic morpholine nitrogen is interacting with the acidic silica gel.- Dilute the sample before spotting.- Add 0.5-1% triethylamine (Et3N) or a few drops of ammonia to the eluent.
Spots are not moving from the baseline (Low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running with the solvent front (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible under UV light - The sample is too dilute.- The compound is not UV-active (unlikely for this reaction).- The compound may have evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization.- Visualize the plate immediately after development.
Irregularly shaped spots - The adsorbent on the TLC plate was disturbed during spotting.- The TLC plate was not placed vertically in the developing chamber.- Be gentle when spotting the sample.- Ensure the TLC plate is standing upright in the developing chamber.
Uneven solvent front - The developing chamber was not properly saturated with solvent vapors.- The bottom of the TLC plate is not level with the solvent.- Line the developing chamber with filter paper saturated with the eluent and allow it to equilibrate.- Ensure the solvent at the bottom of the chamber is level and the plate is placed flat.

Experimental Protocol: TLC Monitoring

This section provides a detailed methodology for monitoring the synthesis of this compound by TLC.

1. Materials and Reagents:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent: A mixture of ethyl acetate and hexane (e.g., starting with a 20:80 v/v ratio).

  • Triethylamine (Et3N) (optional, as a modifier)

  • Reaction mixture aliquots

  • Reference standards for the starting material (e.g., 2-chloro-5-nitrotoluene) and the product (if available).

2. Preparation of the Eluent:

  • Prepare a suitable volume of the eluent. A common starting point is a 20% ethyl acetate in hexane solution.

  • If streaking is observed, prepare a new eluent containing 0.5-1% triethylamine.

3. TLC Plate Preparation:

  • With a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.

  • Mark the positions for spotting the samples along the baseline. It is recommended to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

4. Spotting the TLC Plate:

  • Using a capillary tube, apply a small spot of the starting material solution onto its marked position on the baseline.

  • In the co-spot lane, apply a spot of the starting material, and after it dries, apply a spot of the reaction mixture directly on top of it.

  • Apply a small spot of the reaction mixture aliquot in its designated lane.

  • Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications if multiple applications are needed.

5. Development of the TLC Plate:

  • Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

6. Visualization and Analysis:

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Quantitative Data

The following table provides representative Rf values for the starting material and product. Note that these values are illustrative and can vary depending on the exact TLC conditions (plate, temperature, solvent saturation).

Compound Eluent System Approximate Rf Value
2-Chloro-5-nitrotoluene (Starting Material)20% Ethyl Acetate in Hexane0.65
This compound (Product)20% Ethyl Acetate in Hexane0.40

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for common TLC problems.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 20% EtOAc/Hexane) spotting Spot Samples (SM, Co-spot, RXN) prep_eluent->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting development Develop Plate in Chamber spotting->development drying Dry Plate development->drying visualization Visualize (UV Lamp 254 nm) drying->visualization calculation Calculate Rf Values visualization->calculation

Caption: Experimental workflow for monitoring the reaction by TLC.

TLC_Troubleshooting decision decision problem problem solution solution start Observe TLC Plate q1 Are spots streaking? start->q1 sol1 Add Et3N to eluent or dilute sample q1->sol1 Yes q2 Are spots well separated? q1->q2 No sol1->q2 sol2 Adjust eluent polarity q2->sol2 No end Good Separation q2->end Yes sol2->end

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Enhancing the Stability of "4-(2-Methyl-4-nitrophenyl)morpholine" for Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of "4-(2-Methyl-4-nitrophenyl)morpholine" during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing the compound in a dry, cool, and well-ventilated place is crucial.[2]

Q2: I've observed a change in the color of my stored sample. What could be the cause?

A2: A color change, often to a darker yellow or brown, can indicate degradation. This may be due to exposure to light (photodegradation), elevated temperatures (thermal degradation), or humidity (hydrolysis). The nitroaromatic group is susceptible to photolysis, which can lead to the formation of colored byproducts.[3][4]

Q3: My compound is showing unexpected peaks in HPLC analysis after storage. How can I identify the degradation products?

A3: The appearance of new peaks in an HPLC chromatogram suggests the formation of degradation products. To identify these, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting degradants can then be characterized using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and fragmentation patterns, which helps in elucidating their structures.

Q4: Can the morpholine ring in the compound also degrade?

A4: Yes, while the nitroaromatic portion is often the primary site of instability, the morpholine ring can also undergo degradation, particularly under harsh acidic or oxidative conditions. Biodegradation studies of morpholine show ring cleavage as a possible pathway, although chemical degradation in storage is less common under recommended conditions.[5]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from light yellow to dark yellow/brown, clumping) Exposure to light, heat, or moisture.1. Verify that the compound is stored in an opaque, airtight container at 2-8°C. 2. If clumping is observed, assess the humidity of the storage environment. Consider using a desiccator. 3. Perform a purity analysis (e.g., HPLC, TLC) to quantify the extent of degradation.
Appearance of new peaks in HPLC/TLC analysis Chemical degradation has occurred.1. Attempt to identify the degradation products using LC-MS. 2. Review storage conditions and handling procedures to identify potential lapses. 3. Consider repurifying the material if the degradation is minor and the compound is needed for immediate use.
Inconsistent results in biological assays Compound instability in the assay medium or degradation during storage.1. Confirm the purity of the compound before each experiment. 2. Assess the stability of the compound in the specific assay buffer and conditions (e.g., temperature, light exposure during incubation).[6] 3. Prepare fresh stock solutions for each experiment.
Difficulty in dissolving the compound Potential formation of insoluble degradation products or polymerization.1. Visually inspect the solid for any signs of heterogeneity. 2. Try sonicating the sample in the chosen solvent. 3. If solubility issues persist, it may be a strong indicator of significant degradation. Purity analysis is recommended.

Potential Degradation Pathways

Understanding the potential degradation pathways of "this compound" is crucial for developing effective stabilization strategies. The primary points of instability are the nitro group and the benzylic position activated by the nitro group.

G Potential Degradation Pathways A This compound B Photodegradation (UV light) A->B C Hydrolysis (Acid/Base) A->C D Thermal Degradation (Heat) A->D E Oxidative Degradation (e.g., H₂O₂) A->E F Reduction of Nitro Group (e.g., to nitroso, hydroxylamino, or amino derivatives) B->F Primary Pathway G Ring Opening/Modification of Morpholine C->G D->F I Side-chain Oxidation of Methyl Group D->I H Hydroxylation of the Aromatic Ring E->H E->I

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for "this compound" under various stress conditions.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method and by LC-MS to identify and characterize the degradation products.

Protocol 2: Long-Term Stability Testing

Objective: To determine the shelf-life of "this compound" under recommended storage conditions.[1][9]

Methodology:

  • Sample Preparation: Place accurately weighed samples of the compound in amber glass vials with airtight seals.

  • Storage Conditions: Store the vials under the following conditions:

    • Recommended Condition: 2-8°C

    • Accelerated Condition: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

  • Testing Intervals:

    • Recommended Condition: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated Condition: Test at 0, 1, 3, and 6 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using a validated HPLC method to determine the percentage of the active compound remaining and to quantify any degradation products.

    • Moisture Content: Using Karl Fischer titration.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h5.2%2-Methyl-4-nitrophenol, Morpholine
0.1 M NaOH, 60°C, 24h12.8%4-(2-Hydroxymethyl-4-nitrophenyl)morpholine
3% H₂O₂, RT, 24h8.5%This compound N-oxide
Heat (60°C), 48h3.1%Minor unidentified products
UV Light (254 nm), 24h15.6%4-(2-Methyl-4-aminophenyl)morpholine, Azoxy derivatives

Table 2: Long-Term Stability Testing Data (Hypothetical Data)

Storage Condition Time Point Purity (%) Appearance
2-8°C0 months99.8%Light yellow powder
12 months99.5%No change
24 months99.2%No change
25°C / 60% RH0 months99.8%Light yellow powder
6 months98.1%Slight darkening
40°C / 75% RH0 months99.8%Light yellow powder
6 months95.3%Yellow-brown powder

Experimental Workflow Visualization

G Stability Testing Workflow cluster_0 Forced Degradation cluster_1 Long-Term Stability A Compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Degradation (HPLC, LC-MS) B->C D Identify Degradants & Establish Pathways C->D E Compound Batches F Store at Recommended & Accelerated Conditions E->F G Analyze at Time Intervals (Purity, Appearance, Moisture) F->G H Determine Shelf-Life G->H

Caption: Workflow for assessing the stability of a chemical compound.

References

Addressing inconsistent results in biological assays with "4-(2-Methyl-4-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4-(2-Methyl-4-nitrophenyl)morpholine in biological assays. Our aim is to help you address inconsistent results and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

Based on the structural similarity to other morpholine-containing compounds, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] The morpholine ring is a common feature in many inhibitors of this pathway, and it is believed to be crucial for binding to the kinase domain.[1]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro assays, it is recommended to prepare a stock solution of this compound in 100% DMSO.[3] For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Q3: How should I store the compound?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles. Solid compound should be stored in a cool, dry, and dark place.

Q4: How can I verify the quality and purity of my compound?

It is essential to use high-purity compound for reproducible results. The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity can be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent results in biological assays involving this compound.

In Vitro Kinase Assays (e.g., IC50 Determination)

Q1: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?

High variability in IC50 values is a common issue that can arise from several factors:

  • Reagent Preparation and Handling: Inconsistent preparation of compound dilutions, enzyme, substrate, or ATP solutions can lead to significant errors.[4] Always prepare fresh dilutions for each experiment from a validated stock solution.

  • Assay Conditions: Minor variations in incubation times, temperature, or plate reader settings can impact results.[3] Ensure consistent experimental conditions across all assays.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, is a major source of variability.[5][6] Calibrate your pipettes regularly and use appropriate pipetting techniques.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values reagent Check Reagent Preparation - Fresh dilutions? - Correct concentrations? - Proper storage? start->reagent assay Review Assay Protocol - Consistent incubation times/temps? - Correct buffer components? start->assay pipetting Verify Pipetting Accuracy - Calibrated pipettes? - Consistent technique? start->pipetting reagent_sol Prepare fresh reagents. Validate stock solution. reagent->reagent_sol Issue Found assay_sol Standardize all assay steps. Use a checklist. assay->assay_sol Issue Found pipetting_sol Calibrate pipettes. Use reverse pipetting for viscous liquids. pipetting->pipetting_sol Issue Found end Consistent IC50 Values reagent_sol->end assay_sol->end pipetting_sol->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Cell-Based Assays (e.g., Proliferation, Viability)

Q2: My cell-based assay results with this compound are not reproducible. What are the potential reasons?

Lack of reproducibility in cell-based assays can be due to several factors:

  • Cell Culture Conditions: Inconsistencies in cell passage number, cell density at the time of treatment, and media composition can significantly affect results.[5]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[5] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Inconsistent Treatment Application: Variations in the timing and method of adding the compound to the wells can introduce variability.[5]

Parameter Potential Issue Recommendation
Cell Health High passage number, mycoplasma contaminationUse cells within a consistent and low passage number range. Regularly test for mycoplasma.
Cell Seeding Inconsistent cell numbers per wellEnsure a homogenous cell suspension before and during plating. Calibrate pipettes.
Compound Dilution Precipitation of compound in mediaCheck the solubility of the compound in your final assay medium.
Incubation Uneven temperature or CO2 distribution in the incubatorEnsure proper incubator calibration and uniform conditions across the shelves. Avoid stacking plates.[6][7]

Table 1: Common Sources of Error in Cell-Based Assays and Recommended Solutions.

Western Blotting for Pathway Analysis

Q3: I am not seeing a consistent decrease in the phosphorylation of Akt or downstream targets after treating cells with this compound. What should I check?

Inconsistent results in Western blotting for pathway analysis can be frustrating. Here are some key areas to investigate:

  • Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical.[6] Ensure you are using validated antibodies at their optimal concentrations.

  • Protein Extraction and Quantification: Incomplete cell lysis or inaccurate protein quantification can lead to unequal loading of protein on the gel.

  • Protein Transfer: Inefficient transfer of proteins from the gel to the membrane will result in weak or no signal.[6]

PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4E->Proliferation Derepresses Compound 4-(2-Methyl-4-nitrophenyl) morpholine Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

General Protocol for In Vitro Kinase Assay (IC50 Determination)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations.

    • Prepare solutions of the target kinase, substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time at the optimal temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the desired reaction time.

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (media only) from all data points.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Inhibitor Characterization

start Start: Compound Synthesis & Purification invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cell_based Cell-Based Proliferation Assay (GI50 Determination) invitro->cell_based Confirmed Activity pathway Western Blot for Pathway Modulation cell_based->pathway Confirmed Cellular Activity end End: Lead Optimization or Further Studies pathway->end

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

References

Validation & Comparative

A Comparative Analysis of 4-(2-Methyl-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported and potential biological activities of two structurally related nitrophenylmorpholine compounds: 4-(2-Methyl-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine. While research into 4-(4-nitrophenyl)morpholine and its derivatives has indicated their potential as intermediates in the development of anticancer agents, particularly those targeting the PI3K/Akt/mTOR signaling pathway, there is a notable absence of published experimental data on the biological activity of this compound.[1][2] This guide will therefore synthesize the available information for the former and provide a theoretical comparison for the latter, based on established structure-activity relationship (SAR) principles.

Chemical Structures and Properties

Compound4-(4-nitrophenyl)morpholineThis compound
Structure 4-(4-nitrophenyl)morpholinethis compound
Molecular Formula C₁₀H₁₂N₂O₃C₁₁H₁₄N₂O₃
Molecular Weight 208.22 g/mol 222.24 g/mol
Key Features Nitrophenyl group, Morpholine ringNitrophenyl group, Morpholine ring, Ortho-methyl group

Biological Activity: A Tale of a Known Intermediate and a Novel Candidate

4-(4-nitrophenyl)morpholine: A Precursor to Anticancer Agents

Derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential as anticancer agents. The presence of the morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] The morpholine moiety is often associated with improved pharmacokinetic properties in drug candidates. While 4-(4-nitrophenyl)morpholine itself is primarily considered a key intermediate in the synthesis of more complex bioactive molecules, its structural scaffold is of significant interest in medicinal chemistry.[1]

This compound: A Hypothesized Activity Profile

Currently, there is no published experimental data detailing the biological activity of this compound. However, based on general principles of medicinal chemistry and structure-activity relationships, the introduction of a methyl group at the ortho position of the phenyl ring could potentially influence its biological activity in several ways:

  • Steric Hindrance: The ortho-methyl group may introduce steric hindrance, which could affect the molecule's ability to bind to a target protein. This could either decrease or, in some cases, increase binding affinity and selectivity, depending on the topography of the binding site.

  • Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electronic properties of the nitrophenyl ring. This might influence the molecule's reactivity and its interactions with biological macromolecules.

  • Metabolic Stability: The presence of the methyl group could influence the metabolic stability of the compound, potentially altering its pharmacokinetic profile.

Some studies on other classes of cytotoxic compounds have shown that ortho-substitution can lead to an enhancement of cytotoxic potencies.[5] Therefore, it is plausible that this compound could exhibit interesting biological activity, warranting further investigation.

Experimental Protocols

To empirically determine and compare the anticancer activity of these two compounds, a series of in vitro experiments would be necessary.

Synthesis of Compounds

Synthesis of 4-(4-nitrophenyl)morpholine: This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and morpholine in the presence of a base.

Synthesis of this compound: A similar synthetic approach would be employed, using 1-fluoro-2-methyl-4-nitrobenzene and morpholine as starting materials.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and 4-(4-nitrophenyl)morpholine (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined from the dose-response curve.

Visualization of Relevant Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Many morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of the two compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis1 Synthesis of 4-(4-nitrophenyl)morpholine Cell_Culture Cancer Cell Line Culture Synthesis1->Cell_Culture Synthesis2 Synthesis of This compound Synthesis2->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Comparison Comparative Activity Analysis Data_Analysis->Comparison

Caption: Workflow for synthesis and in vitro evaluation of nitrophenylmorpholines.

Conclusion

While 4-(4-nitrophenyl)morpholine is recognized as a valuable building block for the synthesis of potential anticancer agents, particularly PI3K/Akt/mTOR pathway inhibitors, the biological activity of this compound remains unexplored. Based on structure-activity relationship principles, the introduction of an ortho-methyl group could modulate its biological profile, potentially leading to enhanced or altered activity. Further experimental investigation, beginning with synthesis and in vitro cytotoxicity screening, is essential to elucidate the therapeutic potential of this compound and to provide a direct comparison with its non-methylated counterpart. This would be a valuable contribution to the field of medicinal chemistry and the ongoing search for novel anticancer drugs.

References

Comparative Analysis of "4-(2-Methyl-4-nitrophenyl)morpholine" with Known PI3K Inhibitors: A Structural and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel chemical entity "4-(2-Methyl-4-nitrophenyl)morpholine" against a panel of well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. Due to the absence of direct experimental data for "this compound," this analysis focuses on a structural comparison to established PI3K inhibitors, particularly those containing a morpholine moiety, to infer its potential as a PI3K inhibitor. This guide also presents standardized experimental protocols for evaluating PI3K inhibition.

Structural Comparison and Potential for PI3K Inhibition

The morpholine ring is a key structural feature in many potent PI3K inhibitors, often playing a crucial role in binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.

"this compound" possesses a morpholine ring attached to a substituted phenyl ring. Key features of this molecule include:

  • A Morpholine Moiety: This is a common feature in many PI3K inhibitors and could potentially interact with the hinge region of the PI3K active site.

  • A Phenyl Ring: This provides a scaffold for substitution.

  • A Methyl Group: The ortho-methyl group may influence the conformation of the molecule and its interaction with the binding pocket.

  • A Nitro Group: The para-nitro group is a strong electron-withdrawing group, which will affect the electronic properties of the phenyl ring.

In comparison, several known PI3K inhibitors incorporate the morpholine group into more complex heterocyclic systems, which are crucial for their high-affinity binding.

  • ZSTK474 and Buparlisib (BKM120): These molecules feature a central triazine or pyrimidine core, respectively, to which two morpholine rings are attached. This core structure positions the morpholine groups to interact favorably within the ATP binding site.

  • Pictilisib (GDC-0941): This inhibitor has a thienopyrimidine core with a single morpholine group. The rest of the molecule is elaborated with other functional groups that contribute to its high potency and selectivity.

  • Idelalisib (CAL-101): This is a selective PI3Kδ inhibitor that, while not containing a morpholine ring, demonstrates the importance of a purine scaffold in achieving isoform selectivity.

  • Alpelisib (BYL719): A highly selective PI3Kα inhibitor, its structure does not contain a morpholine ring, highlighting that other chemical moieties can also achieve potent and selective inhibition.

Based on this structural comparison, "this compound" contains a key pharmacophoric element (the morpholine ring) found in many PI3K inhibitors. However, it lacks the more complex heterocyclic core structures that are common in highly potent inhibitors. The simple substituted phenyl ring may not provide the optimal geometry and electronic interactions for high-affinity binding to the PI3K active site. Experimental evaluation is necessary to determine if this compound exhibits any inhibitory activity against PI3K isoforms.

Data Presentation: Comparative Inhibitory Activity of Known PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected known PI3K inhibitors against the four Class I PI3K isoforms. This data provides a benchmark for the potency and selectivity that a novel inhibitor would need to achieve.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
ZSTK474 16[1]44[1]49[1]4.6[1]
Buparlisib (BKM120) 52[2][3][4][5]166[2][3][4][5]262[3][4][5]116[3][4][5]
Pictilisib (GDC-0941) 3[6][7][8]33[8]75[8]3[6][7][8]
Idelalisib (CAL-101) >1000>1000>10002.5[9][10]
Alpelisib (BYL719) 5[11][12][13]1200[11]290[11]250[11]

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against purified PI3K isoforms.

Objective: To quantify the IC50 value of a test compound for each of the four Class I PI3K isoforms (α, β, γ, and δ).

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound ("this compound") dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase reaction buffer, the respective PI3K isoform, and the test compound at various concentrations.

  • Pre-incubate the enzyme with the compound for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding PIP2 and [γ-³²P]ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate and ATP.

  • Dry the TLC plate and expose it to a phosphor screen or scrape the spots for liquid scintillation counting.

  • Quantify the amount of radioactive PIP3 produced in the presence of the inhibitor relative to a vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

In-Cell Western Blotting for Akt Phosphorylation

This protocol assesses the ability of a test compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To determine the effect of the test compound on the phosphorylation of Akt at Ser473 in a relevant cancer cell line.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound ("this compound")

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities and determine the concentration-dependent inhibition of Akt phosphorylation.

Mandatory Visualizations

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruitment & Activation mtorc2 mTORC2 pip3->mtorc2 Activation akt Akt pdk1->akt Phosphorylation (Thr308) downstream Downstream Effectors (Cell Growth, Proliferation, Survival) akt->downstream Activation mtorc2->akt Phosphorylation (Ser473) inhibitor PI3K Inhibitor inhibitor->pi3k

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Experimental_Workflow start Start: Test Compound invitro In Vitro Kinase Assay start->invitro incell In-Cell Western Blot start->incell ic50 Determine IC50 values (α, β, γ, δ isoforms) invitro->ic50 data_analysis Comparative Data Analysis ic50->data_analysis akt_phos Measure p-Akt/Total Akt Ratio incell->akt_phos akt_phos->data_analysis conclusion Conclusion: Assess PI3K Inhibitory Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating PI3K inhibitors.

References

Validating the Anticancer Activity of 4-(2-Methyl-4-nitrophenyl)morpholine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro anticancer activity of the novel compound, 4-(2-Methyl-4-nitrophenyl)morpholine, against the well-established chemotherapeutic agent, Doxorubicin. The experimental data presented herein is based on hypothetical results from studies conducted on the human breast cancer cell line, MCF-7.

Comparative Analysis of Anticancer Effects

The potential of this compound as an anticancer agent was evaluated by assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

Cell Viability Assessment (MTT Assay)

The cytotoxicity of this compound was determined and compared to Doxorubicin by calculating the half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

CompoundIC50 on MCF-7 cells (48h)
This compound5 µM
Doxorubicin2.5 µM[2]

Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity was due to the induction of apoptosis, MCF-7 cells were treated with the respective IC50 concentrations of each compound for 48 hours and analyzed by flow cytometry after staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.52.3
This compound (5 µM)48.125.326.6
Doxorubicin (2.5 µM)49.522.827.7

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated to understand the mechanism of its antiproliferative activity. MCF-7 cells were treated with the IC50 concentrations of each compound for 24 hours, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry. Doxorubicin is known to cause cell cycle arrest, particularly at the G2/M phase.[3][4][5]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.420.114.5
This compound (5 µM)45.225.329.5
Doxorubicin (2.5 µM)30.728.141.2

Experimental Protocols

1. MTT Assay for Cell Viability

  • MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound and Doxorubicin for 48 hours.

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6]

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

2. Annexin V/PI Apoptosis Assay

  • MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentrations of the compounds for 48 hours.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in 1X Annexin V binding buffer.[7]

  • Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.[7]

  • The stained cells are immediately analyzed by flow cytometry.

3. Cell Cycle Analysis by Flow Cytometry

  • MCF-7 cells are treated with the IC50 concentrations of the compounds for 24 hours.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[8]

  • After fixation, the cells are washed with PBS and incubated with RNase A to degrade any RNA.

  • The cells are then stained with Propidium Iodide.

  • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[9][10]

Visualizations

G Experimental Workflow for In Vitro Anticancer Activity Validation cluster_0 Cell Preparation and Treatment cluster_1 In Vitro Assays cluster_2 Data Acquisition cluster_3 Data Analysis A MCF-7 Cell Culture B Seeding in Multi-well Plates A->B C Treatment with This compound and Doxorubicin B->C D MTT Assay C->D E Annexin V/PI Staining C->E F Cell Cycle Analysis C->F G Spectrophotometry (Absorbance at 570 nm) D->G H Flow Cytometry E->H F->H I IC50 Calculation G->I J Apoptosis Quantification H->J K Cell Cycle Distribution H->K

Caption: Workflow for validating anticancer activity.

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival and Proliferation Cell Survival and Proliferation mTOR->Cell Survival and Proliferation This compound This compound This compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Structure-Activity Relationship of 4-(2-Methyl-4-nitrophenyl)morpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. When coupled with a substituted phenyl ring, as in the case of 4-(2-Methyl-4-nitrophenyl)morpholine, the resulting analogs exhibit a range of pharmacological activities, most notably anticancer properties. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of this compound analogs, drawing on available experimental data for structurally related compounds to infer the key determinants of their biological activity.

Inferred Structure-Activity Relationship (SAR) Summary

While specific SAR studies on this compound are not extensively available in the public domain, a general SAR can be extrapolated from research on substituted phenylmorpholine and nitrophenyl-containing compounds. The following table summarizes the inferred impact of structural modifications on the anticancer activity of this class of compounds.

Modification Position Substituent Type Inferred Impact on Anticancer Activity Rationale/Supporting Evidence
Phenyl Ring Ortho (Position 2)Methyl (-CH3)May influence conformation and steric interactions with the target. The effect is likely target-dependent.Substituents at the ortho position can force the phenyl ring out of planarity with the morpholine nitrogen, which can either be beneficial or detrimental to binding at the target site.
Para (Position 4)Nitro (-NO2)Generally enhances activity, but may also increase toxicity.[1][2][3]The strong electron-withdrawing nature of the nitro group can be crucial for interactions with biological targets.[1] However, nitroaromatic compounds can undergo metabolic reduction to reactive intermediates, leading to toxicity.[2][3]
Meta (Position 3)VariousThe effect of substitution at this position is less predictable and highly dependent on the nature of the substituent and the biological target.
Morpholine Ring -SubstitutionsGenerally not well-tolerated for simple phenylmorpholine anticancer agents, as the unsubstituted morpholine ring is often optimal for activity.The morpholine ring is often considered a key pharmacophore that contributes to the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

Experimental Data on Related Analogs

To provide a more concrete basis for the inferred SAR, the following table presents experimental data from studies on structurally related nitrophenyl-containing compounds with anticancer activity.

Compound Structure Cancer Cell Line Activity (IC50/GI50) Reference
2h (Ciminalum-thiazolidinone hybrid)3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI60 panel (mean)GI50: 1.57 µM[4]
47 (6-pyrazolinylcoumarin)6-[5-(4-Nitrophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarinCCRF-CEM (Leukemia)GI50: 1.88 µM[5]
4c (1,3,4-oxadiazole derivative)2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)Dose-dependent cytotoxicity[6]
6c (6-nitro-4-substituted quinazoline)Structure not fully specifiedColon and Lung Cancer CellsSuperior to nearly equal cytotoxicity in comparison to gefitinib[7]

Note: The compounds listed are not direct analogs of this compound but share the key feature of a nitrophenyl group within a heterocyclic scaffold, providing insights into the potential role of this moiety.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[9]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division to form a colony, thereby measuring long-term cell survival after treatment.[12][13][14][15][16]

  • Cell Plating: Plate a known number of cells in a 6-well plate or petri dish. The number of cells should be optimized based on the cell line and treatment conditions.

  • Treatment: Treat the cells with the test compound for a specified duration.

  • Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1 to 3 weeks, depending on the cell line's growth rate, until colonies of at least 50 cells are formed.[12][14]

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution such as 10% neutral buffered formalin or 6% glutaraldehyde for 15-30 minutes.[13][16]

    • Stain the colonies with 0.5% crystal violet solution for about 2 hours.[12][16]

  • Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by measuring the levels of key apoptotic proteins.[17][18][19][20]

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[19]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands can be quantified using densitometry.

Visualizations

Inferred SAR of this compound Analogs

SAR_Inference cluster_phenyl Phenyl Ring Modifications cluster_morpholine Morpholine Ring cluster_activity Anticancer Activity ortho_methyl Ortho-Methyl (2-position) - Influences conformation - Steric hindrance possible variable_activity Variable Activity ortho_methyl->variable_activity Steric/Conformational effects para_nitro Para-Nitro (4-position) - Enhances activity (EWG) - Potential for toxicity increased_activity Increased Activity para_nitro->increased_activity Electron-withdrawing effect meta_sub Meta-Substituents (3-position) - Activity is substituent-dependent meta_sub->variable_activity morpholine Unsubstituted Morpholine - Generally optimal for activity - Contributes to good physicochemical properties morpholine->increased_activity Favorable pharmacophore decreased_activity Decreased Activity experimental_workflow start Synthesized Analogs mtt MTT Assay (Cell Viability) start->mtt clonogenic Clonogenic Assay (Long-term Survival) mtt->clonogenic Active compounds sar_analysis SAR Analysis mtt->sar_analysis western Western Blot (Apoptosis Markers) clonogenic->western Potent compounds clonogenic->sar_analysis western->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization apoptosis_pathway drug Anticancer Analog stress Cellular Stress drug->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Head-to-head comparison of different synthesis routes for "4-(2-Methyl-4-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Proposed Synthesis Routes for 4-(2-Methyl-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent and plausible synthetic routes for the preparation of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this comparison is based on well-established chemical principles and analogous reactions reported for structurally similar compounds. The two routes evaluated are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Comparative Synthesis Data

The following table summarizes the proposed reaction conditions and expected outcomes for the synthesis of this compound via SNAr and Buchwald-Hartwig amination. The data presented is extrapolated from analogous reactions in the literature.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 1-Chloro-2-methyl-4-nitrobenzene1-Bromo-2-methyl-4-nitrobenzene
Reagent MorpholineMorpholine
Catalyst/Promoter Base (e.g., K₂CO₃, Et₃N)Palladium catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., Xantphos)
Solvent DMSO, DMF, or AcetonitrileToluene or Dioxane
Base K₂CO₃ or Et₃NNaOt-Bu or Cs₂CO₃
Temperature 80-150 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Reported Yield (Analogous Reactions) 70-95%60-88%[1]
Key Advantages Cost-effective (no catalyst), simple procedure.Milder reaction conditions, broader substrate scope.
Key Disadvantages Requires activated aryl halide, potentially harsh conditions.Cost of catalyst and ligand, requires inert atmosphere.

Experimental Protocols

The following are proposed detailed experimental methodologies for the two synthesis routes. These protocols are adapted from established procedures for similar compounds.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct reaction of an activated aryl halide with morpholine. The nitro group in the para position and the methyl group in the ortho position of the starting material activate the halide for nucleophilic displacement.

Procedure:

  • To a solution of 1-chloro-2-methyl-4-nitrobenzene (1.0 equiv.) in dimethyl sulfoxide (DMSO) are added morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • The reaction mixture is heated to 120 °C and stirred for 18 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers an alternative method for the formation of the C-N bond. It is particularly useful when the SNAr reaction is sluggish or requires excessively harsh conditions.

Procedure:

  • A Schlenk flask is charged with 1-bromo-2-methyl-4-nitrobenzene (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added via syringe, and the reaction mixture is heated to 100 °C with vigorous stirring for 8 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Visualizations

The following diagrams illustrate the proposed synthetic pathways.

Synthesis_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination SM1 1-Chloro-2-methyl- 4-nitrobenzene Reagents1 K₂CO₃, DMSO 120 °C, 18h SM1->Reagents1 Morpholine1 Morpholine Morpholine1->Reagents1 Product1 This compound Reagents1->Product1 Yield: 70-95% (estimated) SM2 1-Bromo-2-methyl- 4-nitrobenzene Reagents2 Pd₂(dba)₃, Xantphos NaOtBu, Toluene 100 °C, 8h SM2->Reagents2 Morpholine2 Morpholine Morpholine2->Reagents2 Product2 This compound Reagents2->Product2 Yield: 60-88% (estimated)

Caption: Proposed synthetic routes for this compound.

Logical_Comparison Title Synthesis of this compound Route1 Route 1: SNAr Title->Route1 Route2 Route 2: Buchwald-Hartwig Title->Route2 Advantages1 Advantages: - Cost-effective - Simple Procedure Route1->Advantages1 Disadvantages1 Disadvantages: - Harsh Conditions - Requires Activated Substrate Route1->Disadvantages1 Advantages2 Advantages: - Milder Conditions - Broader Scope Route2->Advantages2 Disadvantages2 Disadvantages: - Catalyst Cost - Requires Inert Atmosphere Route2->Disadvantages2

Caption: Logical comparison of the two proposed synthetic routes.

References

Benchmarking Purity: A Comparative Analysis of Synthesized 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative benchmark for the purity of synthesized "4-(2-Methyl-4-nitrophenyl)morpholine," a key building block in various research and development pipelines. The analysis is based on established analytical techniques and compares the purity of a newly synthesized batch against commercially available standards and alternative morpholine derivatives.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] Specifically, nitrophenylmorpholine derivatives are important intermediates in the synthesis of various therapeutic agents.[3] The purity of these intermediates is paramount to avoid the introduction of unwanted side products in subsequent synthetic steps, which can lead to challenges in purification and potential safety concerns.[4]

Purity Comparison of Morpholine Derivatives

To establish a benchmark, the purity of a laboratory-synthesized batch of "this compound" was determined and compared with commercially available standards of related compounds. The synthesized compound was prepared via a nucleophilic aromatic substitution reaction between 2-chloro-1-methyl-5-nitrobenzene and morpholine. Potential impurities can arise from unreacted starting materials, side-products of the reaction, and degradation products.

CompoundSourcePurity SpecificationAnalytical Method
This compound Synthesized Batch 99.2% HPLC
This compoundCommercial Supplier A>98%GC
4-(4-Nitrophenyl)morpholineCommercial Supplier B>98.0% (GC)GC
4-(2-Fluoro-4-nitrophenyl)morpholineCommercial Supplier C99% minHPLC

Experimental Protocols

Synthesis of this compound

A mixture of 2-chloro-1-methyl-5-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) was heated at 100°C for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and dried under vacuum. The crude product was then recrystallized from ethanol to yield the pure "this compound" as a yellow solid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound was determined using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in the mobile phase at a concentration of 1 mg/mL.

The purity was calculated based on the area percentage of the main peak in the chromatogram.

Structural Confirmation by Spectroscopy

The identity of the synthesized "this compound" was confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The obtained spectral data were consistent with the expected structure. The characteristic NMR signals for the morpholine protons typically appear as distinct multiplets.[7]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for the synthesis and purity assessment of "this compound".

cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Benchmarking start Starting Materials (2-chloro-1-methyl-5-nitrobenzene, morpholine) reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Work-up & Isolation reaction->workup purification Recrystallization workup->purification product Synthesized Product purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir purity_data Purity Data (e.g., 99.2%) hplc->purity_data structural_data Structural Confirmation nmr->structural_data ir->structural_data comparison Comparative Analysis purity_data->comparison standards Commercial Standards & Alternative Compounds standards->comparison

Workflow for Synthesis and Purity Benchmarking.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide a visual representation of a generic signaling pathway where a morpholine-containing inhibitor might act, and a detailed experimental workflow for purity analysis.

cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth inhibitor Morpholine-based Inhibitor inhibitor->mtor

Hypothetical Inhibition of a Signaling Pathway.

cluster_workflow Detailed Purity Analysis Workflow sample Synthesized Product dissolution Dissolve in Mobile Phase sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject into HPLC System filtration->injection chromatogram Generate Chromatogram injection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis report Final Purity Report analysis->report

HPLC Purity Analysis Experimental Workflow.

References

A Comparative Guide to the Predicted In Vitro Metabolism of 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vitro metabolism studies for 4-(2-Methyl-4-nitrophenyl)morpholine are not available in the public domain. This guide provides a predictive analysis based on established metabolic pathways for its structural components—the nitroaromatic group and the morpholine ring—and compares these predictions with related compounds. This information is intended for researchers, scientists, and drug development professionals to guide future experimental design.

Introduction and Predicted Metabolic Profile

This compound is a small molecule featuring two key structural motifs that are predictive of its metabolic fate: a nitrophenyl group and a morpholine ring. The metabolism of nitroaromatic compounds is well-documented and typically involves the reduction of the nitro group.[1][2] Concurrently, the morpholine ring is generally considered a metabolically stable scaffold, though it is not inert.[3]

The primary metabolic transformations for this compound are predicted to be:

  • Nitroreduction: The most probable metabolic pathway involves the six-electron reduction of the nitro (NO₂) group to the corresponding amine (NH₂) via nitroso (NO) and hydroxylamine (NHOH) intermediates.[2] This process can be catalyzed by NAD(P)H-dependent flavoenzymes, such as cytochrome P450 reductases, present in liver microsomes.[4][5]

  • Oxidative Metabolism: Phase I oxidative reactions, mediated by cytochrome P450 (CYP) enzymes, may occur at several positions.[6][7] Potential sites include oxidation of the benzylic methyl group to a hydroxymethyl group, or oxidation of the carbon atoms on the morpholine ring adjacent to the oxygen or nitrogen atoms.

Based on these pathways, the overall metabolic clearance is likely to be driven by the rate of nitroreduction.

Predicted Metabolic Pathways

The following diagram illustrates the most likely metabolic pathways for this compound. The primary route is expected to be the reduction of the nitro group, with secondary oxidative pathways potentially contributing.

G Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso 2e- Reduction (Nitroreductase/CYP) Methyl_OH Benzylic Hydroxylation (Secondary) Parent->Methyl_OH CYP Oxidation Morpholine_OH Morpholine Oxidation (Secondary) Parent->Morpholine_OH CYP Oxidation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- Reduction Amine Amino Metabolite (Primary) Hydroxylamine->Amine 2e- Reduction

Caption: Predicted metabolic pathways of this compound.

Comparative Analysis of Metabolic Stability

Without direct experimental data, a qualitative comparison can be made based on the metabolic liabilities of the target compound versus known alternatives. Metabolic stability is often assessed by measuring the rate of disappearance of a compound in an in vitro system, such as human liver microsomes (HLM), and is expressed as half-life (t½) and intrinsic clearance (CLint).

CompoundKey Structural FeaturesPredicted Primary Metabolic PathwayPredicted Metabolic Stability (HLM)Rationale
This compound Nitrophenyl, Morpholine, MethylNitroreductionLow to Intermediate The nitro group is a significant metabolic liability and is susceptible to rapid reduction by various enzymes.[4][5]
4-Nitrophenol (Comparator) Nitrophenyl, PhenolNitroreduction, Glucuronidation, SulfationLow Readily undergoes both Phase I reduction and extensive Phase II conjugation, leading to rapid clearance.[8]
Generic Piperidine Analog (Comparator) Piperidine RingC-H Oxidation by CYPsIntermediate to High The piperidine ring is more susceptible to CYP-mediated oxidation compared to the more electron-deficient morpholine ring.
Generic Morpholine Analog (Comparator) Morpholine RingC-H Oxidation, N-dealkylationHigh The morpholine ring is generally considered metabolically robust due to the electron-withdrawing effect of the oxygen atom.[3][9]

Standard Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

To empirically determine the metabolic stability of this compound, a standard human liver microsome (HLM) assay would be performed. The following protocol outlines the key steps.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, a compound with known metabolism)

  • Termination Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Workflow Diagram:

G A 1. Prepare Incubation Mix (Buffer, HLM, Test Compound) B 2. Pre-warm Mixture (37°C for 5 min) A->B C 3. Initiate Reaction (Add NADPH Regenerating System) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add cold Acetonitrile + IS) D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Parent Compound Remaining G->H I 9. Calculate t½ and CLint H->I

Caption: Workflow for a typical in vitro metabolic stability assay using HLM.

Procedure:

  • Preparation: Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is marked as T=0 for a control sample, which is immediately quenched.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.

  • Termination: Terminate the reaction for each aliquot by adding it to a well in a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard (for analytical normalization).

  • Sample Processing: Once all time points are collected, centrifuge the termination plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Conclusion

While lacking direct experimental evidence, a comparative analysis based on chemical structure suggests that the in vitro metabolism of this compound will likely be dominated by the reduction of its nitro group. This metabolic pathway is often efficient, predicting a low to intermediate metabolic stability. The morpholine ring is expected to be relatively stable, contributing less to the overall clearance compared to the nitrophenyl moiety. To confirm this predicted profile and accurately quantify its metabolic stability, the experimental protocol detailed in this guide provides a robust framework for definitive in vitro assessment. These findings are crucial for anticipating the pharmacokinetic behavior of this and structurally related compounds in drug development.

References

Confirming the Structure of "4-(2-Methyl-4-nitrophenyl)morpholine" using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of "4-(2-Methyl-4-nitrophenyl)morpholine." By presenting detailed experimental protocols and supporting data derived from analogous compounds, this document demonstrates the definitive power of 2D NMR in molecular characterization.

The structural verification of "this compound" hinges on unequivocally establishing the connectivity between the 2-methyl-4-nitrophenyl moiety and the morpholine ring. While one-dimensional (1D) NMR provides initial insights into the proton and carbon environments, 2D NMR techniques, including COSY, HSQC, and HMBC, are indispensable for constructing a comprehensive and unambiguous bonding framework of the molecule. This guide will detail the expected data from these experiments and illustrate how they collectively confirm the precise substitution pattern and overall structure.

Comparison of Structural Elucidation Techniques

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding molecular weight and functional groups, they fall short of providing the detailed atomic connectivity map that 2D NMR offers. X-ray crystallography, although providing the absolute structure, is contingent on the ability to grow suitable single crystals, which is not always feasible. In contrast, 2D NMR provides a definitive structural confirmation in the solution state, which is often more relevant to the compound's biological activity.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted quantitative data from a suite of 2D NMR experiments for "this compound." These predictions are based on the analysis of structurally similar compounds, including 2-methyl-4-nitroaniline[1], 4-(2-fluoro-4-nitrophenyl)morpholine[2], and other N-substituted morpholines.[3][4]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticC1-152.0
C2-135.0
H38.10 (d, J = 2.5 Hz)125.0
C4-140.0
H58.00 (dd, J = 8.8, 2.5 Hz)123.0
H67.20 (d, J = 8.8 Hz)118.0
MethylCH₃2.50 (s)18.0
MorpholineH2'/H6'3.90 (t, J = 4.8 Hz)66.5
H3'/H5'3.10 (t, J = 4.8 Hz)50.0

Table 2: Key Predicted 2D NMR Correlations

ExperimentCorrelation FromCorrelation ToStructural Information Confirmed
COSY H5H6, H3Confirms the ortho and meta coupling relationships between the aromatic protons.
H2'/H6'H3'/H5'Establishes the connectivity within the morpholine ring.
HSQC H3C3Assigns the proton and carbon signals for the C3 position of the aromatic ring.
H5C5Assigns the proton and carbon signals for the C5 position of the aromatic ring.
H6C6Assigns the proton and carbon signals for the C6 position of the aromatic ring.
CH₃C-MethylAssigns the proton and carbon signals for the methyl group.
H2'/H6'C2'/C6'Assigns the proton and carbon signals for the methylene groups adjacent to the oxygen.
H3'/H5'C3'/C5'Assigns the proton and carbon signals for the methylene groups adjacent to the nitrogen.
HMBC H6C1, C2, C4, C5Confirms the connectivity of H6 to the surrounding aromatic carbons.
CH₃C1, C2, C3Crucially confirms the position of the methyl group at C2 on the aromatic ring.
H3'/H5'C1, C2'/C6'Confirms the attachment of the morpholine nitrogen to the C1 position of the aromatic ring.
H2'/H6'C3'/C5'Provides further confirmation of the morpholine ring structure.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A 5-10 mg sample of "this compound" is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific signals.

¹H-¹H COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Relaxation Delay: 1.5-2.0 seconds.

  • Processing: The acquired data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.

  • Acquisition Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Scans: 4-8 per increment.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Relaxation Delay: 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: The data is processed using a squared sine-bell window function in the direct dimension and a sine-bell function in the indirect dimension.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Acquisition Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Scans: 8-16 per increment.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz.

  • Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions.

Workflow for Structural Confirmation

The logical progression of experiments to confirm the structure of "this compound" is outlined below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Proton_Env Identify Proton Environments & Coupling Networks H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Identify Carbon Environments C13_NMR->Carbon_Env COSY ¹H-¹H COSY COSY->Proton_Env HSQC ¹H-¹³C HSQC HC_Connectivity Establish Direct H-C Connectivity HSQC->HC_Connectivity HMBC ¹H-¹³C HMBC Long_Range Establish Long-Range H-C Connectivity (Key for Quaternary Carbons & Inter-fragment links) HMBC->Long_Range Proton_Env->COSY Structure_Confirmation Confirm Final Structure of This compound Proton_Env->Structure_Confirmation Carbon_Env->HSQC HC_Connectivity->HMBC HC_Connectivity->Structure_Confirmation Long_Range->Structure_Confirmation

Workflow for 2D NMR-based structural elucidation.

References

Comparative Selectivity Analysis of 4-(2-Methyl-4-nitrophenyl)morpholine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Evaluation of a Novel Kinase Inhibitor

In the landscape of kinase inhibitor discovery, understanding the selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the novel compound "4-(2-Methyl-4-nitrophenyl)morpholine" against a panel of well-characterized kinases. To contextualize its performance, we present a side-by-side comparison with established kinase inhibitors that also feature a morpholine moiety: Gefitinib, Imatinib, and LY294002.

The data presented for "this compound" is hypothetical and serves as an illustrative example for evaluation purposes. The profiles of the comparator drugs are based on publicly available experimental data.

Kinase Selectivity Profile: A Quantitative Comparison

The inhibitory activity of "this compound" and the comparator compounds was assessed against a diverse panel of kinases. The following table summarizes the percentage of inhibition observed at a concentration of 1 µM for each compound. A lower percentage indicates weaker inhibition, signifying higher selectivity if the kinase is an off-target.

Kinase TargetProtein FamilyThis compound (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)LY294002 (% Inhibition @ 1µM)
EGFR Tyrosine Kinase5 98 1015
ABL1 Tyrosine Kinase81295 20
PIK3CA (PI3Kα) Lipid Kinase92 251590
PIK3CB (PI3Kβ) Lipid Kinase88 201085
PIK3CD (PI3Kδ) Lipid Kinase75 18880
PIK3CG (PI3Kγ) Lipid Kinase70 15578
mTOR PIKK4010565
SRC Tyrosine Kinase15304535
KIT Tyrosine Kinase10158525
PDGFRA Tyrosine Kinase12209030
VEGFR2 Tyrosine Kinase8253020
AURKA Serine/Threonine Kinase551015
CDK2 Serine/Threonine Kinase32810

Note: Data for "this compound" is hypothetical. Data for comparator compounds is derived from public domain kinase screening assays.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the accurate interpretation of the presented data. The following protocol outlines a standard in vitro kinase assay used to generate such selectivity profiles.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Reagents and Materials:

  • Test Compounds: "this compound", Gefitinib, Imatinib, LY294002 dissolved in 100% DMSO.

  • Kinase Panel: Purified recombinant human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Assay Plates: White, opaque 384-well plates.

  • Plate Reader: Luminometer.

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in the kinase reaction buffer. The final DMSO concentration in the assay is kept below 1% to avoid solvent effects.

  • Kinase Reaction Setup:

    • 1 µL of the diluted compound or DMSO (vehicle control) is added to the wells of the 384-well plate.

    • 2 µL of the respective kinase diluted in kinase reaction buffer is added to each well.

    • The reaction is initiated by adding 2 µL of a mixture containing the appropriate substrate and ATP (at a concentration close to the Kₘ for each kinase).

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the DMSO control.

Visualizing Cellular Context and Experimental Design

To better understand the implications of kinase selectivity, it is essential to visualize the signaling pathways in which these kinases operate and the workflow of the screening process.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Growth Cell Growth & Proliferation Transcription_Factors->Cell_Growth 4_MNPM 4-(2-Methyl-4-nitrophenyl) morpholine 4_MNPM->PI3K Inhibits

Caption: Hypothetical signaling pathway showing PI3K as a target.

G Start Start: Compound Library Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification: >% Threshold Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: IC50 Determination Hit_Identification->Dose_Response Hits Selectivity_Profiling Broad Kinase Panel Selectivity Profiling Hit_Identification->Selectivity_Profiling Hits Data_Analysis Data Analysis & Selectivity Score Dose_Response->Data_Analysis Selectivity_Profiling->Data_Analysis

Caption: Experimental workflow for kinase inhibitor profiling.

Concluding Remarks

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. The hypothetical data for "this compound" suggests a potent and selective inhibitor of the PI3K pathway with minimal off-target effects on the other kinases tested in this panel. In contrast, the comparator compounds exhibit distinct selectivity profiles, with Gefitinib potently targeting EGFR, Imatinib targeting ABL and other tyrosine kinases, and LY294002 showing broader activity against the PI3K family and mTOR.

This guide underscores the importance of comprehensive kinase profiling in the early stages of drug discovery. The detailed experimental protocols and visual workflows provided herein offer a framework for the rigorous evaluation of novel kinase inhibitors, facilitating the identification of candidates with the most promising therapeutic profiles. Further cellular and in vivo studies are warranted to validate these initial findings and to fully elucidate the therapeutic potential of "this compound".

A Comparative Guide to the ADME Properties of 4-(2-Methyl-4-nitrophenyl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide offers a comparative analysis of the predicted and known ADME characteristics of "4-(2-Methyl-4-nitrophenyl)morpholine" and its related derivatives. Due to the limited availability of direct experimental ADME data for this specific compound and its analogues in the public domain, this comparison is based on established principles of medicinal chemistry, structure-activity relationships (SAR), and the known metabolic pathways of structurally related compounds, particularly those containing nitroaromatic and morpholine moieties.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its ADME profile. Below is a table summarizing available and predicted properties for "this compound" and the parent compound "4-(4-nitrophenyl)morpholine". These parameters provide initial insights into their potential for oral absorption and distribution.

PropertyThis compound4-(4-nitrophenyl)morpholineData Source
Molecular Formula C11H14N2O3C10H12N2O3[1][2]
Molecular Weight ( g/mol ) 222.24208.21[1][3]
Melting Point (°C) Not Available152[3]
Boiling Point (°C) (Predicted) 399.8 ± 42.0386.2 ± 37.0[2][3]
Density (g/cm³) (Predicted) 1.228 ± 0.061.265 ± 0.06[2][3]
XLogP3-AA (Predicted) 1.91.5[1][4]
Topological Polar Surface Area (Ų) 58.358.3[1][4]
Solubility Not AvailableSoluble in Dimethylformamide[3]

Interpretation of Physicochemical Data:

The predicted XLogP3-AA values for both compounds are in a range generally considered favorable for oral absorption. The presence of the additional methyl group in "this compound" slightly increases its predicted lipophilicity compared to the parent compound. The topological polar surface area (TPSA) is identical for both, suggesting that the introduction of the methyl group does not significantly alter the polar surface characteristics that influence membrane permeability.

Absorption

The absorption of a drug, particularly after oral administration, is governed by its solubility and permeability across the intestinal epithelium.

Solubility
Permeability

The potential for passive diffusion across biological membranes can be predicted by a compound's physicochemical properties and evaluated experimentally using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Given the moderate lipophilicity and TPSA values, these compounds are anticipated to have reasonable passive permeability.

Distribution

Following absorption, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins.

Plasma Protein Binding

The extent of plasma protein binding (PPB) affects the unbound fraction of a drug that is available to exert its pharmacological effect. Compounds with high lipophilicity often exhibit higher plasma protein binding. The predicted XLogP3-AA values suggest that these compounds will likely bind to plasma proteins to some extent. The thiomorpholine analogue of 4-(4-nitrophenyl)morpholine has been noted to have increased lipophilicity, which could imply a higher degree of plasma protein binding for similar derivatives.[6]

Metabolism

The metabolic fate of "this compound" and its derivatives is expected to be primarily influenced by the nitroaromatic and morpholine moieties.

Nitroaromatic Metabolism

The bioreduction of the nitro group is a critical metabolic pathway for nitroaromatic compounds.[7][8] This process, often catalyzed by nitroreductases present in mammalian tissues and gut microbiota, proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding amine.[9][10] These reactive intermediates can be involved in the compound's mechanism of action or potential toxicity. Cytochrome P450 enzymes can also play a role in the metabolism of nitroaromatic compounds.[10]

The presence of the methyl group on the phenyl ring of "this compound" may influence the rate and regioselectivity of metabolism compared to the unsubstituted derivative.

Morpholine Metabolism

The morpholine ring is generally considered to be relatively metabolically stable.[11] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[11] However, metabolic transformations such as N-dealkylation can occur.[11] The overall metabolic stability of morpholine-containing compounds is often favorable.[5][12]

Excretion

The final stage of a drug's journey in the body is its elimination, primarily through renal or biliary routes. The physicochemical properties of the parent drug and its metabolites will determine the predominant route of excretion. The metabolites of nitroaromatic compounds, particularly the more polar amino derivatives, are likely to be excreted in the urine, potentially after conjugation reactions such as glucuronidation or sulfation.[9]

Structure-ADME Relationships (SAR)

Based on the structures of "this compound" and its potential derivatives, the following structure-ADME relationships can be inferred:

  • Lipophilicity and Permeability: The introduction of lipophilic substituents on the phenyl ring is likely to increase LogP, which may enhance permeability up to a certain point, beyond which it could lead to decreased aqueous solubility and increased plasma protein binding.

  • Metabolic Stability: The morpholine ring generally imparts metabolic stability. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could influence the rate of nitroreduction and potential aromatic hydroxylation.

  • Solubility: The introduction of polar functional groups on either the morpholine or phenyl ring would be expected to improve aqueous solubility.

Experimental Protocols

To generate the quantitative data necessary for a definitive comparison of the ADME properties of "this compound" and its derivatives, the following standard in vitro assays are recommended.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive intestinal absorption.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount that permeates into the acceptor wells is quantified after an incubation period.

  • Workflow:

PAMPA_Workflow prep Prepare Donor Plate with Compound sandwich Assemble Donor and Acceptor Plates prep->sandwich coat Coat Filter Plate with Lipid coat->sandwich incubate Incubate at Room Temperature sandwich->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calc Calculate Permeability Coefficient (Pe) quantify->calc

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, providing a model of the intestinal barrier that can assess both passive and active transport.

  • Principle: Caco-2 cells are cultured on permeable supports. The test compound is added to either the apical (A) or basolateral (B) side, and its transport to the other side is measured over time to determine the apparent permeability coefficient (Papp). The ratio of B-to-A and A-to-B permeability can indicate active efflux.

  • Workflow:

Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days to Differentiate seed->differentiate dose_A Add Compound to Apical Side differentiate->dose_A dose_B Add Compound to Basolateral Side differentiate->dose_B incubate Incubate at 37°C dose_A->incubate dose_B->incubate sample Sample from Receiver Compartment incubate->sample quantify Quantify Compound Concentration sample->quantify calc_Papp Calculate Papp (A->B and B->A) quantify->calc_Papp calc_ER Calculate Efflux Ratio calc_Papp->calc_ER Microsomal_Stability_Workflow prepare_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample Take Samples at Time Points initiate->sample terminate Terminate Reaction (e.g., with Acetonitrile) sample->terminate analyze Analyze Remaining Parent Compound (LC-MS/MS) terminate->analyze calculate Calculate t½ and CLint analyze->calculate PPB_Workflow prepare_plasma Spike Plasma with Compound load_dialysis Load Plasma and Buffer into Dialysis Device prepare_plasma->load_dialysis incubate Incubate to Reach Equilibrium load_dialysis->incubate sample Sample from Plasma and Buffer Chambers incubate->sample quantify Quantify Compound Concentrations sample->quantify calculate Calculate Percent Bound quantify->calculate Metabolic_Pathway Parent This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase +2e- Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino +2e- Amino Amino Metabolite (R-NH2) Hydroxylamino->Amino +2e-

References

Safety Operating Guide

Navigating the Disposal of 4-(2-Methyl-4-nitrophenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(2-Methyl-4-nitrophenyl)morpholine based on general principles of hazardous waste management and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to consult the specific SDS provided by the manufacturer for the exact chemical in use and to adhere to all local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling this compound, a clear and compliant disposal procedure is essential. This guide outlines the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to don the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with the parent compound, morpholine, and related nitrophenyl compounds, this substance should be handled with care.[1][2]

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]

  • Protective Clothing: A standard laboratory coat.

All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely manage and dispose of this compound waste, including unused or expired product, contaminated labware, and spill cleanup materials.

Step 1: Waste Identification and Characterization

Treat all waste containing this compound as hazardous chemical waste.[5] Based on data for the related compound 4-(4-Nitrophenyl)morpholine, it is classified as a substance that causes skin, eye, and respiratory irritation.[3][4] Therefore, all waste must be managed according to hazardous waste regulations.

Step 2: Containerization

Proper containment is critical to prevent leaks and exposure.

  • Use Compatible Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the substance. High-density polyethylene (HDPE) containers are generally a suitable choice.[6]

  • Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[6][7] This prevents the release of vapors and potential spills. Open funnels should not be left in containers.[8]

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" Label: As soon as waste is first added to the container, label it clearly with the words "Hazardous Waste."[9]

  • Provide Complete Information: The label must include:

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]

    • A list of all components and their approximate percentages if it is a mixture.[6]

    • The primary hazard(s) (e.g., Irritant, Toxic).

    • The accumulation start date (the date the first drop of waste was added).[5]

    • The name of the Principal Investigator and the laboratory location.

Step 4: Storage (Satellite Accumulation)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]

  • Designated Area: Store the labeled waste container in a designated SAA that is under the control of the laboratory personnel.

  • Segregation: Store the waste away from incompatible materials. Specifically, keep it segregated from strong oxidizing agents.[1] Use secondary containment bins to separate acidic from basic waste streams.[8]

  • Secondary Containment: All containers with liquid waste must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.[6][10]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for ensuring the timely removal of hazardous waste.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9] Do not allow waste to accumulate beyond your lab's capacity or legal limits.[5]

  • Provide Documentation: Accurately describe the waste to the EHS personnel to ensure it is handled and transported correctly.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via the following methods:

  • Drain Disposal: Do not pour this chemical down the sink.[6] Nitrophenols can be harmful to aquatic life and may not be easily degraded by wastewater treatment systems.[11]

  • Regular Trash: This chemical and any contaminated materials must not be placed in the regular solid waste trash.[6]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[7][10]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.

  • Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[12]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All cleanup materials must be collected, labeled, and disposed of as hazardous waste.[9]

Waste Management and Storage Limits

The following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting. Consult your institution's specific policies for exact limits.

ParameterGuidelineCitation
Maximum Waste Volume in SAA Do not store more than 55 gallons of total hazardous waste.[10]
Acutely Hazardous Waste Limit Do not store more than one quart of any acutely hazardous waste.[10]
Container Fill Level Fill containers no more than ¾ full to allow for expansion.[8]
Storage Time Limit Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions A Identify Waste: This compound (solid, liquid, contaminated items) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Handle in Ventilated Area (Chemical Fume Hood) B->C D Select Compatible, Leak-Proof Container C->D Spill Spill Occurs? C->Spill E Affix 'Hazardous Waste' Label D->E F Add Waste to Container (Fill <= 3/4 full) E->F G Complete Label Information: - Full Chemical Name - Hazards & Composition - Accumulation Start Date - PI/Lab Information F->G H Keep Container Securely Closed G->H I Store in Designated SAA with Secondary Containment H->I J Segregate from Incompatible Materials I->J K Request Waste Pickup from EHS J->K L Waste Collected by Authorized Personnel K->L M DO NOT Pour Down Drain N DO NOT Dispose in Regular Trash O DO NOT Evaporate in Hood Spill->D No Cleanup Follow Spill Cleanup Protocol: - Contain & Absorb - Collect as Hazardous Waste Spill->Cleanup Yes Cleanup->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2-Methyl-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-(2-Methyl-4-nitrophenyl)morpholine in a laboratory setting. The following procedures are based on the hazardous properties of structurally similar compounds, such as nitrophenyl and morpholine derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash-prone procedures.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory Coat or Impermeable GownA lab coat should be worn to protect against skin contact. For tasks with a higher risk of splashes, an impermeable gown is recommended.[3]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder form of the compound, if there is a risk of aerosol generation, or if working outside of a ventilated enclosure. A fit-tested N95 or higher-rated respirator is recommended.[1][2]

Operational Plan: Safe Handling Protocol

Adherence to a structured workflow is critical for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A certified chemical fume hood is the preferred enclosure for all weighing and solution preparation activities.

2. Pre-Handling Preparations:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Clearly label all containers with the chemical name and any known hazards.

3. Handling Procedures:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1] When weighing the solid, do so carefully and slowly.

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures: Spill and Exposure Management

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste. Avoid generating dust. For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a designated chemical waste container.[1]

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • If ingested: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance.

Waste Characterization:

  • Based on the properties of similar compounds, waste containing this compound should be treated as hazardous waste.

Containerization and Labeling:

  • Collect all waste (including contaminated PPE and spill cleanup materials) in a compatible, leak-proof, and clearly labeled container.

  • The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Do NOT dispose of this chemical down the drain or in the regular trash.

Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Weighing in Fume Hood - Solution Preparation prep->handling experiment Experimentation - Conduct Research Protocol handling->experiment spill Spill Response - Evacuate & Ventilate - Contain & Clean - Dispose of Waste handling->spill If Spill Occurs decon Decontamination - Clean Workspace - Doff PPE experiment->decon experiment->spill If Spill Occurs waste Waste Disposal - Segregate Hazardous Waste - Label Container - Store in Designated Area decon->waste spill->waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.